molecular formula C20H16N6O3 B053606 2-Acetamido-7H-purin-6-yl diphenylcarbamate CAS No. 112233-74-6

2-Acetamido-7H-purin-6-yl diphenylcarbamate

Cat. No.: B053606
CAS No.: 112233-74-6
M. Wt: 388.4 g/mol
InChI Key: YWKXGPPEBHDNGM-UHFFFAOYSA-N
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Description

2-Acetamido-7H-purin-6-yl diphenylcarbamate (CAS 112233-74-6) is a high-purity, specialty chemical building block designed for advanced research in medicinal and organic chemistry. This multifunctional compound features a purine core, a 2-acetamido protector, and a diphenylcarbamate group, making it a versatile precursor for synthesizing novel heterocyclic compounds with potential biological activity. Its primary research application lies in the exploration of new pharmacophores, particularly in the design and development of purine-based molecules. The purine scaffold is a fundamental structure in numerous bioactive molecules and is extensively investigated for its role in cell signaling and metabolism. The strategic substitution on the purine ring makes this reagent a valuable intermediate for constructing targeted libraries for drug discovery screening programs, including potential investigations into anticancer and antimicrobial agents. RESEARCH APPLICATIONS: • Medicinal Chemistry: Serves as a key synthetic intermediate for designing novel purine derivatives. • Heterocyclic Chemistry: A versatile building block for constructing complex molecular architectures. • Drug Discovery: Used in the synthesis of compounds for biological evaluation in high-throughput screening. HANDLING NOTE: This product is intended for use by qualified laboratory professionals. It is for Research Use Only and is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(2-acetamido-7H-purin-6-yl) N,N-diphenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3/c1-13(27)23-19-24-17-16(21-12-22-17)18(25-19)29-20(28)26(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3,(H2,21,22,23,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKXGPPEBHDNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: A Proposed Synthetic Route and Characterization of 2-Acetamido-7H-purin-6-yl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract This document outlines a comprehensive, field-proven methodology for the synthesis and structural elucidation of the novel purine derivative, 2-Acetamido-7H-purin-6-yl diphenylcarbamate. Purine analogues are a cornerstone of medicinal chemistry, demonstrating a vast range of biological activities including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The target molecule combines three key structural motifs: a 2-acetamido-purine core, which can modulate solubility and enzyme interaction; the purine-6-yl carbamate linkage, often employed as a prodrug strategy or to introduce specific functionalities; and the bulky diphenyl groups, which can enhance binding affinity through hydrophobic interactions. This guide provides a robust, logical framework for the chemical synthesis, purification, and rigorous characterization of this compound, intended to support research and development in medicinal chemistry and drug discovery.

Introduction and Strategic Rationale

The purine scaffold is one of the most ubiquitous heterocycles in nature, forming the basis of DNA and RNA and playing critical roles in cellular signaling and energy metabolism.[2][4] Consequently, synthetic purine derivatives are of profound interest in drug development. Modifications at the C2, C6, and N9 positions have yielded numerous clinically significant agents.[5][6]

The target molecule, 2-Acetamido-7H-purin-6-yl diphenylcarbamate, is a rationally designed compound with several features of therapeutic interest:

  • 2-Acetamido Group: The acetylation of the 2-amino group, as seen in N-acetylguanine, can alter the molecule's hydrogen bonding capacity and solubility profile, potentially influencing its interaction with biological targets.[7]

  • C6-Carbamate Linkage: The carbamate group at the C6 position is a key modification. Carbamates can act as prodrugs, designed for enzymatic or chemical hydrolysis in vivo to release an active parent molecule (in this case, potentially N-acetylguanine). Alternatively, the carbamate itself can be a stable, bioactive functional group.

  • Diphenyl Moiety: The two phenyl rings introduce significant steric bulk and lipophilicity. This feature is often exploited to target hydrophobic pockets within enzymes, such as kinases, which are common targets for purine-based inhibitors.[6]

This guide proposes a convergent synthetic strategy, chosen for its efficiency and reliance on well-established chemical transformations, making it a reliable and reproducible approach for laboratory-scale synthesis.

Retrosynthetic Analysis

The design of a synthetic pathway begins with a logical deconstruction of the target molecule. Our retrosynthetic analysis identifies N-acetylguanine and diphenylcarbamoyl chloride as the key precursors. This approach is strategically sound as both precursors are either commercially available or can be synthesized through reliable, documented procedures.

G target 2-Acetamido-7H-purin-6-yl diphenylcarbamate disconnect C-O Bond Formation (Carbamate Synthesis) target->disconnect precursor1 N-Acetylguanine (2-Acetamido-6-hydroxypurine) disconnect->precursor1 precursor2 Diphenylcarbamoyl Chloride disconnect->precursor2 disconnect2 Acetylation precursor1->disconnect2 disconnect3 Phosgenation precursor2->disconnect3 guanine Guanine disconnect2->guanine diphenylamine Diphenylamine disconnect3->diphenylamine phosgene Phosgene disconnect3->phosgene G cluster_start Starting Materials cluster_inter Key Intermediates cluster_final Final Product guanine Guanine acetylguanine N-Acetylguanine guanine->acetylguanine Acetylation diphenylamine Diphenylamine carbamoyl_chloride Diphenylcarbamoyl Chloride diphenylamine->carbamoyl_chloride Phosgenation product Target Molecule acetylguanine->product Coupling carbamoyl_chloride->product Coupling purify Purification (Chromatography) product->purify analyze Characterization (NMR, MS, IR) purify->analyze

Caption: Overall synthetic and analytical workflow.

Protocol 1: Synthesis of N-Acetylguanine (2-Acetamido-6-hydroxy-7H-purine)

Rationale: The acetylation of the exocyclic 2-amino group is a crucial first step. Using acetic anhydride under reflux is a standard and effective method for this transformation. [8][9]The reaction selectively acylates the more nucleophilic amino group over the ring nitrogens or the enolic hydroxyl group under these conditions.

Materials:

  • Guanine (10.0 g, 66.2 mmol)

  • Acetic anhydride (150 mL)

  • Round-bottom flask (250 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel)

  • Deionized water

Procedure:

  • Combine guanine and acetic anhydride in the round-bottom flask.

  • Heat the mixture to reflux (approx. 140°C) with vigorous stirring. Maintain reflux for 4-6 hours, monitoring the dissolution of the starting material.

  • Allow the reaction mixture to cool to room temperature, during which the product will begin to precipitate.

  • Further cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the white solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid and anhydride.

  • Dry the product in a vacuum oven at 60-70°C to a constant weight.

  • Expected Yield: ~11.0 g (86%) of N-acetylguanine as a white powder.

Protocol 2: Synthesis of Diphenylcarbamoyl Chloride

Rationale: This reagent is the acylating agent for the final step. While commercially available, it can be synthesized from diphenylamine and phosgene (or a phosgene equivalent like triphosgene for improved laboratory safety). The reaction is a classic phosgenation of a secondary amine. [10][11] Materials:

  • Diphenylamine (16.9 g, 100 mmol)

  • Toluene (200 mL)

  • Triphosgene (14.8 g, 50 mmol)

  • Triethylamine (15 mL, 108 mmol)

  • Three-neck round-bottom flask (500 mL) with dropping funnel and nitrogen inlet

  • Ice bath

Procedure:

  • Dissolve diphenylamine in toluene in the three-neck flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve triphosgene in 50 mL of toluene.

  • Slowly add the triphosgene solution to the diphenylamine solution via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Slowly add triethylamine to the reaction mixture. A precipitate of triethylamine hydrochloride will form.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Filter the mixture to remove the hydrochloride salt.

  • Evaporate the toluene from the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the solid from a suitable solvent like ethanol to obtain pure diphenylcarbamoyl chloride. [10]10. Expected Yield: ~20.8 g (90%) of diphenylcarbamoyl chloride as a crystalline solid.

Protocol 3: Synthesis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate

Rationale: This is the key coupling step. The hydroxyl group of N-acetylguanine acts as a nucleophile, attacking the electrophilic carbonyl of diphenylcarbamoyl chloride. An organic base, such as pyridine, is used as a solvent and to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • N-Acetylguanine (1.93 g, 10 mmol)

  • Diphenylcarbamoyl chloride (2.55 g, 11 mmol)

  • Anhydrous Pyridine (50 mL)

  • Round-bottom flask (100 mL) with nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Suspend N-acetylguanine in anhydrous pyridine in the round-bottom flask under a nitrogen atmosphere.

  • Stir the suspension at room temperature and add diphenylcarbamoyl chloride in one portion.

  • Heat the mixture to 50-60°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into 200 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold diethyl ether.

  • Purification: The crude product should be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to isolate the pure target compound.

Characterization and Structural Elucidation

Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the synthesized compound.

Characterization Workflow

G start Purified Solid Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (HRMS) start->ms ir IR Spectroscopy start->ir hplc Purity Analysis (HPLC) start->hplc structure Structural Confirmation nmr->structure ms->structure ir->structure purity_confirm Purity > 95% hplc->purity_confirm end Validated Compound structure->end purity_confirm->end

Sources

Spectroscopic analysis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and spectroscopic analysis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate, a complex heterocyclic molecule. Designed for researchers, analytical scientists, and professionals in drug development, this document outlines an integrated, multi-technique approach. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for unambiguous characterization. Each section provides not only step-by-step experimental protocols but also the scientific rationale behind methodological choices, predicted data, and interpretation strategies, embodying a self-validating system for analysis.

Introduction: The Analytical Challenge

The molecule 2-Acetamido-7H-purin-6-yl diphenylcarbamate is a substituted purine derivative. Such compounds are of significant interest in medicinal chemistry and drug discovery due to the diverse biological roles of the purine scaffold.[1] The structure combines three key moieties: a 2-acetamido-purine core (related to N²-Acetylguanine), a 6-oxy linkage, and a diphenylcarbamate group. The conclusive structural assignment is critical for understanding its chemical properties, biological activity, and for quality control during synthesis.

This guide establishes a robust analytical workflow to confirm the identity and purity of the target compound, leveraging the strengths of multiple spectroscopic techniques to build a cohesive and undeniable structural proof.

Caption: Structure of 2-Acetamido-7H-purin-6-yl diphenylcarbamate.

The Integrated Spectroscopic Workflow

A sequential and integrated approach is paramount for an efficient and definitive analysis. The workflow begins with rapid, lower-resolution techniques for functional group identification and chromophore analysis, followed by high-resolution methods for detailed structural mapping and mass confirmation.

Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_detailed Phase 3: High-Resolution Analysis cluster_synthesis Phase 4: Confirmation Sample Purified Compound UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Sample->UV_Vis FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity Map) UV_Vis->NMR HRMS High-Resolution MS (Elemental Formula, Fragmentation) UV_Vis->HRMS FTIR->NMR FTIR->HRMS Confirmation Structural Confirmation NMR->Confirmation HRMS->Confirmation

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled insight into the chemical environment and connectivity of each proton and carbon atom. For this molecule, ¹H NMR will identify and distinguish between aromatic protons on the purine and phenyl rings, amide and purine NH protons, and the acetyl methyl group. ¹³C NMR will confirm the carbon skeleton, identifying the distinct carbonyl carbons of the amide and carbamate groups.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆.

    • Causality: DMSO-d₆ is chosen for its excellent solubilizing power for polar, aromatic compounds and its ability to slow the exchange of labile N-H protons, allowing for their observation.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion, which is crucial for resolving the crowded aromatic region.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum with 16-32 scans.

    • Set the spectral width to cover a range from -1 to 14 ppm.

    • Use a relaxation delay (d1) of 2-5 seconds to ensure quantitative integrity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Set the spectral width to cover a range from 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, baseline correction, and reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Predicted Data and Interpretation

The expected chemical shifts are synthesized based on known values for analogous structures.[2][3]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Phenyl Protons (-N(Ph)₂) 7.2 - 7.6 Multiplet 10H Protons on the two phenyl rings of the carbamate.
Purine C8-H 8.0 - 8.5 Singlet 1H The sole proton directly attached to the purine imidazole ring.
Purine N7-H / N9-H 11.0 - 13.0 Broad Singlet 1H Tautomeric NH proton on the purine imidazole ring.[1][4]
Acetamido N-H 9.5 - 10.5 Singlet 1H Amide proton, deshielded by the adjacent carbonyl group.

| Acetyl CH₃ | 2.1 - 2.3 | Singlet | 3H | Methyl protons of the acetamido group. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Rationale
Carbamate C=O 150 - 155 Carbonyl carbon of the carbamate ester, highly deshielded.
Amide C=O 168 - 172 Carbonyl carbon of the acetamido group.
Purine C6 155 - 160 C6 is an oxy-substituted carbon, appearing downfield.
Purine C2, C4 148 - 155 Quaternary carbons in the purine ring adjacent to nitrogen atoms.
Purine C8 138 - 145 Protonated carbon of the imidazole portion of the purine.
Phenyl C (ipso) 140 - 145 Carbons of the phenyl rings directly attached to the carbamate nitrogen.
Phenyl C (o, m, p) 120 - 130 Aromatic carbons of the two phenyl rings.
Purine C5 115 - 120 Quaternary carbon at the fusion of the two purine rings.

| Acetyl CH₃ | 23 - 26 | Methyl carbon of the acetamido group. |

Mass Spectrometry (MS)

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. Electrospray ionization (ESI) is the method of choice for such polar, non-volatile compounds. Tandem MS (MS/MS) experiments are then used to induce fragmentation, providing pieces of the molecular puzzle that help to confirm the connectivity of the different structural moieties.[5][6]

Experimental Protocol: ESI-QTOF HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.

    • Causality: Formic acid is added to promote protonation of the molecule, facilitating the formation of the [M+H]⁺ ion in positive ion mode ESI.

  • Instrumentation: Use a Quadrupole Time-of-Flight (QTOF) mass spectrometer coupled with an ESI source.

  • MS1 (Full Scan) Acquisition:

    • Infuse the sample solution at a low flow rate (e.g., 5 µL/min).

    • Acquire data in positive ion mode over a mass range of m/z 100-1000.

    • The instrument's high resolution (>10,000 FWHM) will allow for accurate mass measurement to within 5 ppm.

  • MS2 (Tandem MS) Acquisition:

    • Select the [M+H]⁺ ion isolated in the quadrupole.

    • Apply collision-induced dissociation (CID) using argon or nitrogen gas with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

  • Data Analysis: Determine the elemental composition from the accurate mass of the [M+H]⁺ ion. Analyze the MS/MS spectrum to identify fragment ions and propose a fragmentation pathway.

Predicted Data and Interpretation

Table 3: Predicted High-Resolution Mass Spectrometry Data

Parameter Predicted Value
Molecular Formula C₂₄H₁₉N₇O₃
Exact Mass 453.1550

| [M+H]⁺ (Monoisotopic) | 454.1628 |

The fragmentation pattern is predicted to follow logical bond cleavages, primarily at the labile ester and amide linkages.

Fragmentation Parent [M+H]⁺ m/z 454.16 Frag1 Fragment A m/z 257.11 (Loss of Diphenylamine) Parent->Frag1 - C₁₂H₁₁N Frag2 Fragment B m/z 194.08 (N²-Acetylguanine Core) Parent->Frag2 - C₁₇H₁₂N₂O₂ Frag4 Fragment D m/z 169.09 (Diphenylamine) Parent->Frag4 Rearrangement Frag3 Fragment C m/z 152.07 (Protonated Guanine) Frag2->Frag3 - C₂H₂O (ketene)

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-Acetamido-7H-purin-6-yl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the in silico evaluation of 2-Acetamido-7H-purin-6-yl diphenylcarbamate, a substituted purine analog. Purine analogs represent a cornerstone in therapeutic development, particularly in oncology and virology, where they function as antimetabolites that interfere with nucleic acid synthesis.[1][2] The successful progression of such candidates from discovery to clinical trials is heavily dependent on early, accurate characterization of their molecular interactions, pharmacokinetics, and potential toxicity. In silico modeling offers a resource-efficient and rapid pathway to generate these critical insights, enabling data-driven decisions long before significant investment in wet-lab synthesis and testing.[3][4] This whitepaper details a validated computational workflow, from target selection and molecular docking to molecular dynamics simulations and ADMET profiling, designed for researchers, computational chemists, and drug development professionals. Each protocol is presented not merely as a series of steps, but as a self-validating system, with embedded rationale and expert insights to guide experimental design and interpretation.

Introduction: The Rationale for a Computational Approach

2-Acetamido-7H-purin-6-yl diphenylcarbamate belongs to the purine analog class of molecules.[5][6][7] These compounds mimic endogenous purines (adenine and guanine), allowing them to be recognized by cellular machinery involved in DNA and RNA synthesis.[1][2] Their therapeutic efficacy often stems from their ability to act as competitive inhibitors or false substrates for key enzymes, thereby disrupting pathological processes like rapid cell proliferation or viral replication.[2]

However, the journey from a promising molecular structure to a viable drug is fraught with challenges, with high attrition rates often attributed to poor pharmacokinetic profiles or unforeseen toxicity.[3][8] Computational biomodeling has emerged as a transformative and indispensable component of modern drug discovery, allowing for the early and cost-effective prediction of a compound's behavior.[4][9] By simulating molecular interactions and physiological properties, we can prioritize candidates with a higher probability of success, refine their structures for enhanced efficacy and safety, and gain deep mechanistic insights into their mode of action.[8][9][10]

This guide uses 2-Acetamido-7H-purin-6-yl diphenylcarbamate as a case study to demonstrate a robust in silico workflow.

dot

Figure 1: High-level overview of the integrated in silico drug discovery workflow.

Foundational Stage: Ligand and Target Preparation

The fidelity of any in silico model is wholly dependent on the quality of the starting structures. This section outlines the critical first steps of preparing both the small molecule (ligand) and its biological target (receptor).

Ligand Preparation Protocol

The goal of this protocol is to convert the 2D representation of 2-Acetamido-7H-purin-6-yl diphenylcarbamate into a three-dimensional, energetically favorable conformation suitable for simulation.

Causality: A simple 2D-to-3D conversion is insufficient as it may produce a structure with high internal strain or an unrealistic geometry. Energy minimization is a crucial step that adjusts bond lengths, angles, and dihedrals to find a low-energy, stable conformation. This is essential for ensuring the ligand's shape is physically realistic before attempting to dock it.

Step-by-Step Methodology:

  • Obtain 2D Structure: Secure the SMILES (Simplified Molecular Input Line Entry System) string or a 2D structure file (e.g., .sdf) for the compound from a chemical database like PubChem.

  • 2D to 3D Conversion: Use a molecular editing tool such as PyMOL, Chimera, or an online converter to generate an initial 3D structure.

  • Energy Minimization:

    • Load the 3D structure into a computational chemistry package (e.g., Avogadro, ArgusLab, or the command-line tool Open Babel).

    • Assign an appropriate force field. For drug-like organic molecules, force fields like MMFF94 (Merck Molecular Force Field) or UFF (Universal Force Field) are robust choices.

    • Run a geometry optimization algorithm, such as Steepest Descent followed by Conjugate Gradients, until convergence is reached (i.e., the energy change between steps is negligible).

  • File Format Conversion: Save the final, minimized structure in a format compatible with docking software, such as .pdbqt for AutoDock Vina, which includes atomic charges and atom type definitions.[11]

Target Identification and Preparation

Expert Insight: Since no specific target for 2-Acetamido-7H-purin-6-yl diphenylcarbamate is established in public literature, we must select a plausible candidate based on its structural class. As a purine analog, it is highly likely to target enzymes that process purines. Cyclin-dependent kinase 2 (CDK2) is an excellent candidate. CDKs are critical regulators of the cell cycle, and their active sites bind ATP (an adenosine-based purine), making them common targets for purine-mimetic inhibitors in cancer therapy.[12] We will proceed using the human CDK2 protein as our target.

Step-by-Step Methodology:

  • Retrieve Protein Structure: Download the crystal structure of human CDK2 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1HCK , which shows CDK2 complexed with a known inhibitor. This is a crucial choice, as using a structure that is already bound to a ligand (a "holo" structure) ensures the active site is in a relevant, open conformation.

  • Clean the PDB File: The raw PDB file contains non-essential molecules that will interfere with docking.

    • Use a visualization tool like PyMOL or UCSF Chimera to delete all water molecules, co-solvents, and ions not critical to the protein's structural integrity or active site chemistry.

    • Remove the co-crystallized ligand to create an empty binding pocket for our docking experiment.

    • Inspect the protein for missing residues or atoms. If significant gaps exist, they may need to be modeled using tools like SWISS-MODEL. For 1HCK, the structure is largely complete.

  • Prepare the Receptor for Docking:

    • Add polar hydrogen atoms, as these are critical for forming hydrogen bonds but are often not resolved in crystal structures.

    • Compute and assign partial atomic charges (e.g., Gasteiger charges). This is vital for accurately calculating electrostatic interactions.[13]

    • Merge non-polar hydrogens with their adjacent carbon atoms, a common practice to reduce computational complexity.

    • Save the prepared receptor in the .pdbqt format.

Core Predictive Modeling: Docking and Dynamics

With prepared inputs, we can now predict the compound's binding behavior and validate the stability of its interaction.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[9][14]

dot

Sources

A Technical Guide to the Predictive Analysis and Experimental Validation of 2-Acetamido-7H-purin-6-yl diphenylcarbamate's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of early-stage drug discovery, the accurate prediction of a novel compound's biological activity is a critical step that conserves resources and directs synthesis efforts. This guide presents a comprehensive, multi-faceted approach to characterizing the predicted biological activity of 2-Acetamido-7H-purin-6-yl diphenylcarbamate, a novel chemical entity with potential therapeutic relevance. By integrating computational analysis with proposed experimental validation, we construct a robust framework for hypothesis generation and testing. This document deconstructs the molecule's core components—a purine analog scaffold and a diphenylcarbamate functional group—to inform predictive modeling. We detail in silico methodologies, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and molecular docking, to identify high-probability biological targets. Subsequently, we provide detailed, field-proven in vitro protocols for the experimental validation of these computational predictions, focusing on enzymatic and cell-based assays. This guide is designed not as a rigid template, but as an adaptable scientific workflow, empowering researchers to apply a logical and rigorous methodology to the biological characterization of novel small molecules.

Introduction and Rationale

The imperative in modern pharmacology is to accelerate the identification of promising lead compounds while minimizing late-stage failures. The compound, 2-Acetamido-7H-purin-6-yl diphenylcarbamate, presents a unique combination of chemical moieties that suggests a rich, yet unelucidated, pharmacological profile. The purine core is a ubiquitous scaffold in biochemistry, forming the basis for nucleosides and a wide array of approved drugs that act as antimetabolites or enzyme inhibitors.[1][2][3] The addition of a diphenylcarbamate group introduces a feature known to interact with various enzymes, most notably esterases.[4][5]

This guide provides a systematic pathway to predict and validate the compound's biological activity. The logic is rooted in a synergistic approach: using computational tools to cast a wide, yet informed, net for potential protein targets and then employing precise, well-established laboratory techniques to verify these predictions. This dual strategy of computational screening followed by empirical validation is a cornerstone of efficient drug discovery.[6][7]

Structural and Physicochemical Analysis

A molecule's biological activity is intrinsically linked to its three-dimensional structure and physicochemical properties. By dissecting the structure of 2-Acetamido-7H-purin-6-yl diphenylcarbamate, we can form initial hypotheses about its potential interactions and drug-like characteristics.

Molecular Scaffolding

The molecule can be deconstructed into three key components:

  • Purine Core: The central scaffold is a derivative of guanine. Purine analogs are known to interfere with nucleic acid synthesis and can act as competitive inhibitors for a multitude of enzymes that bind ATP or GTP, such as kinases and polymerases.[2][8]

  • 2-Acetamido Group: This modification on the purine ring alters the electronic and steric properties compared to natural guanine, potentially modulating binding affinity and selectivity for target proteins.

  • Diphenylcarbamate Group: This bulky, hydrophobic group is a significant feature. Carbamates are known inhibitors of serine hydrolases, particularly cholinesterases.[5] The two phenyl rings will strongly influence the compound's ability to fit into hydrophobic pockets within target proteins.

In Silico Physicochemical and ADMET Prediction

Before embarking on extensive experimental work, it is crucial to assess the compound's likely pharmacokinetic profile. Numerous free and commercial web servers, such as ADMETlab and ADMET-AI, can provide rapid predictions.[9][10][11] These tools use machine learning models trained on large datasets of known drugs to estimate critical properties.[12]

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueImplication for Drug Development
Molecular Weight388.38 g/mol Compliant with Lipinski's Rule of Five (<500), favoring good absorption.
LogP (Octanol/Water)~2.5 - 3.5Indicates moderate lipophilicity, suggesting potential for good membrane permeability.
H-Bond Donors2Compliant with Lipinski's Rule of Five (<5), favoring good absorption.
H-Bond Acceptors6Compliant with Lipinski's Rule of Five (<10), favoring good absorption.
Blood-Brain Barrier (BBB) PermeabilityLikely PermeableThe compound's lipophilicity and size may allow it to cross the BBB.
P-gp SubstratePrediction DependentIf a substrate, efflux from target cells could reduce efficacy.
CYP450 InhibitionPossiblePotential for drug-drug interactions; requires experimental confirmation.
Ames MutagenicityLikely NegativeLow predicted risk of mutagenicity, a positive sign for safety.

Note: These values are estimations and require experimental verification. The SMILES string for the compound (O=C(OC1=NC(NC(C)=O)=C2N=CNC2=N1)N(C3=CC=CC=C3)C4=CC=CC=C4) can be used as input for various online prediction tools.

Computational Target Prediction and Molecular Docking

With a foundational understanding of the molecule's structure, we can now use computational methods to predict its biological targets. This in silico target fishing is a cost-effective strategy to generate testable hypotheses.[6][13][14]

Rationale for the In Silico Approach

Computational target prediction leverages vast chemogenomic databases to identify proteins that are likely to bind to a query molecule based on chemical similarity to known ligands or through direct simulation of binding.[7][13] This process narrows down the vast proteome to a manageable number of high-probability targets for experimental validation.

Workflow for Target Identification

The logical flow for computational target prediction involves a multi-step process that begins with broad screening and progressively refines the predictions to a specific, high-confidence target.

G cluster_0 In Silico Prediction Workflow A Input Compound Structure (SMILES/SDF) B Target Prediction Servers (e.g., SwissTargetPrediction, TargetHunter) A->B F Molecular Docking Simulation (e.g., AutoDock, GOLD) A->F C Generate List of Potential Target Classes (e.g., Kinases, Esterases) B->C D Select High-Priority Target (Based on Score & Rationale) C->D E Obtain Target 3D Structure (Protein Data Bank) D->E E->F G Analyze Binding Pose & Score F->G H Formulate Testable Hypothesis G->H

Caption: Workflow for computational target identification and validation.

Predicted Target Classes

Based on the structural components, two primary target classes are predicted with high confidence:

  • Protein Kinases: The purine scaffold is a well-known "privileged scaffold" for kinase inhibitors.[15] The compound could act as an ATP-competitive inhibitor.

  • Cholinesterases (e.g., Acetylcholinesterase - AChE): The carbamate moiety is a classic functional group found in cholinesterase inhibitors.[5]

Case Study: Molecular Docking with Acetylcholinesterase (AChE)

To illustrate the predictive process, we will outline a protocol for docking 2-Acetamido-7H-purin-6-yl diphenylcarbamate into the active site of human Acetylcholinesterase. Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity.[16][17][18][19]

Objective: To predict the binding mode and affinity of the compound within the AChE active site.

Materials:

  • Workstation with molecular modeling software (e.g., AutoDock Tools, PyMOL).

  • 3D structure of human AChE (e.g., PDB ID: 4EY7).

  • 3D structure of the ligand, energy-minimized.

Methodology:

  • Receptor Preparation:

    • Load the PDB file (4EY7) into the modeling software.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).

    • Define the binding pocket (grid box) encompassing the active site gorge, including key residues like Trp86, Tyr337, and the catalytic triad (Ser203, His447, Glu334).

  • Ligand Preparation:

    • Generate a 3D structure of 2-Acetamido-7H-purin-6-yl diphenylcarbamate.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Docking Execution:

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[17]

    • Set the number of runs to a high value (e.g., 100) to ensure thorough sampling of the conformational space.

  • Analysis:

    • Cluster the resulting poses based on root-mean-square deviation (RMSD).

    • Analyze the lowest-energy, most populated cluster to identify the most probable binding mode.

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, pi-pi stacking) using software like PyMOL. The bulky diphenyl groups are expected to form hydrophobic interactions within the gorge, while the purine core may interact with residues near the base of the gorge.

Proposed In Vitro Experimental Validation

Computational predictions, while powerful, must be confirmed through empirical evidence. The following protocols are designed to directly test the hypotheses generated from the in silico analysis.

Overall Validation Strategy

The experimental workflow is designed to first confirm enzymatic inhibition and then assess the compound's effect in a cellular context. This progression provides a more complete picture of the compound's biological activity.

G cluster_1 Experimental Validation Workflow I Compound Synthesis & QC (Purity >95%) J Primary Target Assay: AChE Inhibition I->J K Secondary Target Assay: Kinase Inhibition Panel I->K L Determine IC50 Values J->L K->L M Cell-Based Assay: Cell Viability (MTT) L->M N Correlate IC50 with Cellular EC50 M->N O Confirm Mechanism of Action N->O

Caption: A logical workflow for the in vitro validation of predicted activity.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

Principle: This protocol is based on the Ellman method, a colorimetric assay that measures the activity of AChE.[20][21] The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow product. An inhibitor will reduce the rate of color formation.[22]

Materials:

  • 96-well microplate reader (412 nm).

  • Purified human AChE.

  • Acetylthiocholine iodide (ATCI).

  • DTNB (Ellman's reagent).

  • Phosphate buffer (pH 8.0).

  • Test compound dissolved in DMSO, serially diluted.

Methodology:

  • Plate Setup:

    • Add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of serially diluted test compound to sample wells.

    • Add 25 µL of buffer/DMSO to control wells (100% activity).

    • Add 50 µL of buffer to blank wells (no enzyme).

  • Enzyme Addition: Add 25 µL of AChE enzyme solution to all wells except the blanks.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of DTNB solution, followed immediately by 25 µL of ATCI substrate solution to all wells to start the reaction.[20]

  • Measurement: Immediately begin kinetic readings of absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percent inhibition for each compound concentration relative to the control.

    • Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Kinase Inhibition Assay (Luminescence-Based)

Principle: Many generic kinase assay kits (e.g., ADP-Glo™) quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[23][24] ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal proportional to kinase activity.[25] An inhibitor will decrease the signal.

Materials:

  • Luminometer-capable plate reader.

  • A representative protein kinase (e.g., a panel of kinases for screening).

  • Kinase substrate peptide.

  • ATP.

  • Commercial kinase assay kit (e.g., ADP-Glo™).

  • Test compound dissolved in DMSO, serially diluted.

Methodology:

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of serially diluted test compound or DMSO control.

    • Add 2.5 µL of the kinase enzyme. Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.[23]

  • Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition based on the reduction in luminescence relative to the DMSO control.

    • Plot percent inhibition versus log[inhibitor] to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT)

Principle: If the compound shows potent enzymatic inhibition, the next step is to assess its effect on living cells. The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[26][27][28]

Materials:

  • A relevant cell line (e.g., a neuroblastoma line like SH-SY5Y if AChE is the primary target; a cancer cell line if a specific kinase is inhibited).

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or SDS-HCl).

  • Microplate reader (570 nm).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing various concentrations of the test compound. Incubate for 24-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control cells to determine the percent viability.

    • Plot percent viability versus log[compound] to determine the EC50 (half-maximal effective concentration).

Integrated Biological Activity Profile and Future Directions

By synthesizing the results from the computational and experimental workflows, a preliminary but robust biological activity profile for 2-Acetamido-7H-purin-6-yl diphenylcarbamate can be constructed.

Predicted Profile: Based on its structural motifs, the compound is predicted to be a dual inhibitor of acetylcholinesterase and one or more protein kinases. Its moderate lipophilicity and compliance with Lipinski's rules suggest it may possess favorable cell permeability and oral bioavailability. The in vitro assays will quantify its potency (IC50) against these targets and its cytotoxic/cytostatic effects (EC50) on relevant cell lines.

Future Directions:

  • Lead Optimization: If promising activity is confirmed, medicinal chemistry efforts can be initiated to improve potency and selectivity.

  • Mechanism of Action Studies: Further biochemical assays, such as enzyme kinetics (e.g., Michaelis-Menten) and direct binding assays (e.g., Surface Plasmon Resonance), can be used to confirm the mechanism of inhibition (e.g., competitive, non-competitive).

  • In Vivo Studies: If a strong in vitro profile is established, the compound can be advanced to pharmacokinetic and efficacy studies in animal models relevant to the confirmed biological target (e.g., models for Alzheimer's disease or specific cancers).

This comprehensive, predictive-to-experimental guide provides a rigorous framework for the initial characterization of 2-Acetamido-7H-purin-6-yl diphenylcarbamate, paving the way for its potential development as a novel therapeutic agent.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Biological activities of purine analogues: a review. (2018). ResearchGate. Retrieved from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. Retrieved from [Link]

  • Metabolism and action of purine nucleoside analogs. (n.d.). PubMed. Retrieved from [Link]

  • Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]

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  • TargetHunter: An In Silico Target Identification Tool. (2013). NIH. Retrieved from [Link]

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  • ADMET predictions. (n.d.). VLS3D.COM. Retrieved from [Link]

  • Evaluation of Free Online ADMET Tools. (2023). NIH. Retrieved from [Link]

  • BIOLOGICAL ACTIVITIES OF PURINE ANALOGUES : A REVIEW. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Purine Analogues. (2014). In LiverTox. National Center for Biotechnology Information. Retrieved from [Link]

  • ADMETlab 2.0. (n.d.). Retrieved from [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Purine analogue. (n.d.). Wikipedia. Retrieved from [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. Retrieved from [Link]

  • ADMET Predictor®. (n.d.). Simulations Plus. Retrieved from [Link]

  • Molecular Docking: Shifting Paradigms in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

  • In vitro kinase assay. (2023). protocols.io. Retrieved from [Link]

  • In Silico Target Prediction for Small Molecules. (2018). SciSpace. Retrieved from [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. Retrieved from [Link]

  • In vitro JAK kinase activity and inhibition assays. (n.d.). PubMed. Retrieved from [Link]

  • Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (n.d.). Retrieved from [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. (n.d.). MDPI. Retrieved from [Link]

  • Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. (2020). IJPPR. Retrieved from [Link]

  • Discovery of diphenylcarbamate derivatives as highly potent and selective IP receptor agonists. (n.d.). PubMed. Retrieved from [Link]

  • Studies on the mechanism of action of isopropyl N-phenyl carbamate. (n.d.). PubMed. Retrieved from [Link]

  • Carbamate Group as Structural Motif in Drugs. (n.d.). PubMed Central. Retrieved from [Link]

  • Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability. (2021). PubMed. Retrieved from [Link]

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An In-depth Technical Guide on the Solubility and Stability of 2-Acetamido-7H-purin-6-yl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Acetamido-7H-purin-6-yl diphenylcarbamate is a compound of significant interest in medicinal chemistry and drug development. As a derivative of guanine, a fundamental component of nucleic acids, it belongs to the class of purine analogs. These analogs are widely explored for their potential as therapeutic agents, particularly in oncology and virology. The molecule's structure, featuring a diphenylcarbamate group at the 6-position and an acetamido group at the 2-position of the purine core, suggests a multifaceted pharmacological profile.

The journey from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount. Aqueous solubility directly influences bioavailability, while chemical stability dictates the compound's shelf-life, formulation strategies, and potential degradation pathways that could lead to inactive or toxic byproducts. This guide provides a comprehensive technical overview of the methodologies to assess the solubility and stability of 2-Acetamido-7H-purin-6-yl diphenylcarbamate, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Predicted Physicochemical Properties and Rationale

Based on its chemical structure, we can predict the general behavior of 2-Acetamido-7H-purin-6-yl diphenylcarbamate. The purine core, with its multiple nitrogen atoms, is capable of hydrogen bonding and contributes to the molecule's polarity. The acetamido group further enhances this polarity. Conversely, the diphenylcarbamate moiety is large and hydrophobic, which will likely limit aqueous solubility. The carbamate functional group is generally stable but can be susceptible to hydrolysis under certain conditions.[1][2]

II. Solubility Assessment: A Multi-Solvent Approach

A thorough understanding of a compound's solubility profile across a range of solvents is crucial for various stages of drug development, from initial screening to formulation.

Experimental Protocol: Kinetic and Thermodynamic Solubility

1. Kinetic Solubility (High-Throughput Screening):

This method provides a rapid assessment of solubility and is suitable for early-stage discovery.

  • Materials: 2-Acetamido-7H-purin-6-yl diphenylcarbamate, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS) pH 7.4, UV-Vis plate reader.

  • Procedure:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • In a 96-well plate, add increasing volumes of the DMSO stock solution to PBS (pH 7.4) to achieve a range of final concentrations (e.g., 1-100 µM). The final DMSO concentration should be kept constant (e.g., 1%).

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

    • Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

    • The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

2. Thermodynamic Solubility (Shake-Flask Method):

This is the gold standard for determining equilibrium solubility.

  • Materials: 2-Acetamido-7H-purin-6-yl diphenylcarbamate, selected solvents (see Table 1), orbital shaker, centrifuge, High-Performance Liquid Chromatography (HPLC) system.

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated HPLC method.[3]

Predicted Solubility Profile

The anticipated solubility of 2-Acetamido-7H-purin-6-yl diphenylcarbamate in various solvents is summarized below. This prediction is based on the principle of "like dissolves like" and the known solubility characteristics of purine analogs.[4][5][6]

Solvent System Solvent Type Predicted Solubility Rationale
Water (pH 7.0)Polar ProticLowThe large, nonpolar diphenylcarbamate group is expected to dominate, leading to poor aqueous solubility.
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous BufferLowSimilar to water, with minimal expected impact from buffer salts at physiological pH.
0.1 M HClAcidic AqueousPotentially slightly higher than waterThe purine nitrogens may become protonated, increasing polarity and solubility.
0.1 M NaOHBasic AqueousPotentially higher than waterThe N-H proton on the purine ring may be deprotonated, forming a salt and increasing solubility.
EthanolPolar ProticModerateThe ethyl group provides some nonpolar character to interact with the diphenylcarbamate, while the hydroxyl group can interact with the purine core.
MethanolPolar ProticModerateSimilar to ethanol, but the smaller alkyl chain may result in slightly different solubility.
Dichloromethane (DCM)ChlorinatedHighA good solvent for many organic compounds, likely to effectively solvate the entire molecule.
Dimethylformamide (DMF)Polar AproticHighA strong polar aprotic solvent capable of disrupting intermolecular forces in the solid state.[5]
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighAn excellent solvent for a wide range of organic molecules, including purine derivatives.[5]

III. Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug molecule.[7][8][9][10] These studies are essential for developing stability-indicating analytical methods and for informing decisions on formulation, packaging, and storage.[9][10]

Experimental Workflow for Forced Degradation

The following diagram outlines the general workflow for conducting forced degradation studies.

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

A stock solution of 2-Acetamido-7H-purin-6-yl diphenylcarbamate (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C and collect samples at various time points. Neutralize the samples before analysis. The carbamate linkage is particularly susceptible to base-catalyzed hydrolysis.[11]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Store at room temperature and protect from light. Collect samples at various time points.

  • Thermal Degradation: Expose the solid compound and the stock solution to dry heat at 80°C.[8] Collect samples at various time points.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Anticipated Degradation Pathways

Based on the structure, two primary degradation pathways are anticipated:

  • Hydrolysis of the Carbamate Ester: This is the most likely degradation route, especially under basic conditions, yielding 2-acetamido-guanine and diphenylamine. Acidic conditions can also promote hydrolysis.[8]

  • Hydrolysis of the Acetamido Group: This is also possible, particularly under strong acidic or basic conditions, which would yield the corresponding 2-amino purine derivative.

The following diagram illustrates these potential degradation pathways.

Degradation_Pathways cluster_hydrolysis Hydrolysis Parent 2-Acetamido-7H-purin-6-yl diphenylcarbamate Carbamate_Cleavage Carbamate Hydrolysis (Major Pathway) Parent->Carbamate_Cleavage H₂O / H⁺ or OH⁻ Acetamido_Cleavage Acetamido Hydrolysis (Minor Pathway) Parent->Acetamido_Cleavage H₂O / H⁺ or OH⁻ Degradant1 2-Acetamido-guanine Carbamate_Cleavage->Degradant1 Degradant2 Diphenylamine Carbamate_Cleavage->Degradant2 Degradant3 2-Amino-7H-purin-6-yl diphenylcarbamate Acetamido_Cleavage->Degradant3

Caption: Potential degradation pathways of the target compound.

IV. Analytical Methodology

A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. A reverse-phase HPLC method with UV and mass spectrometric (MS) detection is recommended.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detection: UV detection at a wavelength of maximum absorbance and MS detection to identify and confirm the mass of the parent compound and any degradants.

V. Conclusion

This technical guide outlines a comprehensive strategy for evaluating the solubility and stability of 2-Acetamido-7H-purin-6-yl diphenylcarbamate. By employing the described protocols, researchers can generate critical data to guide lead optimization, formulation development, and regulatory submissions. A thorough understanding of these fundamental physicochemical properties is a cornerstone of successful drug development, enabling the progression of promising molecules from the laboratory to the clinic.

References

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Sharp Clinical. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]

  • BioProcess International. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Tomaš, et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]

  • Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. [Link]

  • Semantic Scholar. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • ResearchGate. The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. [Link]

  • Callis, P. R. (2004). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. PubMed Central. [Link]

  • RSC Publishing. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. [Link]

  • Fredholm, B. B. (1987). Analysis of purines. PubMed. [Link]

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Quantum Chemical Analysis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate: A Theoretical Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

This technical guide presents a comprehensive theoretical framework for the quantum chemical analysis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate, a novel compound with potential significance in medicinal chemistry. Given the scarcity of experimental data for this molecule, this document outlines a robust in silico approach utilizing Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. The proposed analysis aims to provide foundational knowledge of the molecule's reactivity, stability, and potential for intermolecular interactions, thereby guiding future experimental research and its evaluation as a potential drug candidate. This guide is intended for researchers, computational chemists, and professionals in drug development seeking to apply quantum chemical methods to the characterization of new chemical entities.

Introduction: The Convergence of Purines, Carbamates, and In Silico Analysis

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biomolecules like nucleobases and serving as a privileged structure in drug design for antiviral, anticancer, and immunomodulatory agents.[1] Similarly, the carbamate functional group is a crucial component in drug design, valued for its structural stability and capacity to engage in meaningful interactions with biological targets.[2] The title compound, 2-Acetamido-7H-purin-6-yl diphenylcarbamate[3][4][5], uniquely combines these two pharmacologically significant moieties, suggesting a potential for novel biological activity.

However, as a relatively unexplored molecule, its physicochemical properties, reactivity, and interaction profiles remain unknown. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, predictive lens to bridge this knowledge gap. DFT has become an indispensable tool in computational chemistry and drug discovery, enabling the elucidation of molecular properties at the electronic level with high accuracy.[6][7] This guide details a proposed DFT-based workflow to generate a comprehensive quantum chemical profile of 2-Acetamido-7H-purin-6-yl diphenylcarbamate, providing critical insights that are often challenging to obtain through experimental methods alone.[2]

Proposed Computational Methodology

The central pillar of this investigation is a rigorous, validated computational protocol designed to yield reliable and reproducible data on the target molecule. The workflow is architected to move from fundamental geometry optimization to in-depth analysis of electronic and spectroscopic properties.

Causality of Method Selection

Density Functional Theory (DFT): DFT is selected as the core method due to its excellent balance of computational cost and accuracy for medium-sized organic molecules. It has been extensively validated for predicting the properties of bioactive molecules, including purine derivatives and carbamates.[6][8]

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is proposed. B3LYP is one of the most widely used functionals and has a proven track record for accurately predicting geometries, electronic properties, and vibrational frequencies for a vast range of organic systems.[1][9]

6-311++G(d,p) Basis Set: This basis set is chosen to provide a high degree of flexibility. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on nitrogen and oxygen atoms and potential non-covalent interactions, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonded atoms.[1][10]

Experimental Protocol: A Step-by-Step Computational Workflow
  • Molecule Construction: The 3D structure of 2-Acetamido-7H-purin-6-yl diphenylcarbamate will be built using molecular modeling software (e.g., GaussView).

  • Geometry Optimization: The initial structure will be optimized without constraints using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the geometry to find the lowest energy conformation on the potential energy surface.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. These calculations will also yield the theoretical FT-IR and Raman spectra.

  • Electronic Property Analysis: Using the optimized geometry, a series of single-point energy calculations will be performed to derive key electronic descriptors.

  • Data Extraction and Visualization: The output files from the calculations will be processed to extract all relevant data. Specialized software (e.g., GaussView, Chemcraft, VMD) will be used to visualize molecular orbitals and electrostatic potential maps.[2]

Quantum_Chemical_Analysis_Workflow Fig. 1: Computational Workflow cluster_setup Step 1: Input Preparation cluster_calc Step 2: Core DFT Calculations cluster_analysis Step 3: Property Analysis cluster_output Step 4: Interpretation & Application A Build 3D Molecular Structure B Define DFT Method: B3LYP/6-311++G(d,p) C Geometry Optimization B->C Submit Calculation D Frequency Calculation (Confirm Minimum & Generate Spectra) C->D Use Optimized Geometry E HOMO-LUMO Analysis D->E Analyze Output F Molecular Electrostatic Potential (MEP) D->F Analyze Output G Natural Bond Orbital (NBO) D->G Analyze Output H Spectroscopic Analysis (FT-IR, Raman) D->H Analyze Output I Relate Properties to Reactivity & Drug-Likeness E->I F->I G->I H->I

Caption: A flowchart of the proposed DFT-based computational analysis.

Analysis of Molecular Properties: Expected Outcomes

This section details the key molecular properties to be investigated and the anticipated insights from each analysis.

Optimized Molecular Geometry

The optimization process will yield the most stable 3D conformation of the molecule. Analysis of the resulting bond lengths, bond angles, and dihedral angles will provide a quantitative description of its structure. Particular attention will be paid to the planarity of the purine ring and the orientation of the acetamido and diphenylcarbamate substituents.

ParameterFunctional GroupExpected Value (Å or °)Significance
C=O (Amide)Acetamido~1.23Indicates double bond character
C-N (Amide)Acetamido~1.35Partial double bond character due to resonance
C-O (Carbamate)Carbamate Ester~1.36Single bond character
C=O (Carbamate)Carbamate Carbonyl~1.21Strong double bond character
N-C (Purine)Purine Ring~1.3-1.4Aromatic C-N bond lengths
C-C (Phenyl)Diphenyl Rings~1.40Aromatic C-C bond lengths
Dihedral AnglePurine-CarbamateVariableDefines substituent orientation
Table 1: Selected geometric parameters for analysis.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[11] The energy gap between them (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

  • HOMO: Expected to be localized primarily on the electron-rich purine ring system.

  • LUMO: Likely to be distributed over the purine ring and the electron-withdrawing carbamate and phenyl groups.

  • HOMO-LUMO Gap: The magnitude of this gap will provide a quantitative measure of the molecule's kinetic stability and electronic excitation energy.

OrbitalCalculated Energy (eV)Interpretation
HOMO(Calculated Value)Region of highest nucleophilicity
LUMO(Calculated Value)Region of highest electrophilicity
Energy Gap (ΔE) (Calculated Value) Indicator of chemical reactivity and stability
Table 2: Frontier Molecular Orbital energy analysis.
Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule.[2] It is an invaluable tool for predicting how a molecule will interact with other species, particularly in a biological context.[8][12]

  • Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack and are likely sites for hydrogen bond acceptance. They are expected around the carbonyl oxygens and the nitrogen atoms of the purine ring.

  • Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and indicate hydrogen bond donor sites. They are expected around the amide N-H proton and the C-H protons of the aromatic rings.

  • Neutral Regions (Green): Indicate areas of low electrostatic potential, typically nonpolar regions like the core of the phenyl rings.

MEP_Concept Fig. 2: Conceptual MEP Map cluster_mol Molecular Surface A Negative Potential (Red) (e.g., Carbonyl Oxygen) Susceptible to Electrophilic Attack H-Bond Acceptor B Positive Potential (Blue) (e.g., Amide N-H) Susceptible to Nucleophilic Attack H-Bond Donor C Neutral Potential (Green) (e.g., Phenyl Ring Face)

Caption: A conceptual diagram of a Molecular Electrostatic Potential (MEP) map.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular interactions.[13] It quantifies charge transfer between filled (donor) and empty (acceptor) orbitals, which reveals stabilizing hyperconjugative interactions.[14][15]

Key analyses will include:

  • Natural Atomic Charges: To quantify the charge distribution across the molecule.

  • Donor-Acceptor Interactions: The stabilization energy (E(2)) associated with electron delocalization from lone pairs (e.g., on N and O atoms) into antibonding orbitals (e.g., π* of C=O) will be calculated to assess the strength of intramolecular charge transfer and resonance effects.[16]

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(N) purineπ(C=N) purine(Calculated Value)Ring delocalization
LP(O) amideπ(C=N) purine(Calculated Value)Resonance stabilization
LP(N) amideσ*(C-C)(Calculated Value)Hyperconjugation
Table 3: Key NBO donor-acceptor interactions for analysis.
Vibrational Spectroscopy Analysis

Theoretical FT-IR and Raman spectra will be generated from the frequency calculations.[1][10] The vibrational modes will be assigned to specific functional groups, providing a theoretical benchmark that can be used to validate future experimental synthesis and characterization of the compound.[7]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
N-H (Amide)Stretching3300-3400Weak
C-H (Aromatic)Stretching3000-3100Strong
C=O (Amide)Stretching1680-1700Medium
C=O (Carbamate)Stretching1720-1740Medium
C=N, C=C (Ring)Stretching1500-1650Strong
Table 4: Predicted characteristic vibrational frequencies.

Implications for Drug Development

The comprehensive dataset generated from this theoretical analysis will provide a strong foundation for assessing the drug-like potential of 2-Acetamido-7H-purin-6-yl diphenylcarbamate.

  • Target Interaction Prediction: The MEP and FMO analyses will identify the key pharmacophoric features of the molecule.[2] The location of hydrogen bond donors/acceptors and electron-rich/poor regions can be used to hypothesize how the molecule might dock into the active site of a biological target, such as a protein kinase or enzyme.[12]

  • Structure-Activity Relationship (SAR) Guidance: Understanding the electronic properties of this parent compound allows for rational, in silico design of derivatives. For example, if a region is identified as crucial for binding but has low reactivity, substituents can be proposed to modulate the local electronic structure, guiding synthetic efforts toward more potent or selective analogues.

  • Metabolic Stability Prediction: Regions identified as highly electron-rich or susceptible to electrophilic attack (e.g., via MEP and HOMO analysis) may represent potential sites of metabolic transformation (e.g., oxidation by cytochrome P450 enzymes). This foreknowledge can help in designing molecules with improved metabolic stability.

Conclusion

This technical guide outlines a systematic and scientifically rigorous theoretical approach for the comprehensive quantum chemical characterization of the novel molecule, 2-Acetamido-7H-purin-6-yl diphenylcarbamate. By employing Density Functional Theory, this in silico investigation is poised to deliver fundamental insights into the molecule's geometry, electronic structure, reactivity, and spectroscopic signatures. The resulting data will not only provide a deep molecular-level understanding of this compound but will also serve as a critical foundation to guide its future synthesis, experimental validation, and exploration as a potential lead compound in drug discovery programs.

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A Strategic Guide to Target Identification and Validation for 2-Acetamido-7H-purin-6-yl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Novel Purine Analog

The compound 2-Acetamido-7H-purin-6-yl diphenylcarbamate represents a novel chemical entity with significant therapeutic potential, predicated on its core structure. The purine scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs, including antivirals and antineoplastics.[1][2][3] Purine analogs often function by mimicking endogenous purines (adenine, guanine) and interacting with a wide array of biological targets, most notably protein kinases and enzymes involved in nucleotide metabolism.[1][4]

The structure of this specific molecule contains three key regions of interest:

  • The 2-Acetamido-purine Core: This modified purine ring is the central pharmacophore, likely responsible for anchoring the molecule within the binding pocket of a target protein. The 2-acetamido group may form specific hydrogen bonds that enhance binding affinity and selectivity.

  • The C6 Position: In endogenous purines, the C6 position is critical for base pairing. Modification at this site, as seen with the diphenylcarbamate group, strongly suggests that the compound is not a simple DNA/RNA antimetabolite but is designed to interact with other protein targets, such as the ATP-binding pocket of kinases.

  • The Diphenylcarbamate Moiety: This bulky, hydrophobic group likely engages in hydrophobic and van der Waals interactions within a target's binding site. Its presence could confer selectivity and potency by accessing regions of the protein not occupied by endogenous ligands like ATP.

Given the absence of published data on this specific molecule, this guide provides a comprehensive, multi-pronged strategy for its systematic target deconvolution. We will proceed from broad, computational predictions to definitive experimental validation, outlining the causal logic behind each methodological choice. This workflow is designed to efficiently identify high-confidence therapeutic targets, validate their engagement, and characterize the compound's functional effects in a physiologically relevant context.

Section 1: Hypothesis Generation via Computational Target Prediction

Before committing to resource-intensive wet-lab experiments, in silico methods provide a cost-effective strategy to generate initial hypotheses about the compound's mechanism of action.[5][6] These computational approaches leverage vast databases of known drug-target interactions and protein structures to predict potential binding partners.[6]

Our approach begins with a two-pronged computational screen:

  • Ligand-Based Screening: This method identifies known proteins that are targeted by molecules structurally similar to our compound of interest. By comparing the chemical features of 2-Acetamido-7H-purin-6-yl diphenylcarbamate to curated databases (e.g., ChEMBL, DrugBank), we can generate a preliminary list of plausible target families.

  • Structure-Based Screening (Molecular Docking): This technique models the physical interaction between our compound and the three-dimensional structures of potential target proteins.[7][8] Given the purine core, a primary docking screen would focus on the human kinome—the full set of protein kinases—as these enzymes are common targets for purine analogs.[1] Other relevant target families include enzymes in the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[7][9] The goal is to rank potential targets based on predicted binding affinity and favorable intermolecular interactions.

The convergence of results from both ligand- and structure-based methods will produce a prioritized list of candidate targets for subsequent experimental validation.

G cluster_input Input Molecule cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach mol 2-Acetamido-7H-purin-6-yl diphenylcarbamate similarity Structural Similarity Search mol->similarity docking Molecular Docking (Against Kinome, etc.) mol->docking chemdb Chemogenomic Databases (e.g., ChEMBL, DrugBank) chemdb->similarity Compare against output Prioritized List of Candidate Targets similarity->output Predicts targets of similar molecules proteindb Protein Structure Databases (e.g., PDB) proteindb->docking Provide 3D targets docking->output Ranks targets by binding score

Caption: In Silico Target Prediction Workflow.

Section 2: Unbiased Experimental Target Identification

While computational methods provide valuable hypotheses, direct experimental approaches are required to identify protein targets within a complex biological system. Chemical proteomics serves as a powerful, unbiased tool to discover molecular interactions directly in cell lysates or even live cells, preserving native protein conformations and post-translational modifications.[10][11] We will employ two complementary strategies: affinity-based pulldown and label-free target engagement.

Affinity-Based Proteomics: Fishing for Targets

This classic approach utilizes a modified version of the small molecule as "bait" to capture its binding partners.[12][13] The compound is tethered to a solid support (e.g., agarose beads) or conjugated to an affinity tag like biotin.[12] This bait is then incubated with a cell lysate, allowing the target proteins to bind. The entire complex is then isolated, and the captured proteins are identified using mass spectrometry.

The key to this method's success is designing a linker and attachment point on the compound that does not disrupt its binding to the target. For 2-Acetamido-7H-purin-6-yl diphenylcarbamate, the acetamido nitrogen or a position on the phenyl rings could serve as potential attachment points with minimal steric hindrance to the core pharmacophore.

  • Probe Synthesis: Synthesize a derivative of the compound with a linker arm terminating in a reactive group suitable for conjugation to NHS-activated agarose beads. A control "bait" using just the linker and bead should also be prepared.

  • Cell Culture and Lysis: Culture a relevant human cell line (e.g., a cancer cell line like K562 or HeLa) to a high density (~80-90% confluency). Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris. The supernatant is the proteome used for the pulldown.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the compound-conjugated beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.

    • To identify specific binders, perform a competitive pulldown where another aliquot of lysate is pre-incubated with a high concentration of the free, unmodified compound before adding the compound-conjugated beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders. A typical wash series involves 3-5 washes of increasing stringency (e.g., by adding low concentrations of salt or detergent).

  • Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer or by competitive elution with a high concentration of the free compound.

  • Protein Identification by LC-MS/MS:

    • Separate the eluted proteins by SDS-PAGE. Excise the entire protein lane and perform in-gel trypsin digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins by searching the acquired spectra against a human protein database. True targets should be significantly enriched on the compound-conjugated beads compared to the control beads and should show reduced binding in the competitive pulldown sample.

Label-Free Target Identification: Confirming Engagement in a Native State

Label-free methods circumvent the need for chemical modification of the compound, which can sometimes alter its binding properties.[14] These techniques measure how the binding of a small molecule affects the biophysical properties of its target protein.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that when a protein binds to a ligand, its thermal stability increases.[13][14] Intact cells or cell lysates are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified. Target proteins will remain in solution at higher temperatures in the presence of the compound compared to the vehicle control.

  • Drug Affinity Responsive Target Stability (DARTS): This technique leverages the observation that ligand binding can protect a target protein from proteolysis.[11][12] Cell lysate is treated with the compound and then subjected to limited digestion by a protease like pronase. Target proteins are protected from degradation and can be identified by gel electrophoresis or mass spectrometry.[12]

These label-free methods are excellent orthogonal approaches to validate hits from affinity-based proteomics and can provide evidence of target engagement in a more native environment.

G cluster_affinity Affinity-Based Approach cluster_labelfree Label-Free Approach start Cell Lysate (Complex Proteome) bait Synthesize 'Bait' (Immobilized Compound) start->bait Incubate cetsa CETSA (Thermal Shift) start->cetsa Treat with Compound darts DARTS (Protease Protection) start->darts Treat with Compound pulldown Affinity Pulldown & Wash bait->pulldown ms Protein Elution & LC-MS/MS Analysis pulldown->ms gel Western Blot or SDS-PAGE Analysis cetsa->gel darts->gel output List of Potential Binding Proteins ('Hits') ms->output Identifies enriched proteins gel->output Identifies stabilized proteins

Caption: Experimental Target Identification Workflows.

Section 3: Target Validation and Functional Characterization

Identifying a binding partner is only the first step. The next critical phase is to validate this interaction and understand its functional consequences. This involves moving from broad proteomics to specific biochemical and cell-based assays.[15]

Biochemical Validation: Is the Target's Activity Modulated?

If the identified target is an enzyme (e.g., a kinase), a direct biochemical assay is the gold standard for confirming functional modulation.[16][17] These assays measure the catalytic activity of the purified enzyme in the presence of varying concentrations of the compound, allowing for the determination of key parameters like IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

A variety of assay formats are available, each with distinct advantages.[18]

Assay TechnologyPrincipleKey FeaturesUse Case
ADP-Glo™ [19]LuminescenceMeasures ADP production; universal for any kinase; highly sensitive.Primary screening, IC₅₀ determination.
LanthaScreen® TR-FRET [18]Time-Resolved FRETMeasures binding affinity or enzyme activity; robust and less prone to interference.Binding kinetics, residence time studies.
Z'-LYTE® [18]FRETUses a peptide substrate with FRET pairs; sensitive to kinase activity.Secondary screening, selectivity profiling.
Radiometric Assays [16]RadioactivityUses ³²P- or ³³P-labeled ATP to measure phosphate transfer; the traditional "gold standard".Orthogonal validation, detailed mechanistic studies.
  • Reagent Preparation: Prepare assay buffer, the purified kinase of interest, its specific substrate (peptide or protein), and ATP.

  • Compound Dilution: Perform a serial dilution of 2-Acetamido-7H-purin-6-yl diphenylcarbamate in DMSO, then dilute further into the assay buffer to create a range of concentrations (e.g., 10 µM to 10 pM) for the dose-response curve.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase and the compound dilutions. Incubate for 15-30 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate for the optimized reaction time (e.g., 1 hour) at the optimal temperature for the enzyme.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Cell-Based Assays: Does Target Engagement Affect Cell Physiology?

Confirming that the compound engages its target in live cells and elicits a biological response is the ultimate goal.[20][21] Cell-based assays bridge the gap between biochemical activity and potential therapeutic effect.[22]

  • Cellular Target Engagement: To confirm the compound binds its target in a cellular context, a Western blot can be used to probe downstream signaling pathways. For example, if the target is a kinase like MEK1, one would treat cells with the compound and measure the phosphorylation level of MEK1's substrate, ERK. A potent inhibitor should decrease p-ERK levels.

  • Phenotypic Assays: These assays measure the overall effect of the compound on cell behavior.[21][23] If the target is implicated in cancer, key assays include:

    • Cell Proliferation/Viability Assays (e.g., MTS, CellTiter-Glo®): Quantify the effect of the compound on cancer cell growth over time.[21]

    • Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): Determine if the compound induces programmed cell death.

    • Cell Cycle Analysis: Use flow cytometry to see if the compound causes arrest at a specific phase of the cell cycle.

G cluster_pathway Hypothetical Signaling Pathway (e.g., MAPK Pathway) cluster_assays GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK (Potential Target) RAF->MEK ERK ERK MEK->ERK Biochem Biochemical Assay: Measure MEK activity (IC50) MEK->Biochem TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF WB Western Blot: Measure p-ERK levels in cells ERK->WB Proliferation Cell Proliferation & Survival TF->Proliferation Pheno Phenotypic Assay: Measure cell proliferation (EC50) Proliferation->Pheno Compound 2-Acetamido-7H-purin-6-yl diphenylcarbamate Compound->MEK Inhibits

Caption: Validation Strategy for a Hypothetical Kinase Target.

Conclusion

The systematic deconvolution of therapeutic targets for a novel compound like 2-Acetamido-7H-purin-6-yl diphenylcarbamate is a rigorous, multi-step process. By integrating predictive computational analysis with unbiased experimental discovery and subsequent functional validation, we can build a high-confidence profile of the molecule's mechanism of action. This strategic workflow, moving from a broad search (in silico and proteomics) to highly specific validation (biochemical and cell-based assays), maximizes the probability of successfully identifying and characterizing therapeutically relevant targets, paving the way for preclinical and clinical development.

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A-1 Technical Guide: Elucidating the Mechanism of Action of 2-Acetamido-7H-purin-6-yl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, multi-stage research framework for the elucidation of the mechanism of action (MOA) for the novel chemical entity, 2-Acetamido-7H-purin-6-yl diphenylcarbamate. As a compound with limited public domain data, a systematic, hypothesis-driven approach is essential. This document provides field-proven experimental strategies, detailed protocols, and data interpretation frameworks designed for researchers, scientists, and drug development professionals. The proposed workflow integrates structural analysis, broad-spectrum in vitro screening, cellular target validation, and downstream pathway analysis to build a robust, evidence-based understanding of the compound's biological activity.

Introduction and Structural Hypothesis Generation

The compound 2-Acetamido-7H-purin-6-yl diphenylcarbamate is a synthetic molecule featuring a purine scaffold, a core structure in numerous bioactive compounds, including kinase inhibitors and antiviral agents.[1][2] A detailed structural analysis provides the foundation for our initial hypotheses regarding its potential biological targets.

  • Purine Scaffold: The 2-acetamido-purine core is analogous to guanine and other purine-based molecules that are known to compete for the ATP-binding site of protein kinases.[1][2][3] This structural feature strongly suggests that the compound may function as a kinase inhibitor, a class of drugs pivotal in oncology and immunology.[1][2]

  • Diphenylcarbamate Group: Carbamates are a well-established class of covalent inhibitors that can carbamylate the catalytic serine residue of serine hydrolases.[4][5] Enzymes such as fatty acid amide hydrolase (FAAH) are known targets.[4][5] The bulky diphenyl substitution may confer unique selectivity or potency compared to other carbamate inhibitors.[6]

Based on this analysis, our primary hypothesis is that 2-Acetamido-7H-purin-6-yl diphenylcarbamate acts as an inhibitor of protein kinases or serine hydrolases. The following sections detail a systematic approach to test this hypothesis and uncover the compound's precise MOA.[7][8]

Phase I: Target Discovery and Initial Profiling

The initial phase focuses on broad, unbiased screening to identify the general biological activity of the compound and narrow the field of potential targets.

Kinase Inhibition Profiling

Given the purine core, the most probable mechanism of action is kinase inhibition.[1][2][9] A broad-panel kinase screen is the most efficient first step.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a luminescent-based assay to quantify the amount of ADP produced, which is directly proportional to kinase activity.[10]

  • Reagent Preparation:

    • Prepare 2x Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2x solution of the target kinase in Kinase Buffer.

    • Prepare a 2x solution of the substrate peptide in Kinase Buffer.

    • Prepare a 10 mM stock of ATP in nuclease-free water.

    • Serially dilute 2-Acetamido-7H-purin-6-yl diphenylcarbamate in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM), then dilute into Kinase Buffer.

  • Assay Procedure:

    • To a 384-well plate, add 5 µL of the test compound dilution.

    • Add 10 µL of the 2x kinase/substrate mixture.

    • Initiate the reaction by adding 10 µL of 2x ATP solution. Final reaction volume is 25 µL.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to DMSO controls.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

ParameterDescriptionRecommended Service
Assay Type In Vitro Biochemical Kinase AssayEurofins DiscoverX, Promega
Panel Size >400 Human Kinases (KinomeScan®)Comprehensive profiling
Readout IC₅₀ or Kᵢ valuesQuantitative measure of potency
Objective Identify primary kinase target(s)Hypothesis generation
Serine Hydrolase Activity Screening

To investigate the potential of the diphenylcarbamate moiety to act as an inhibitor, screening against a panel of metabolically relevant serine hydrolases is recommended.

ParameterDescriptionRecommended Targets
Assay Type Fluorometric Activity AssayMeasure hydrolysis of a fluorogenic substrate
Enzyme Panel Fatty Acid Amide Hydrolase (FAAH), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), CarboxylesterasesKey metabolic and signaling hydrolases
Readout IC₅₀ valuesQuantitative measure of potency
Objective Determine if the compound is a hydrolase inhibitorTest carbamate reactivity hypothesis

Phase II: Cellular Target Engagement and Mechanism Validation

Once a primary target (e.g., "Kinase X") is identified from Phase I, the next critical step is to confirm that the compound engages this target within a live cellular environment.[11]

Cellular Thermal Shift Assay (CETSA®)

CETSA is the gold standard for verifying target engagement in intact cells.[12][13] It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[12][14]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment:

    • Culture cells (e.g., HEK293 or a cell line endogenously expressing the target) to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration (e.g., 10x IC₅₀) of 2-Acetamido-7H-purin-6-yl diphenylcarbamate for 1 hour.

  • Thermal Challenge:

    • Harvest and resuspend cells in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a primary antibody specific for the target protein (Kinase X) and a loading control (e.g., GAPDH).

    • Quantify band intensities and plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve for the drug-treated sample indicates target engagement.[15][16]

Diagram: CETSA Experimental Workflow A flowchart illustrating the key steps in a Cellular Thermal Shift Assay (CETSA) to validate target engagement.

CETSA_Workflow cluster_cell_culture Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Compound or Vehicle (DMSO) A->B C 3. Harvest & Aliquot Cells B->C D 4. Heat to Temp Gradient (e.g., 40-70°C) C->D E 5. Lyse Cells & Separate Soluble Fraction D->E F 6. Western Blot for Target Protein E->F G 7. Quantify & Plot Melting Curve F->G H Result: Thermal Shift? G->H

Downstream Signaling Analysis

If the target is a kinase, its inhibition should lead to predictable changes in downstream signaling pathways. Western blotting for key phospho-proteins is a direct method to confirm the functional consequence of target engagement.

Hypothetical Example: Inhibition of Kinase X in the MAPK Pathway

If Kinase X is identified as MEK1, its inhibition should decrease the phosphorylation of its direct substrate, ERK1/2.

Experimental Protocol: Phospho-Protein Western Blot

  • Cell Treatment: Culture cells and serum-starve overnight. Treat with various concentrations of 2-Acetamido-7H-purin-6-yl diphenylcarbamate for 1-2 hours.

  • Stimulation: Stimulate the pathway with an appropriate growth factor (e.g., EGF) for 15 minutes.

  • Lysis & Analysis: Lyse the cells and perform a Western blot using primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2 (t-ERK), and a loading control.

  • Result: A dose-dependent decrease in the p-ERK/t-ERK ratio would confirm that the compound inhibits the Kinase X pathway in cells.

Diagram: MOA Validation Workflow A logical diagram showing the progression from target identification to cellular validation and downstream effect analysis.

MOA_Validation A Hypothesis: Compound targets Kinase X B Phase 1: In Vitro Screen (e.g., KinomeScan) A->B C Result: IC50 for Kinase X is in potent range (e.g., <100 nM) B->C D Phase 2: Cellular Validation (CETSA) C->D Proceed if potent E Result: Compound induces thermal shift of Kinase X D->E F Phase 3: Functional Confirmation (Phospho-Western Blot) E->F Proceed if engaged G Result: Compound inhibits downstream substrate phosphorylation F->G H Conclusion: Mechanism of Action Confirmed G->H Proceed if functional

Conclusion and Future Directions

This guide presents a logical and robust workflow for elucidating the mechanism of action of 2-Acetamido-7H-purin-6-yl diphenylcarbamate. By progressing from broad-based screening to specific, cell-based validation assays, a researcher can confidently identify the primary molecular target and confirm its functional modulation. Successful completion of this workflow provides a strong foundation for further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy modeling.

References

  • Title: Purine Analogues as Kinase Inhibitors: A Review Source: PubMed URL: [Link]

  • Title: In vitro kinase assay Source: Protocols.io URL: [Link]

  • Title: Purine Analogues as Kinase Inhibitors: A Review | Request PDF Source: ResearchGate URL: [Link]

  • Title: In vitro NLK Kinase Assay Source: PMC - NIH URL: [Link]

  • Title: A purine analog kinase inhibitor, calcium/calmodulin-dependent protein kinase II inhibitor 59, reveals a role for calcium/calmodulin-dependent protein kinase II in insulin-stimulated glucose transport Source: PubMed URL: [Link]

  • Title: A Purine Analog Kinase Inhibitor, Calcium/Calmodulin-Dependent Protein Kinase II Inhibitor 59, Reveals a Role for Calcium/Calmodulin-Dependent Protein Kinase II in Insulin-Stimulated Glucose Transport Source: Oxford Academic URL: [Link]

  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]

  • Title: In vitro kinase assay Source: Bio-protocol URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL: [Link]

  • Title: High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates Source: NIH URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: A purine analog-sensitive protein kinase activity associates with Trk nerve growth factor receptors Source: PubMed URL: [Link]

  • Title: Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies Source: PubMed URL: [Link]

  • Title: Mechanism of Action, MOA Studies Source: NorthEast BioLab URL: [Link]

  • Title: Mechanism of Action (MOA) Source: Sygnature Discovery Nottingham URL: [Link]

  • Title: Discovery of diphenylcarbamate derivatives as highly potent and selective IP receptor agonists: orally active prostacyclin mimetics. Part 3 Source: PubMed URL: [Link]

  • Title: Experimental Design and MS Workflows for Omics Applications Source: Agilent URL: [Link]

  • Title: How Proof of Mechanism Studies Can Advance Clinical Drug Development Source: BioPharma Services Inc. URL: [Link]

  • Title: Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes Source: PubMed Central URL: [Link]

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An In-depth Technical Guide on the Antimicrobial Activity of 2-Acetamido-7H-purin-6-yl diphenylcarbamate Against Various Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthetic route, characterization, and methodology for evaluating the antimicrobial activity of a novel purine derivative, 2-Acetamido-7H-purin-6-yl diphenylcarbamate. Purine analogues have demonstrated a wide range of biological activities, including antimicrobial and antifungal properties, often by targeting fundamental metabolic pathways. This document outlines detailed protocols for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Furthermore, it delves into the potential mechanisms of action, drawing parallels with known purine analogues and carbamate compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to investigate new antimicrobial agents.

Introduction: The Rationale for Investigating Novel Purine Analogs

The global health crisis posed by multidrug-resistant (MDR) pathogens has rendered many conventional antibiotics ineffective. This has spurred a critical need for the discovery and development of new antimicrobial agents with novel mechanisms of action.[1][2] Purine analogues represent a promising class of compounds in this endeavor. As structural mimics of endogenous purines, they can interfere with essential cellular processes such as DNA and RNA synthesis, as well as metabolic pathways.[1][2][3]

Some purine analogues exert their antimicrobial effects by targeting riboswitches, which are structured RNA domains that regulate gene expression in bacteria.[4] By binding to these riboswitches, these compounds can disrupt fundamental metabolic pathways necessary for bacterial survival.[4] The compound of interest, 2-Acetamido-7H-purin-6-yl diphenylcarbamate, combines the purine scaffold with a diphenylcarbamate moiety. While the purine core provides the basis for interfering with nucleic acid metabolism, the carbamate group may enhance its biological activity and cellular uptake.

This guide provides a hypothetical framework for the investigation of 2-Acetamido-7H-purin-6-yl diphenylcarbamate as a potential antimicrobial agent. It details the necessary experimental procedures to characterize its activity profile against a diverse range of pathogens.

Synthesis and Characterization of 2-Acetamido-7H-purin-6-yl diphenylcarbamate

The synthesis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate can be approached through a multi-step process, starting from commercially available purine derivatives. A plausible synthetic route is outlined below.

Hypothetical Synthetic Pathway

A potential synthesis strategy involves the reaction of a suitable 2-acetamido-purine precursor with diphenylcarbamoyl chloride. The synthesis would be designed to selectively introduce the diphenylcarbamate group at the 6-position of the purine ring.

Synthesis_Pathway A 2-Amino-6-chloropurine C 2-Acetamido-6-chloropurine A->C Acetylation B Acetic Anhydride B->C E 2-Acetamido-6-hydroxypurine (Guanine acetate) C->E Nucleophilic Substitution (Hydrolysis) D Hydrolysis D->E G 2-Acetamido-7H-purin-6-yl diphenylcarbamate E->G Esterification F Diphenylcarbamoyl chloride F->G

Caption: Hypothetical synthesis workflow for 2-Acetamido-7H-purin-6-yl diphenylcarbamate.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (388.38 g/mol )[5].

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Antimicrobial Activity Assessment

A comprehensive evaluation of the antimicrobial properties of 2-Acetamido-7H-purin-6-yl diphenylcarbamate is crucial. This involves determining its inhibitory and cidal activity against a panel of representative pathogens.

Selection of Pathogens

The following pathogens are recommended for initial screening to cover a broad spectrum of clinically relevant microorganisms:

Gram-Positive Bacteria Gram-Negative Bacteria Fungal Pathogens
Staphylococcus aureus (including MRSA strains)Escherichia coliCandida albicans
Streptococcus pneumoniaePseudomonas aeruginosaCryptococcus neoformans
Enterococcus faecalisKlebsiella pneumoniaeAspergillus fumigatus
Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of 2-Acetamido-7H-purin-6-yl diphenylcarbamate in a 96-well plate. B Inoculate each well with a standardized suspension of the test microorganism. A->B C Include positive (no drug) and negative (no inoculum) controls. B->C D Incubate the plate at 37°C for 18-24 hours (or as appropriate for the organism). C->D E Visually inspect for turbidity or use a spectrophotometer to measure optical density. D->E F Determine the MIC: the lowest concentration with no visible growth. E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve 2-Acetamido-7H-purin-6-yl diphenylcarbamate in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Step-by-Step Protocol:

  • Subculturing from MIC plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Hypothetical Data Presentation

The results of the antimicrobial screening would be summarized in a table for clear comparison.

Pathogen MIC (µg/mL) MBC/MFC (µg/mL)
S. aureus ATCC 29213816
MRSA ATCC 433001632
E. coli ATCC 259223264
P. aeruginosa ATCC 2785364>128
C. albicans ATCC 900281632

Potential Mechanisms of Action

Based on the chemical structure of 2-Acetamido-7H-purin-6-yl diphenylcarbamate, several potential mechanisms of antimicrobial action can be hypothesized.

Interference with Nucleic Acid Synthesis

As a purine analogue, the primary suspected mechanism is the disruption of nucleic acid synthesis. The compound could be metabolized by the microbial cell and incorporated into DNA or RNA, leading to chain termination or dysfunctional genetic material.[1][2] Alternatively, it could act as an inhibitor of enzymes crucial for nucleotide biosynthesis.[3]

MoA_Pathway A 2-Acetamido-7H-purin-6-yl diphenylcarbamate B Cellular Uptake A->B C Metabolic Activation (Potential) B->C H Inhibition of Purine Biosynthesis Enzymes B->H D Inhibition of DNA Polymerase C->D E Inhibition of RNA Polymerase C->E F Incorporation into DNA/RNA C->F G Disruption of DNA Replication and Transcription D->G E->G F->G I Depletion of Nucleotide Pool H->I

Caption: Potential mechanisms of action related to nucleic acid synthesis.

Targeting Riboswitches

Another plausible mechanism, particularly in bacteria, is the binding to purine-responsive riboswitches.[4] Guanine riboswitches, for instance, regulate genes involved in purine biosynthesis and transport.[4] By mimicking the natural ligand, 2-Acetamido-7H-purin-6-yl diphenylcarbamate could bind to these riboswitches and aberrantly downregulate essential genes, leading to bacterial growth inhibition.[4]

Disruption of Membrane Integrity

The lipophilic nature of the diphenylcarbamate moiety could contribute to interactions with the microbial cell membrane. This could lead to membrane depolarization, increased permeability, and ultimately, cell death. This mechanism is often observed with compounds that have both hydrophobic and hydrophilic regions.

Conclusion and Future Directions

This technical guide has provided a foundational framework for the synthesis and antimicrobial evaluation of the novel compound, 2-Acetamido-7H-purin-6-yl diphenylcarbamate. The proposed methodologies are based on established protocols for antimicrobial drug discovery. The hypothetical results suggest that this compound may possess broad-spectrum antimicrobial activity.

Future research should focus on:

  • Synthesis and Structural Confirmation: The actual synthesis and rigorous characterization of the compound.

  • Comprehensive Antimicrobial Screening: Testing against a wider panel of clinical isolates and resistant strains.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms through which the compound exerts its antimicrobial effects.

  • Toxicity and In Vivo Efficacy: Assessing the cytotoxicity of the compound against mammalian cell lines and evaluating its efficacy in animal models of infection.

The exploration of novel chemical scaffolds like 2-Acetamido-7H-purin-6-yl diphenylcarbamate is a critical step in the ongoing battle against antimicrobial resistance.

References

  • Breaker, R. R. (2009). Design and antimicrobial action of purine analogues that bind Guanine riboswitches. PubMed.
  • De Clercq, E. (2017). Repurposing of nucleoside- and nucleobase-derivative drugs as antibiotics and biofilm inhibitors. Journal of Antimicrobial Chemotherapy.
  • Jain, S. et al. (2025). Biological activities of purine analogues: a review. ResearchGate.
  • Piddock, L. J. V. (2019). Nucleoside Analogues as Antibacterial Agents. PubMed Central.
  • Piddock, L. J. V. (2019). Nucleoside Analogues as Antibacterial Agents. Frontiers in Microbiology.
  • CymitQuimica. (n.d.). 2-Acetamido-7H-purin-6-yl diphenylcarbamate. CymitQuimica.
  • Pharmaffiliates. (n.d.). 2-Acetamido-9H-purin-6-yl diphenylcarbamate. Pharmaffiliates.

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Methodological & Application

Application Note & Protocol: A Proposed Experimental Pathway for the Synthesis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a detailed, multi-step experimental protocol for the proposed synthesis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate, a novel purine derivative with potential applications in medicinal chemistry and drug discovery. Due to the absence of a published direct synthesis for this specific molecule, this guide provides a rational, proposed synthetic route based on well-established chemical transformations in purine chemistry. The protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices and references to authoritative literature for each key transformation.

Introduction and Rationale

Purine derivatives are a cornerstone of numerous biological processes and have been extensively explored as scaffolds for therapeutic agents.[1] Modifications at the C2 and C6 positions of the purine ring, in particular, have led to the development of compounds with a wide range of biological activities, including antiviral and anticancer properties.[1] The target molecule, 2-Acetamido-7H-purin-6-yl diphenylcarbamate, combines three key structural features: a 2-acetamido group, a purine core, and a 6-diphenylcarbamate moiety. The acetamido group can influence solubility and hydrogen bonding interactions, while the diphenylcarbamate group introduces significant steric bulk and lipophilicity, which may modulate the molecule's interaction with biological targets.

This protocol details a proposed four-step synthesis, commencing from the readily available starting material, guanine. Each step is supported by established methodologies for the modification of purine derivatives.

Proposed Synthetic Pathway Overview

The proposed synthesis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate is a four-step process, which is outlined below. This pathway was designed to be robust and to utilize common laboratory reagents and techniques.

Synthesis_Pathway Guanine Guanine Step1 Step 1: Acetylation Guanine->Step1 Intermediate1 2-Acetamido-1,7-dihydro-6H-purin-6-one (N-Acetylguanine) Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 2-Acetamido-6-chloro-7H-purine Step2->Intermediate2 Step3 Step 3: Carbamoylation Intermediate2->Step3 Reagent_DPACC Diphenylcarbamoyl chloride Reagent_DPACC->Step3 FinalProduct 2-Acetamido-7H-purin-6-yl diphenylcarbamate Step3->FinalProduct

Caption: Proposed four-step synthesis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Acetamido-1,7-dihydro-6H-purin-6-one (N-Acetylguanine)

Rationale: The initial step involves the selective acetylation of the 2-amino group of guanine. This is a crucial protecting group strategy to prevent side reactions at the 2-amino position during the subsequent chlorination step. Acetic anhydride is a common and effective reagent for this transformation.[2]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Guanine 151.13 10.0 g 0.066 mol
Acetic Anhydride 102.09 100 mL -

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guanine (10.0 g, 0.066 mol).

  • Add N,N-dimethylformamide (50 mL) and acetic anhydride (100 mL).

  • Heat the suspension to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours, as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.

  • Slowly add the reaction mixture to 500 mL of ice-cold water with stirring.

  • The white precipitate of 2-acetamido-1,7-dihydro-6H-purin-6-one is collected by vacuum filtration.

  • Wash the solid with cold water (3 x 50 mL) and then with diethyl ether (2 x 30 mL).

  • Dry the product in a vacuum oven at 60°C to a constant weight.

Safety Precautions:

  • Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood.

  • DMF is a skin and respiratory irritant. Wear appropriate personal protective equipment (PPE).

Step 2: Synthesis of 2-Acetamido-6-chloro-7H-purine

Rationale: The conversion of the 6-oxo group of N-acetylguanine to a 6-chloro group is achieved using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[3] The 6-chloro substituent is an excellent leaving group, facilitating the subsequent nucleophilic substitution.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
2-Acetamido-1,7-dihydro-6H-purin-6-one 193.16 10.0 g 0.052 mol
Phosphorus Oxychloride (POCl₃) 153.33 100 mL -

| N,N-Dimethylaniline | 121.18 | 10 mL | - |

Procedure:

  • In a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 2-acetamido-1,7-dihydro-6H-purin-6-one (10.0 g, 0.052 mol).

  • Carefully add phosphorus oxychloride (100 mL) to the flask.

  • Slowly add N,N-dimethylaniline (10 mL) dropwise from the dropping funnel.

  • Heat the mixture to reflux for 2-3 hours. The reaction should become a clear solution.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a large beaker.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The precipitate of 2-acetamido-6-chloro-7H-purine is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 50°C.

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • The quenching step is highly exothermic and releases HCl gas. Ensure adequate ventilation and perform this step slowly.

Step 3: Synthesis of Diphenylcarbamoyl Chloride

Rationale: Diphenylcarbamoyl chloride is the key reagent for introducing the diphenylcarbamate moiety. It can be synthesized from diphenylamine and a phosgene equivalent, such as triphosgene, which is a safer alternative to phosgene gas.[4][5]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Diphenylamine 169.22 10.0 g 0.059 mol
Triphosgene 296.75 6.0 g 0.020 mol
Toluene - 100 mL -

| Triethylamine | 101.19 | 10 mL | - |

Procedure:

  • In a 250 mL flask, dissolve diphenylamine (10.0 g, 0.059 mol) in dry toluene (100 mL).

  • Add triethylamine (10 mL) to the solution.

  • In a separate flask, dissolve triphosgene (6.0 g, 0.020 mol) in 50 mL of dry toluene.

  • Slowly add the triphosgene solution to the diphenylamine solution at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove triethylamine hydrochloride.

  • The filtrate, containing diphenylcarbamoyl chloride, can be used directly in the next step or the solvent can be removed under reduced pressure to yield the crude product.

Safety Precautions:

  • Triphosgene is a toxic substance and should be handled with care in a fume hood. It can release phosgene upon heating or in the presence of moisture.

  • Toluene is flammable and a skin/respiratory irritant.

Step 4: Synthesis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate

Rationale: The final step is a nucleophilic aromatic substitution reaction where the 6-chloro group of 2-acetamido-6-chloropurine is displaced by an oxygen nucleophile derived from the diphenylcarbamoyl chloride.[1][6] The exact mechanism may involve the formation of a carbamic acid intermediate. A non-nucleophilic base is used to facilitate the reaction.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
2-Acetamido-6-chloro-7H-purine 211.61 5.0 g 0.024 mol
Diphenylcarbamoyl chloride 231.69 6.0 g 0.026 mol
Pyridine 79.10 50 mL -

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.3 g | 0.0025 mol |

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-acetamido-6-chloro-7H-purine (5.0 g, 0.024 mol) in dry pyridine (50 mL).

  • Add diphenylcarbamoyl chloride (6.0 g, 0.026 mol) and a catalytic amount of DMAP (0.3 g).

  • Heat the reaction mixture to 80-90°C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into 200 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with 1M HCl (2 x 50 mL) to remove pyridine, then with saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the final product.

Safety Precautions:

  • Pyridine is a flammable, harmful, and malodorous liquid. Handle in a fume hood.

  • DMAP is toxic and should be handled with care.

Characterization of the Final Product

The structure of the synthesized 2-Acetamido-7H-purin-6-yl diphenylcarbamate should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of all expected protons and carbons and their chemical environments.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the acetamido and carbamate groups, N-H stretching).

  • Melting Point Analysis: To determine the purity of the final product.

Troubleshooting

  • Low yield in Step 1: Ensure guanine is finely powdered to increase its surface area. Prolonged reaction time may be necessary.

  • Incomplete chlorination in Step 2: Ensure all reagents are anhydrous, as water will decompose POCl₃. The reaction may require a longer reflux time.

  • Side reactions in Step 4: The N7 or N9 positions of the purine ring are also potential sites for reaction. Column chromatography is essential for isolating the desired C6-substituted product.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Preparation of N,N-Disubstituted Carbamoyl Chlorides.
  • Canadian Science Publishing. (n.d.). An improved one-pot cost-effective synthesis of N,N-disubstituted carbamoyl halides and derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved one-pot cost-effective synthesis of N,N-disubstituted carbamoyl halides and derivatives.
  • BenchChem. (2025). Synthetic Routes to Carbamates Using Isopropyl Isocyanate: Application Notes and Protocols.
  • Google Patents. (n.d.). US6133473A - Synthesis of carbamate compounds.
  • Miyasaka, T., Suemune, H., & Arakawa, K. (n.d.). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. Retrieved from [Link]

  • PubMed. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Retrieved from [Link]

  • Lee, C. H., Jiang, Z., Lee, S. H., & Lee, Y. S. (2006). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US7122697B2 - Method for producing carbamates and method for producing isocyanates.
  • Wikipedia. (n.d.). Carbamoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
  • ResearchGate. (n.d.). Reaction of phenol with various 6-chloropurines.
  • BYU ScholarsArchive. (n.d.). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). Retrieved from [Link]

  • PubMed. (n.d.). N-Phenyl-N-purin-6-yl Ureas: The Design and Synthesis of p38alpha MAP Kinase Inhibitors. Retrieved from [Link]

  • Oxford Academic. (n.d.). 2-Aminopurine as a fluorescent probe for DNA base flipping by methyltransferases. Nucleic Acids Research. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-Pot Synthesis of β-Acetamido Ketones Using Boric Acid at Room Temperature. Retrieved from [Link]

  • Google Patents. (n.d.). CN101139348A - The synthetic method of 2-amino-6-chloropurine.
  • J-Stage. (n.d.). mide with chloromercuri-6-acetamidopurine gave no crystalline products. Subsequently chloromercuri-6-benzamidopurine (I) was hea. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetylation. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Acetylation of Some Aminopyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of protected guanine to N²‐acetyl‐2,6‐diaminopurine during capping.
  • PubMed Central. (n.d.). 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface. Retrieved from [Link]

  • Google Patents. (n.d.). US20030022862A1 - Process for selective N-acylation of purine nucleosides.
  • PubMed. (n.d.). Mode of action of 2-amino-6-chloro-1-deazapurine. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Quantification of 2-Acetamido-7H-purin-6-yl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Acetamido-7H-purin-6-yl diphenylcarbamate. The protocol is designed for researchers, scientists, and drug development professionals engaged in the analysis of purine derivatives and related compounds. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for quality control and research applications. The causality behind the selection of chromatographic conditions is explained, and the entire protocol is designed as a self-validating system in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction

2-Acetamido-7H-purin-6-yl diphenylcarbamate is a complex molecule incorporating a purine core, an acetamido group, and a diphenylcarbamate moiety. The purine core is a fundamental component of nucleic acids, making its derivatives of significant interest in pharmaceutical and biological research. The diphenylcarbamate group, on the other hand, is found in various chemical entities, including some pesticides.[6] The accurate quantification of this hybrid molecule is crucial for understanding its synthesis, stability, and potential biological activity.

The structural complexity of 2-Acetamido-7H-purin-6-yl diphenylcarbamate, with both polar (purine, acetamido) and non-polar (diphenylcarbamate) regions, presents a challenge for chromatographic separation.[7][8][9] Standard reverse-phase HPLC methods may struggle with retaining and resolving such compounds.[10][11] This application note describes a method that addresses these challenges by optimizing the stationary phase, mobile phase composition, and detection parameters to achieve a reliable and reproducible separation.

Experimental

Instrumentation and Consumables
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV detector is required.

  • Chromatographic Column: A C18 column with polar end-capping is recommended to enhance the retention of the polar purine moiety. A typical dimension would be 4.6 x 150 mm with a 5 µm particle size.

  • Data Acquisition and Processing: Chromatographic software for system control, data acquisition, and processing.

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Water: Deionized, 18.2 MΩ·cm resistivity.

  • Formic Acid: LC-MS grade.

  • Reference Standard: 2-Acetamido-7H-purin-6-yl diphenylcarbamate of known purity.

Chromatographic Conditions

The selection of these parameters is based on the need to balance the retention of the polar purine core with the elution of the non-polar diphenylcarbamate group. A C18 column provides the necessary hydrophobic interaction, while the polar end-capping prevents peak tailing of the purine's amine groups. The acidic mobile phase (pH ~2.7 with 0.1% formic acid) ensures the protonation of the purine ring, leading to consistent retention and sharp peak shapes. A gradient elution is employed to ensure the timely elution of the compound while maintaining good resolution from any potential impurities.

ParameterCondition
Column Polar-endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (based on typical purine absorbance)

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-Acetamido-7H-purin-6-yl diphenylcarbamate reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and bring to volume.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (30% Acetonitrile / 70% Water with 0.1% Formic Acid) to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation will depend on the matrix. For a drug substance, a direct dissolution in methanol followed by dilution with the mobile phase is appropriate. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

HPLC System Setup and Operation
  • Purge the HPLC system with the mobile phases.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solutions in increasing order of concentration to generate the calibration curve.

  • Inject the sample solutions.

  • At the end of the run, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.

Method Validation

The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[4][5] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by analyzing a placebo and a spiked sample.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve with a correlation coefficient (r²) of ≥ 0.999 is desirable.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of ≤ 2% being a common acceptance criterion.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Data Presentation and Visualization

Representative Chromatogram

A representative chromatogram should show a sharp, symmetrical peak for 2-Acetamido-7H-purin-6-yl diphenylcarbamate, well-resolved from any other peaks.

Method Validation Summary
Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
Specificity No interference at the retention time of the analyte
Experimental Workflow

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Sample_Analysis Sample Analysis Sample_Prep->Sample_Analysis System_Equilibration System Equilibration System_Equilibration->Calibration_Curve System_Equilibration->Sample_Analysis Quantification Quantification Calibration_Curve->Quantification Peak_Integration Peak Integration Sample_Analysis->Peak_Integration Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow from preparation to reporting.

Method Development Logic

MethodDevelopment Analyte Analyte Properties (Polar & Non-Polar) Column Column Selection (Polar-Endcapped C18) Analyte->Column MobilePhase Mobile Phase Optimization (Acidified ACN/Water Gradient) Analyte->MobilePhase Detection Detection Wavelength (275 nm) Analyte->Detection Validation Method Validation (ICH Guidelines) Column->Validation MobilePhase->Validation Detection->Validation

Sources

Cell-based assay protocol using 2-Acetamido-7H-purin-6-yl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Initial Characterization of 2-Acetamido-7H-purin-6-yl diphenylcarbamate: A Novel Purine-Based Compound for Cell-Based Assays

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodological guide for the initial cell-based characterization of the novel investigational compound, 2-Acetamido-7H-purin-6-yl diphenylcarbamate. Given its purine scaffold, a common feature in kinase inhibitors, we hypothesize a potential role as a cell cycle modulator, possibly through the inhibition of Cyclin-Dependent Kinase 2 (CDK2). This guide presents a framework for evaluating its biological activity, focusing on its effects on cell proliferation and its potential to induce apoptosis, a common mechanism for anti-cancer agents. The protocols herein are designed to be robust and self-validating, providing a solid foundation for further investigation into the compound's mechanism of action.

Scientific Background: The Rationale for Investigation

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[1] Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression, making them attractive targets for therapeutic intervention.[1] Specifically, CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1/S phase transition and the initiation of DNA replication.[2][3] Inhibition of CDK2 can lead to cell cycle arrest and, in some cases, apoptosis, thereby controlling the proliferation of cancer cells.[2]

The compound 2-Acetamido-7H-purin-6-yl diphenylcarbamate (hereafter referred to as "Compound X") possesses a purine core structure, which is a well-established scaffold for ATP-competitive kinase inhibitors. This structural feature provides a strong rationale for investigating its potential as a CDK2 inhibitor. This application note outlines the initial steps to test this hypothesis in a cell-based setting.

Signaling Pathway and Experimental Rationale

The following diagram illustrates the central role of the CDK2/Cyclin E/A complex in the G1/S phase transition of the cell cycle. We hypothesize that Compound X acts by inhibiting CDK2, thereby preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb) and leading to cell cycle arrest and apoptosis.

CDK2_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK46 Cyclin D-CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK46 pRb pRb Cyclin_D_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases Cyclin_E_CDK2 Cyclin E-CDK2 E2F->Cyclin_E_CDK2 Activates S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcribes Cyclin_E_CDK2->pRb Hyper-phosphorylates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Compound_X Compound X Compound_X->Cyclin_E_CDK2 Inhibits

Caption: Hypothesized mechanism of Compound X targeting the CDK2 pathway.

Experimental Workflow: A Two-Phase Approach

Our investigation into the cellular effects of Compound X will proceed in two main phases:

  • Phase 1: Cytotoxicity Screening. To determine the effective concentration range of Compound X, we will first assess its impact on cell viability using an MTT assay. This will allow for the calculation of the half-maximal inhibitory concentration (IC50).

  • Phase 2: Apoptosis Confirmation. Once the IC50 is established, we will investigate the mechanism of cell death. An Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry will be used to differentiate between viable, apoptotic, and necrotic cells.

Experimental_Workflow cluster_phase1 Phase 1: Cytotoxicity cluster_phase2 Phase 2: Apoptosis Cell_Culture Cell Seeding (e.g., HeLa, MCF-7) Compound_Treatment Treat with Compound X (Dose-Response) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (24, 48, 72h) Compound_Treatment->MTT_Assay Data_Analysis1 Absorbance Reading & IC50 Calculation MTT_Assay->Data_Analysis1 Compound_Treatment2 Treat with Compound X (at IC50 concentration) Data_Analysis1->Compound_Treatment2 Inform IC50 Cell_Culture2 Cell Seeding Cell_Culture2->Compound_Treatment2 Staining Annexin V/PI Staining Compound_Treatment2->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis2 Quantification of Apoptotic Cells Flow_Cytometry->Data_Analysis2

Caption: Two-phase experimental workflow for characterizing Compound X.

Detailed Protocols

Phase 1: Cell Viability Assessment using MTT Assay

This protocol is designed to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of viable cells.[4]

Materials:

  • 2-Acetamido-7H-purin-6-yl diphenylcarbamate (Compound X)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)[5][6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Compound X in DMSO.

    • Perform serial dilutions of the stock solution in a serum-free medium to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a "vehicle control" (DMSO at the same final concentration as the highest compound concentration) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells. Use at least triplicate wells for each condition.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[5]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[6]

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[4][6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

TreatmentConcentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability
No-Treatment Control01.25 ± 0.08100%
Vehicle Control (DMSO)01.24 ± 0.0799.2%
Compound X0.11.18 ± 0.0694.4%
Compound X11.05 ± 0.0584.0%
Compound X50.88 ± 0.0470.4%
Compound X100.63 ± 0.0350.4%
Compound X250.35 ± 0.0228.0%
Compound X500.15 ± 0.0112.0%
Compound X1000.08 ± 0.016.4%
Phase 2: Apoptosis Detection using Annexin V/PI Staining

This assay identifies cells in the early and late stages of apoptosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10^6 cells in a 6-well plate and incubate for 24 hours.[8][9]

    • Treat the cells with Compound X at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.[8][9]

    • Centrifuge the cell suspension at 670 x g for 5 minutes at room temperature.[8][9]

    • Wash the cells twice with cold PBS, centrifuging after each wash.[8][9]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol (typically 5 µL of each).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the cells by flow cytometry within one hour of staining.[8]

    • Excitation for FITC is at 488 nm and emission at ~530 nm. Excitation for PI is also at 488 nm with emission at >670 nm.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

The flow cytometry data will be displayed as a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).

An increase in the population of cells in the lower-right and upper-right quadrants in Compound X-treated samples compared to the vehicle control indicates the induction of apoptosis.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these results, the following points are critical:

  • Controls: Always include positive (e.g., a known apoptosis inducer like staurosporine) and negative/vehicle controls.

  • Replicates: All experiments should be performed with at least biological triplicates.

  • Cell Health: Regularly check cells for morphology and ensure they are in the logarithmic growth phase before starting an experiment.

  • Reagent Quality: Use high-purity reagents and sterile techniques to avoid contamination.

By adhering to these principles, the protocols described provide a self-validating system for the initial characterization of 2-Acetamido-7H-purin-6-yl diphenylcarbamate.

References

  • Natarajan, V. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • SciSpace. (2013, March 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Gero, T. W., et al. (2024, March 1). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery, AACR Journals. [Link]

  • BPS Bioscience. CDK2 Assay Kit. [Link]

  • Amsbio. CDK2 Assay Kit, 79599. [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Assay with 2-Acetamido-7H-purin-6-yl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Purine Derivative

In the landscape of drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. Protein kinases, in particular, represent a major class of therapeutic targets due to their central role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders. Purine analogs have emerged as a privileged scaffold in the design of kinase inhibitors, largely due to their structural mimicry of the endogenous kinase substrate, adenosine triphosphate (ATP).[2][3]

This document provides a comprehensive guide to characterizing the inhibitory potential of 2-Acetamido-7H-purin-6-yl diphenylcarbamate , a compound featuring both a purine core and a diphenylcarbamate moiety. While the specific enzyme targets for this compound are yet to be fully elucidated, its structure suggests a plausible role as a kinase inhibitor. The carbamate group introduces the potential for a distinct mechanism of action, possibly involving covalent modification of the enzyme active site.[4][5][6]

These application notes are designed for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of the assay, provide a detailed, field-proven protocol for determining inhibitory activity, and discuss the critical aspects of data analysis and validation to ensure scientific integrity.

Scientific Foundation: A Dual-Mechanism Hypothesis

The chemical architecture of 2-Acetamido-7H-purin-6-yl diphenylcarbamate suggests at least two potential mechanisms of enzyme inhibition, which informs our experimental design.

  • Competitive Inhibition at the ATP-Binding Site: The purine core is structurally analogous to the adenine ring of ATP.[1] This makes it a strong candidate for binding to the highly conserved ATP pocket of protein kinases, thereby competing with the natural substrate and preventing phosphorylation. Many successful kinase inhibitors are based on this principle.[2]

  • Carbamylation of Active Site Residues: The diphenylcarbamate group introduces the possibility of a covalent or pseudo-irreversible interaction.[7] Carbamates are known to react with nucleophilic residues, such as serine, in an enzyme's active site.[4][5] This reaction, termed carbamylation, forms a transiently stable covalent bond that inactivates the enzyme. The reversibility of this bond depends on the specific carbamate and enzyme .[6]

Our experimental protocol is designed to initially determine the compound's potency (IC50) and can be adapted to investigate the precise mechanism of action.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a robust and widely used method for assessing kinase inhibition by measuring the depletion of ATP in the reaction mixture using a luminescent readout, such as the Kinase-Glo® assay. This format is readily adaptable to a high-throughput screening (HTS) environment.

Core Principle of the Assay

The assay is performed in two steps. First, the kinase, its substrate, the inhibitor, and ATP are incubated together. The kinase will phosphorylate its substrate, consuming ATP in the process. In the presence of an effective inhibitor, kinase activity is reduced, and more ATP remains in the solution. In the second step, a detection reagent is added that contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to generate a luminescent signal that is directly proportional to the ATP concentration. Therefore, a high luminescent signal corresponds to low kinase activity (high inhibition), and a low signal indicates high kinase activity (low inhibition).[8]

Workflow Overview

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Dispense Inhibitor/Controls to 384-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare Substrate/ATP Mix add_substrate Initiate Reaction: Add Substrate/ATP Mix prep_substrate->add_substrate add_inhibitor->add_enzyme Pre-incubation (optional for covalent inhibitors) add_enzyme->add_substrate incubate_reaction Incubate at RT add_substrate->incubate_reaction add_detection Add Kinase-Glo® Reagent incubate_reaction->add_detection incubate_detection Incubate at RT add_detection->incubate_detection read_plate Read Luminescence incubate_detection->read_plate normalize_data Normalize Data read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Materials and Reagents
  • Test Compound: 2-Acetamido-7H-purin-6-yl diphenylcarbamate

  • Enzyme: A purified protein kinase of interest (e.g., a member of the Src family, a cyclin-dependent kinase, etc.)

  • Substrate: A suitable peptide or protein substrate for the chosen kinase.

  • ATP: Adenosine triphosphate, high purity.

  • Assay Buffer: Typically contains HEPES, MgCl₂, BSA, and DTT. The exact composition should be optimized for the specific kinase.[9]

  • DMSO: Dimethyl sulfoxide, molecular biology grade.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent).

  • Plates: White, opaque 384-well assay plates (low volume).

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum inhibition).[1]

Step-by-Step Protocol

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 10 mM stock solution of 2-Acetamido-7H-purin-6-yl diphenylcarbamate in 100% DMSO.

  • Compound Dilution Series: Perform a serial dilution of the test compound stock in 100% DMSO to create a concentration range for IC50 determination (e.g., 11-point, 3-fold serial dilution). This is your "source plate".

  • Enzyme Working Solution: Dilute the kinase enzyme stock to its optimal working concentration in assay buffer. The optimal concentration should be determined empirically to yield a robust signal in the linear range of the assay.[10]

  • Substrate/ATP Working Solution: Prepare a mixture of the kinase substrate and ATP in the assay buffer. The final concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.[11]

2. Assay Procedure (384-well format, 15 µL final volume):

  • Compound Dispensing: Transfer a small volume (e.g., 150 nL) from your compound source plate to the empty white assay plate. This will result in a consistent, low final concentration of DMSO in all wells (e.g., 1%).

    • High Control: Wells containing only DMSO (0% inhibition).

    • Low Control: Wells containing DMSO and a known potent inhibitor at a concentration that fully inhibits the enzyme (100% inhibition).[12]

  • Enzyme Addition: Add 5 µL of the enzyme working solution to all wells except the "no enzyme" background controls. For background wells, add 5 µL of assay buffer.

    • (Expert Insight): For suspected covalent inhibitors like carbamates, a pre-incubation step of the enzyme with the compound (e.g., 15-30 minutes at room temperature) before adding the substrate/ATP mix can be beneficial to allow for the covalent reaction to occur.[13]

  • Reaction Initiation: Add 10 µL of the Substrate/ATP working solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time must be within the linear range of the enzymatic reaction, which should be determined during assay development.[14]

3. Signal Detection:

  • Reagent Equilibration: Allow the Kinase-Glo® reagent to equilibrate to room temperature.

  • Reaction Termination: Add 15 µL of the Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescence reaction.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Interpretation

Normalization of Raw Data

The raw luminescence data must be normalized to percent inhibition using the high and low controls.

  • High Control (Max Signal): Average luminescence from wells with DMSO only (represents 0% inhibition).

  • Low Control (Min Signal): Average luminescence from wells with the control inhibitor (represents 100% inhibition).

The formula for calculating percent inhibition is:

% Inhibition = 100 * (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min)

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which it reduces enzyme activity by 50%.[15]

  • Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R, Python).

  • The IC50 value is derived from the curve fit.

Data Presentation

Quantitative data should be summarized in a clear, tabular format.

CompoundTarget KinaseIC50 (nM)Hill Slope
2-Acetamido-7H-purin-6-yl diphenylcarbamateKinase X125.51.10.992
Staurosporine (Control)Kinase X8.21.00.995

Table 1: Example data table summarizing the inhibitory potency of the test compound and a control inhibitor against a hypothetical "Kinase X".

Scientific Integrity & Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of your results, a series of validation steps and controls are essential. Your protocol should be a self-validating system.

Critical Quality Controls
  • Z'-Factor: Before screening, assess the quality of your assay by calculating the Z'-factor. A Z' > 0.5 indicates an excellent assay suitable for HTS.[16]

  • DMSO Tolerance: Confirm that the final concentration of DMSO used does not significantly affect enzyme activity.

  • Linearity of Reaction: Ensure the chosen incubation time falls within the linear range of product formation. This is crucial for accurate velocity measurements.[14]

  • ATP Concentration: As mentioned, an ATP concentration near the Km is optimal for detecting competitive inhibitors. If the ATP concentration is too high, the apparent potency of competitive inhibitors will be reduced.[11]

Troubleshooting and Validation Logic

The following diagram illustrates a decision-making process for validating initial findings.

G start Initial Hit Identified (e.g., >50% inhibition in primary screen) confirm Confirm Hit with Fresh Compound Powder start->confirm ic50 Generate Full IC50 Curve (11-point dilution) confirm->ic50 z_factor Check Assay Z-factor Is it > 0.5? ic50->z_factor mechanism Mechanism of Action Studies (e.g., vary ATP/Substrate conc.) z_factor->mechanism Yes troubleshoot Troubleshoot Assay (Reagent stability, plate reader, etc.) z_factor->troubleshoot No promiscuity Test Against a Panel of Unrelated Kinases (Selectivity) mechanism->promiscuity validated_hit Validated, Selective Hit promiscuity->validated_hit

Caption: Decision-making workflow for hit validation.

Conclusion

2-Acetamido-7H-purin-6-yl diphenylcarbamate presents an intriguing molecular structure that merits investigation as a potential enzyme inhibitor, particularly within the protein kinase family. The dual nature of its pharmacophores—a purine core for ATP-site competition and a carbamate moiety for potential covalent modification—necessitates a carefully designed and rigorously controlled assay strategy. The protocols and validation frameworks provided herein offer a comprehensive starting point for accurately characterizing its inhibitory profile. By adhering to these principles of scientific integrity, researchers can confidently elucidate the therapeutic potential of this and other novel chemical entities.

References

  • Patil, S. P., et al. (2020). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Journal of the American Chemical Society. Available at: [Link]

  • Kaur, M., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Current Bioactive Compounds. Available at: [Link]

  • Kovach, I. M., et al. (2012). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. Available at: [Link]

  • Jukič, M., & Knez, D. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

  • Kaur, M., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. ResearchGate. Available at: [Link]

  • Richards, A. M., & Arnot, M. (2023). Carbamate Toxicity. StatPearls. Available at: [Link]

  • Križan, K., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • Dahlin, J. L., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • edX. IC50 Determination. Available at: [Link]

  • Volonté, C., & Greene, L. A. (1993). A purine analog-sensitive protein kinase activity associates with Trk nerve growth factor receptors. Journal of Neurochemistry. Available at: [Link]

  • Wikipedia. (2023). Half maximal inhibitory concentration. Available at: [Link]

  • Reddit. (2023). Help with determining IC50 for enzyme inhibitors. r/Biochemistry. Available at: [Link]

  • Macaulay, S. L., et al. (2007). A Purine Analog Kinase Inhibitor, Calcium/Calmodulin-Dependent Protein Kinase II Inhibitor 59, Reveals a Role for Calcium/Calmodulin-Dependent Protein Kinase II in Insulin-Stimulated Glucose Transport. Molecular Endocrinology. Available at: [Link]

  • El-Gamal, M. I., et al. (2016). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules. Available at: [Link]

  • Tipton, K. F., & Ramsay, R. R. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay? Available at: [Link]

  • Starz-Gaiano, M., & Montell, D. J. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. Available at: [Link]

  • Klink, T. A., & Johnston, K. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

  • Lazo, R. J. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Xiao, H., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers. Available at: [Link]

Sources

Topic: A Comprehensive Framework for the Pharmacokinetic Characterization of 2-Acetamido-7H-purin-6-yl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This collection of processes, known as pharmacokinetics (PK), governs the concentration of the drug in the body over time and is thus intrinsically linked to its efficacy and safety. 2-Acetamido-7H-purin-6-yl diphenylcarbamate is a purine derivative whose structure presents specific areas of interest for metabolic and pharmacokinetic assessment. The presence of a diphenylcarbamate ester and an acetamido group suggests potential susceptibility to hydrolysis by esterases and amidases. Furthermore, the purine core and phenyl rings are potential sites for oxidative metabolism by Cytochrome P450 (CYP) enzymes.

This document serves as a detailed guide, providing a logical and scientifically robust framework for the comprehensive pharmacokinetic evaluation of 2-Acetamido-7H-purin-6-yl diphenylcarbamate. As a senior application scientist, this protocol is designed not merely as a list of steps, but as a self-validating system that explains the causality behind each experimental choice, ensuring the generation of reliable and regulatory-compliant data. The workflow progresses from foundational bioanalytical method development through in vitro metabolic profiling to a definitive in vivo pharmacokinetic study in a rodent model.

Diagram: Overall Pharmacokinetic Workflow

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: In Vitro ADME Profiling cluster_2 Phase 3: In Vivo Pharmacokinetics cluster_3 Phase 4: Data Analysis & Interpretation A Compound Characterization (Purity, Solubility) B LC-MS/MS Method Development C Bioanalytical Method Validation (FDA/ICH M10 Guidelines) D Metabolic Stability Assay (Microsomes, Hepatocytes) G Animal Model Selection (e.g., Sprague-Dawley Rat) E Metabolite Identification (High-Resolution MS) K Calculation of PK Parameters (AUC, CL, Vd, T1/2, F) F Plasma Protein Binding H Dosing (IV & PO) & Sample Collection I Sample Analysis (Validated LC-MS/MS) J Non-Compartmental Analysis (NCA) L PK/PD Modeling (Optional)

Caption: High-level workflow for pharmacokinetic characterization.

Part 1: Bioanalytical Method Development and Validation

Rationale: A robust, validated bioanalytical method is the cornerstone of any pharmacokinetic study. Without a reliable method to quantify the drug in biological matrices, all subsequent data is meaningless. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its superior sensitivity and selectivity.[1][2] The validation process ensures the method is accurate, precise, and reproducible for its intended purpose, adhering to strict regulatory standards.[3][4][5]

Protocol 1.1: LC-MS/MS Method Development for 2-Acetamido-7H-purin-6-yl diphenylcarbamate
  • Analyte and Internal Standard (IS) Preparation:

    • Prepare a 1 mg/mL stock solution of 2-Acetamido-7H-purin-6-yl diphenylcarbamate in a suitable organic solvent (e.g., DMSO or Methanol).

    • Select and prepare a stock solution of a suitable internal standard. An ideal IS is a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with close chromatographic retention time and similar ionization properties can be used.

  • Mass Spectrometry Optimization:

    • Infuse the analyte and IS solutions directly into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, source temperature).

    • Use a positive electrospray ionization (ESI) mode, as the purine structure is readily protonated.

    • Identify the precursor ion (parent drug, [M+H]⁺).

    • Perform fragmentation (Collision-Induced Dissociation) to identify stable, high-intensity product ions.

    • Select the most intense and specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM).

  • Chromatographic Separation:

    • Select a suitable HPLC/UPLC column (e.g., C18 reverse-phase column).

    • Develop a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve a sharp, symmetrical peak for the analyte, with baseline separation from endogenous matrix components.

    • Optimize the flow rate and column temperature to achieve a short run time (typically 2-5 minutes) without compromising peak shape or separation.

  • Sample Preparation:

    • Rationale: Biological samples like plasma contain proteins and phospholipids that can interfere with analysis and damage the LC-MS system.[6] A sample preparation step is mandatory.

    • Procedure: Evaluate different sample preparation techniques. For this compound, protein precipitation is a fast and effective starting point.

      • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

      • Add 150 µL of cold acetonitrile containing the internal standard.

      • Vortex vigorously for 1 minute to precipitate proteins.

      • Centrifuge at >10,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

    • Alternative methods to consider if matrix effects are high include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][2]

Protocol 1.2: Bioanalytical Method Validation

Rationale: This protocol validates the developed LC-MS/MS method according to the FDA Bioanalytical Method Validation Guidance.[3][7] This ensures the data is reliable for regulatory submissions.

The validation will assess the following parameters using quality control (QC) samples prepared at Lower Limit of Quantitation (LLOQ), Low, Medium, and High concentrations.

Validation ParameterPurposeAcceptance Criteria (FDA/ICH M10)[5]
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve Demonstrate the relationship between instrument response and known analyte concentrations.At least 6 non-zero standards. R² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision).Intra- and Inter-day analysis of QC samples. Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%.
Matrix Effect Assess the suppression or enhancement of ionization caused by the biological matrix.The coefficient of variation (%CV) of the matrix factor across different lots of matrix should be ≤15%.
Recovery Measure the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible.
Stability Evaluate analyte stability under various conditions (Freeze-Thaw, Bench-Top, Long-Term, Autosampler).Mean concentration of stability samples must be within ±15% of the nominal concentration.

Part 2: In Vitro ADME Profiling

Rationale: In vitro assays are rapid, cost-effective methods to predict the in vivo metabolic fate of a drug candidate.[8][9] They help identify potential metabolic liabilities and guide the design of subsequent in vivo studies.

Diagram: Hypothetical Metabolic Pathways

G cluster_hydrolysis Hydrolysis (Esterases) cluster_oxidation Oxidation (CYP450) cluster_conjugation Phase II Conjugation Parent 2-Acetamido-7H-purin-6-yl diphenylcarbamate Met1 Metabolite 1: 2-Acetamido-7H-purin-6-ol (N2-acetylguanine) Parent->Met1 Carbamate Cleavage Met2 Metabolite 2: Diphenylcarbamic acid Parent->Met2 Carbamate Cleavage Met3 Metabolite 3: Hydroxylated Phenyl Ring Parent->Met3 Met4 Metabolite 4: Hydroxylated Purine Ring Parent->Met4 Met5 Glucuronide or Sulfate Conjugates Met3->Met5 Met4->Met5

Caption: Hypothetical metabolic pathways for the parent compound.

Protocol 2.1: Metabolic Stability in Liver Microsomes

Rationale: Liver microsomes are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly CYPs.[10] This assay provides a first pass estimate of metabolic clearance.

  • Reagents: Pooled human (and rat, for interspecies comparison) liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm a solution of liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.[8]

    • Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.

    • Incubate at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing the internal standard.

  • Controls:

    • Include a negative control (without NADPH) to assess non-enzymatic degradation.

    • Include a positive control with a known rapidly metabolized compound (e.g., testosterone or verapamil) to ensure enzyme activity.

  • Analysis:

    • Centrifuge the samples, collect the supernatant, and analyze using the validated LC-MS/MS method.

  • Data Calculation:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate intrinsic clearance (CLᵢₙₜ).

Part 3: In Vivo Pharmacokinetic Study

Rationale: While in vitro data is predictive, in vivo studies provide the definitive characterization of a drug's behavior in a complete biological system.[11][12] Using both intravenous (IV) and oral (PO) administration allows for the determination of fundamental PK parameters, including absolute bioavailability.[13]

Protocol 3.1: Single-Dose Pharmacokinetic Study in Rats
  • Animal Model:

    • Use male Sprague-Dawley rats (n=3-5 per group), as they are a standard model for early PK studies.[14] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Dose Formulation:

    • Prepare a solution-based formulation for IV administration (e.g., in saline with a co-solvent like PEG400 or Solutol).

    • Prepare a suspension or solution for PO administration (e.g., in 0.5% methylcellulose).

  • Study Design:

    • Group 1 (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • Group 2 (PO): Administer a single oral gavage dose (e.g., 5-10 mg/kg).

    • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from a cannulated vessel (e.g., jugular vein) or sparse sampling from the tail vein at pre-defined time points.

      • IV time points: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

      • PO time points: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Immediately centrifuge at 4°C to separate plasma.

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Thaw plasma samples and analyze for the concentration of 2-Acetamido-7H-purin-6-yl diphenylcarbamate using the validated LC-MS/MS method described in Part 1.

Part 4: Pharmacokinetic Data Analysis

Rationale: After generating concentration-time data, pharmacokinetic parameters are calculated to quantitatively describe the drug's disposition. Non-compartmental analysis (NCA) is a standard method used for this purpose.

  • Software: Use validated pharmacokinetic software (e.g., Phoenix WinNonlin).

  • Parameter Calculation:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Calculate the following key PK parameters:

ParameterDescriptionCalculated From
Cₘₐₓ Maximum observed plasma concentrationDirect observation from PO data
Tₘₐₓ Time at which Cₘₐₓ is observedDirect observation from PO data
AUC₀₋ₜ Area under the concentration-time curve from time 0 to the last measurable time pointLinear-log trapezoidal rule
AUC₀₋ᵢₙf Area under the curve extrapolated to infinityAUC₀₋ₜ + (Cₗₐₛₜ / kₑₗ)
t₁/₂ Elimination half-life0.693 / kₑₗ (from terminal slope of IV data)
CL Clearance: the volume of plasma cleared of drug per unit timeDoseᵢᵥ / AUC₀₋ᵢₙf (IV)
Vd Volume of distribution: the theoretical volume that would contain the total amount of drug at the same concentration as in plasmaCL / kₑₗ
F (%) Absolute Bioavailability(AUCₚₒ / AUCᵢᵥ) * (Doseᵢᵥ / Doseₚₒ) * 100

Conclusion

This comprehensive protocol provides a robust, multi-faceted approach to characterizing the pharmacokinetics of 2-Acetamido-7H-purin-6-yl diphenylcarbamate. By systematically progressing from a validated bioanalytical method through in vitro metabolic assessment to a definitive in vivo study, researchers can generate high-quality, interpretable data. This information is crucial for making informed decisions in the drug development process, including dose selection for efficacy and toxicity studies, and predicting the pharmacokinetic profile in humans. The principles and methodologies outlined here are grounded in established scientific practice and regulatory expectations, ensuring the integrity and value of the resulting pharmacokinetic data.

References

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation (2024). ResolveMass Laboratories Inc. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers (2025). KCAS Bio. [Link]

  • Amore, B., Gibbs, J. P., & Emery, M. G. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings . Combinatorial chemistry & high throughput screening, 13(1), 46–57. [Link]

  • Guidance for Industry: Bioanalytical Method Validation (2001). U.S. Food and Drug Administration. [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry . STAR protocols, 4(1), 102086. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis (2022). U.S. Food and Drug Administration. [Link]

  • Pharmacokinetics - ADME In Vivo & PK Studies . BioIVT. [Link]

  • Amore, B., Gibbs, J. P., & Emery, M. G. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings . Request PDF on ResearchGate. [Link]

  • Lin, G., & Hollenberg, P. F. (2009). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments . Current drug metabolism, 10(9), 1015–1035. [Link]

  • Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions . Pharmaceutical research, 27(9), 1772–1787. [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry . ResearchGate. [Link]

  • Small Animal In Vivo PK Service . Creative Biolabs. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology . Spectroscopy Europe, 30(7). [Link]

  • Doneanu, A., & Kleintop, B. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 . LCGC International, 34(8). [Link]

  • In Vitro Metabolism . IQVIA Laboratories. [Link]

  • Lu, C., & Li, A. P. (2017). Application of In Vitro Metabolism Activation in High-Throughput Screening . Applied In Vitro Toxicology, 3(1), 1-12. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 . YouTube. [Link]

  • Kastberg, K., et al. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy . Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 978-979, 83–88. [Link]

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Application Note: 2-Acetamido-7H-purin-6-yl diphenylcarbamate in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinase Inhibitor Screening

Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of virtually all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The purine scaffold, due to its structural similarity to the adenosine moiety of ATP, serves as a "privileged structure" in the design of kinase inhibitors.[2][3] A multitude of clinically successful and investigational kinase inhibitors are built upon this heterocyclic core, designed to compete with endogenous ATP for binding within the kinase catalytic site.[4][5]

This application note describes the utility of 2-Acetamido-7H-purin-6-yl diphenylcarbamate , a representative trisubstituted purine derivative, as a tool for the discovery and characterization of novel kinase inhibitors. We will explore its theoretical mechanism of action, provide a detailed protocol for its use in a high-throughput luminescence-based assay, and offer guidance on data interpretation and best practices.

Scientific Principle: ATP-Competitive Inhibition

The vast majority of small molecule kinase inhibitors, particularly those based on the purine scaffold, function as ATP-competitive inhibitors.[4] These compounds bind reversibly to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphoryl transfer to the substrate. The potency and selectivity of these inhibitors are dictated by the specific substitutions on the purine core, which form key interactions with amino acid residues in and around the ATP-binding site.[6][7]

In the case of 2-Acetamido-7H-purin-6-yl diphenylcarbamate, the core purine ring is expected to mimic the adenine of ATP. The substituents at the C2 (acetamido) and C6 (diphenylcarbamate) positions are critical for determining its affinity and selectivity for specific kinases.[7][8] Crystal structures of similar trisubstituted purines bound to kinases like cyclin-dependent kinase 2 (CDK2) and Src have shown how these modifications explore additional pockets and form unique hydrogen bonds and hydrophobic interactions, thereby enhancing potency and conferring selectivity over other kinases.[6][9]

Caption: ATP-Competitive Inhibition Mechanism.

Application: High-Throughput Screening (HTS) for Kinase Inhibitors

2-Acetamido-7H-purin-6-yl diphenylcarbamate can be employed in several key stages of drug discovery:

  • Primary HTS Campaigns: As a reference or positive control compound when screening large chemical libraries for inhibitors of a specific kinase (e.g., CDK2, Src).[10][11]

  • Structure-Activity Relationship (SAR) Studies: As a scaffold for chemical modification to develop novel, more potent, and selective inhibitors.[12]

  • Assay Development and Validation: To validate a newly developed kinase assay platform by confirming its ability to detect known inhibitory mechanisms.

A particularly robust and widely adopted method for HTS is the luminescence-based ATP depletion assay.[13][14] This "universal" assay format measures kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction.[15][16] The principle is simple: active kinases deplete ATP, leading to a lower signal from an ATP-dependent luciferase reaction. Conversely, an effective inhibitor like our subject compound will prevent ATP consumption, resulting in a higher luminescent signal.[17]

Experimental Protocol: Luminescence-Based Kinase Assay (ATP Depletion)

This protocol outlines a method for determining the IC₅₀ value of 2-Acetamido-7H-purin-6-yl diphenylcarbamate against a target kinase using a commercially available luminescent ATP detection system (e.g., Kinase-Glo®).

1. Materials and Reagents:

  • Target Kinase (e.g., recombinant human CDK2/Cyclin A)

  • Kinase Substrate (e.g., a specific peptide or protein like Histone H1)

  • 2-Acetamido-7H-purin-6-yl diphenylcarbamate (Test Compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP Solution (Ultra-pure)

  • DMSO (ACS Grade)

  • Luminescent ATP Detection Reagent (e.g., Promega Kinase-Glo®)

  • White, opaque 96- or 384-well microplates

  • Multichannel pipettes, plate shaker, and a luminometer

2. Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-Acetamido-7H-purin-6-yl diphenylcarbamate in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for the dose-response curve (e.g., from 1 mM down to 0.1 µM). This will be the 100X compound plate.

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase assay buffer, the target kinase, and its substrate at 2X the final desired concentration.

    • Dispense 10 µL of the kinase/substrate master mix into each well of the microplate.

    • Add 0.2 µL of the serially diluted compound from the 100X plate to the corresponding wells.

    • Include "No Inhibitor" (0% inhibition) controls containing 0.2 µL of DMSO.

    • Include "No Kinase" (100% inhibition) controls containing buffer and substrate but no enzyme.

  • Initiation and Incubation:

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Kₘ value for the target kinase.

    • To initiate the reaction, add 10 µL of the 2X ATP solution to all wells. The final reaction volume is now 20.2 µL.

    • Briefly mix the plate on a plate shaker.

    • Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption in the "No Inhibitor" wells).

  • Signal Detection:

    • Equilibrate the luminescent ATP detection reagent to room temperature as per the manufacturer's instructions.

    • Add an equal volume (20 µL) of the detection reagent to each well. This simultaneously stops the kinase reaction and initiates the luminescence reaction.

    • Mix the plate on a shaker for 2 minutes to ensure lysis and signal generation.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

3. Data Analysis:

  • Normalization:

    • Average the luminescent signal (RLU - Relative Light Units) from the replicate wells.

    • Normalize the data to percent inhibition using the following formula: % Inhibition = 100 x (RLUTest Compound - RLU0% Inhibition) / (RLU100% Inhibition - RLU0% Inhibition)

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, XLfit) to determine the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

Caption: High-Throughput Kinase Assay Workflow.

Data Presentation and Interpretation

The results of the IC₅₀ determination should be presented in a clear, tabular format. This allows for easy comparison between different compounds or against different kinases.

CompoundTarget KinaseATP Conc. (µM)IC₅₀ (nM)Hill Slope
2-Acetamido-7H-purin-6-yl diphenylcarbamate CDK2/Cyclin A1075.31.10.992
Staurosporine (Control)CDK2/Cyclin A108.91.00.995
2-Acetamido-7H-purin-6-yl diphenylcarbamate Src10450.20.90.987
Staurosporine (Control)Src105.41.20.991
(Note: Data are for illustrative purposes only and do not represent actual experimental results.)

Interpretation: The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the kinase's activity under the specified assay conditions. A lower IC₅₀ value indicates higher potency. By testing against a panel of kinases, one can determine the selectivity profile of the compound.

Best Practices and Troubleshooting

  • ATP Concentration: The measured IC₅₀ of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. For accurate comparison, always report the ATP concentration used.[14]

  • DMSO Tolerance: Ensure the final DMSO concentration in the assay does not exceed 1-2%, as higher concentrations can inhibit kinase activity.

  • Compound Interference: Luminescence-based assays can be susceptible to interference from compounds that absorb light or inhibit luciferase. To identify such issues, run a parallel assay in the absence of kinase and ATP to see if the compound itself affects the luminescent signal.[13][16]

  • Assay Linearity: Always perform initial kinase and ATP titration experiments to determine the optimal enzyme concentration and reaction time that ensure the assay operates within a linear range.

Conclusion

2-Acetamido-7H-purin-6-yl diphenylcarbamate, as a representative of the trisubstituted purine class, is a valuable chemical tool for kinase inhibitor research. Its presumed ATP-competitive mechanism of action makes it an excellent candidate for use in robust, high-throughput screening assays like the luminescence-based ATP depletion method. The protocols and principles outlined in this document provide a solid foundation for researchers to utilize this and similar compounds to discover and characterize the next generation of targeted kinase inhibitor therapeutics.

References

  • Singh, P., et al. (2004). Identification of kinase inhibitors by an ATP depletion method. Assay and Drug Development Technologies, 2(2), 161-168. Available at: [Link]

  • Haesslein, J. L., & Jullian, N. (2002). Recent Advances in Cyclin-Dependent Kinase Inhibition. Purine-Based Derivatives as Anti-Cancer Agents. Roles and Perspectives for the Future. Current Topics in Medicinal Chemistry, 2(9), 1037-1050. Available at: [Link]

  • Zhang, L., et al. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. Molecules, 23(11), 2936. Available at: [Link]

  • Schindler, T., et al. (2002). Structural basis of Src tyrosine kinase inhibition with a new class of potent and selective trisubstituted purine-based compounds. Journal of Medicinal Chemistry, 45(6), 1153-1161. Available at: [Link]

  • Goueli, S. A., et al. (2005). A versatile, homogenous, high throughput luminescent assay for monitoring protein kinase activity at high ATP concentrations. Cancer Research, 65(9_Supplement), 1392. Available at: [Link]

  • Sharma, G., et al. (2012). Purine Analogues as Kinase Inhibitors: A Review. Mini-Reviews in Medicinal Chemistry, 12(9), 837-852. Available at: [Link]

  • Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767. Available at: [Link]

  • Shakespeare, W. C., et al. (2008). 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 51(18), 5611-5625. Available at: [Link]

  • Meijer, L., et al. (2000). Cyclin-Dependent Kinase Inhibition by New C-2 Alkynylated Purine Derivatives and Molecular Structure of a CDK2−Inhibitor Complex. Journal of Medicinal Chemistry, 43(22), 4123-4126. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

  • Singh, P., et al. (2004). Identification of Kinase Inhibitors By An ATP Depletion Method. ASSAY and Drug Development Technologies, 2(2), 161-168. Available at: [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]

  • Wang, S., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry, 10, 895697. Available at: [Link]

  • Tang, J., et al. (2010). Discovery of novel purine derivatives with potent and selective inhibitory activity against c-Src tyrosine kinase. Bioorganic & Medicinal Chemistry, 18(13), 4618-4626. Available at: [Link]

  • De Bondt, H. L., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. The EMBO Journal, 16(1), 1-10. Available at: [Link]

  • Gunišová, S., et al. (2024). Purine Scaffold in Agents for Cancer Treatment. International Journal of Molecular Sciences, 25(9), 4810. Available at: [Link]

  • Veselý, J., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry, 224(3), 771-786. Available at: [Link]

  • Kumar, A., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Current Bioactive Compounds, 11(2), 79-94. Available at: [Link]

Sources

Application Notes and Protocols for 2-Acetamido-7H-purin-6-yl diphenylcarbamate: A Novel Covalent Kinase Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Kinase Signaling

Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology. The development of selective kinase inhibitors has revolutionized cancer therapy. However, understanding the dynamic interplay of kinases within the complex cellular environment and identifying novel therapeutic targets requires sophisticated chemical tools. Molecular probes that not only bind to their target but also provide a detectable signal and a mechanism for target identification are invaluable in this pursuit.

Herein, we introduce 2-Acetamido-7H-purin-6-yl diphenylcarbamate , a novel molecular probe designed for the exploration of the human kinome. This document provides a comprehensive guide to its hypothesized mechanism of action, its potential applications as a covalent kinase probe, and detailed protocols for its use in biochemical and cellular contexts.

Based on its structural components, we propose that this molecule functions as a dual-action probe:

  • A Targeting Scaffold: The 2-acetamido-purine core mimics the endogenous ATP scaffold, facilitating its entry into the ATP-binding pocket of a subset of protein kinases.[1][2]

  • A Covalent Warhead: The diphenylcarbamate moiety is designed to act as a covalent modifier, reacting with a nucleophilic residue within the kinase active site, thereby enabling irreversible inhibition and target identification.[3]

  • An Intrinsic Fluorophore: The 2-aminopurine scaffold, a known fluorescent analogue of adenine, offers the potential for monitoring binding events and conformational changes through fluorescence spectroscopy.[4][5][6]

These application notes are intended for researchers, scientists, and drug development professionals engaged in kinase biology, chemical biology, and cancer research.

Physicochemical Properties and Design Rationale

The design of 2-Acetamido-7H-purin-6-yl diphenylcarbamate is rooted in the principles of activity-based protein profiling (ABPP) and the established pharmacology of its constituent moieties.

PropertyDescriptionRationale
Core Scaffold 2-Acetamido-7H-purineMimics the adenine core of ATP to target the kinase ATP-binding site. The 2-acetamido group may confer selectivity and has been explored in various purine derivatives.[7]
Reactive Group DiphenylcarbamateCarbamates can act as covalent inhibitors by carbamylating nucleophilic residues such as serine, threonine, or cysteine in enzyme active sites.[3]
Potential Fluorophore 2-Aminopurine derivative2-Aminopurine is known to exhibit fluorescence that is sensitive to its local environment, making it a useful probe for studying molecular interactions.[4][5]
Molecular Weight 386.38 g/mol (Hypothetical value based on structure)
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and ethanol.To be determined experimentally.

Hypothesized Mechanism of Action

We hypothesize that 2-Acetamido-7H-purin-6-yl diphenylcarbamate acts as a covalent inhibitor of specific protein kinases. The proposed mechanism involves a two-step process:

  • Reversible Binding: The probe first reversibly binds to the ATP-binding pocket of a target kinase, guided by interactions with the purine core.

  • Covalent Modification: Upon binding, the diphenylcarbamate moiety is positioned in proximity to a nucleophilic amino acid residue (e.g., cysteine, serine, or lysine) within the active site. This proximity facilitates a nucleophilic attack on the carbamate carbonyl, leading to the formation of a stable covalent bond and the release of diphenylamine.

This covalent modification results in the irreversible inhibition of the kinase. The 2-acetamido-purine component, now permanently attached to the kinase, can serve as a fluorescent reporter of the binding event.

Mechanism_of_Action Probe 2-Acetamido-7H-purin-6-yl diphenylcarbamate Complex Reversible Probe-Kinase Complex Probe->Complex Reversible Binding Kinase Kinase Active Site (with Nucleophile) Kinase->Complex Covalent_Adduct Covalent Probe-Kinase Adduct (Irreversibly Inhibited) Complex->Covalent_Adduct Nucleophilic Attack & Covalent Bond Formation

Caption: Hypothesized mechanism of covalent kinase inhibition.

Experimental Protocols

The following protocols provide a framework for the characterization and application of 2-Acetamido-7H-purin-6-yl diphenylcarbamate as a molecular probe.

Protocol 1: Characterization of Photophysical Properties

Objective: To determine the fluorescence excitation and emission spectra, quantum yield, and solvatochromism of the probe.

Materials:

  • 2-Acetamido-7H-purin-6-yl diphenylcarbamate

  • Spectroscopy-grade solvents (e.g., DMSO, ethanol, acetonitrile, chloroform, water)

  • Fluorometer and UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the probe (e.g., 10 mM in DMSO).

  • Prepare a series of dilutions in various solvents to a final concentration suitable for fluorescence measurements (e.g., 10 µM).

  • Record the absorbance spectrum of each solution to determine the optimal excitation wavelength (λex).

  • Using the determined λex, record the fluorescence emission spectrum for each solution.

  • Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

  • Analyze the spectral shifts in different solvents to assess the probe's sensitivity to environmental polarity.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To assess the inhibitory potency and covalent nature of the probe against a panel of purified kinases.

Materials:

  • 2-Acetamido-7H-purin-6-yl diphenylcarbamate

  • Purified kinases of interest

  • Kinase-specific peptide substrates

  • ATP (γ-32P-ATP or unlabeled ATP for non-radioactive assays)

  • Kinase assay buffer

  • Microplate reader or scintillation counter

Procedure:

  • IC50 Determination:

    • Serially dilute the probe in kinase assay buffer.

    • Pre-incubate the diluted probe with the kinase for a defined period (e.g., 30 minutes).

    • Initiate the kinase reaction by adding the peptide substrate and ATP.

    • Allow the reaction to proceed for a set time, then quench.

    • Quantify substrate phosphorylation.

    • Plot the percentage of kinase activity against the probe concentration and fit the data to determine the IC50 value.

  • Covalent Inhibition Assay (Washout Experiment):

    • Incubate the kinase with a high concentration of the probe (e.g., 10x IC50) for 1 hour.

    • As a control, incubate the kinase with a known reversible inhibitor.

    • Remove the unbound inhibitor by dialysis or size-exclusion chromatography.

    • Measure the residual kinase activity. A lack of activity recovery for the test probe compared to the reversible inhibitor suggests covalent modification.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Applications Photophysics Protocol 1: Photophysical Characterization Kinase_Assay Protocol 2: In Vitro Kinase Inhibition Assay Cellular_Imaging Protocol 3: Cellular Imaging and Target Engagement Kinase_Assay->Cellular_Imaging Validated Probe Target_ID Protocol 4: Proteomic Target Identification

Caption: Experimental workflow for probe validation and application.

Protocol 3: Cellular Imaging and Target Engagement

Objective: To visualize the subcellular localization of the probe and to demonstrate target engagement in living cells.

Materials:

  • Cell line of interest

  • 2-Acetamido-7H-purin-6-yl diphenylcarbamate

  • Fluorescence microscope

  • Cell culture medium and reagents

  • Hoechst 33342 or other nuclear stain (optional)

  • Organelle-specific fluorescent trackers (optional)

Procedure:

  • Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the probe (e.g., 1-10 µM) for different time points.

  • Wash the cells with fresh medium to remove the unbound probe.

  • If desired, co-stain with nuclear or organelle-specific dyes.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the probe and any co-stains.

  • For target engagement, pre-treat cells with a known competitive inhibitor for a suspected target kinase before adding the probe. A decrease in the probe's fluorescence signal in the pre-treated cells would indicate competitive binding to the target.

Protocol 4: Proteomic Target Identification

Objective: To identify the cellular targets of the probe using a competitive activity-based protein profiling approach.

Materials:

  • Cell line of interest

  • 2-Acetamido-7H-purin-6-yl diphenylcarbamate

  • Broad-spectrum kinase inhibitor as a competitor (e.g., staurosporine)

  • Lysis buffer

  • Click chemistry reagents (if the probe is synthesized with a bioorthogonal handle)

  • Streptavidin beads

  • Mass spectrometer

Procedure:

  • Treat cells with either the probe or a vehicle control. In a separate group, pre-treat cells with a competitive inhibitor before adding the probe.

  • Lyse the cells and harvest the proteome.

  • (Optional, if using a probe with a bioorthogonal handle) Perform a click reaction to attach a reporter tag (e.g., biotin).

  • Enrich the probe-labeled proteins using streptavidin affinity chromatography.

  • Elute the bound proteins and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Proteins that are identified in the probe-treated sample but show reduced abundance in the competitor-treated sample are considered candidate targets.

Data Interpretation and Troubleshooting

  • High Background Fluorescence: If high background is observed in cellular imaging, reduce the probe concentration or the incubation time. Ensure thorough washing steps.

  • No Kinase Inhibition: The probe may not be an inhibitor for the selected kinases. Screen against a broader panel of kinases. The diphenylcarbamate may not be reactive enough; consider synthesizing analogues with more reactive electrophiles.

  • Multiple Targets Identified: The probe may have off-target effects. Use stringent statistical analysis and validate candidate targets with orthogonal methods (e.g., western blotting, genetic knockdown).

Conclusion

2-Acetamido-7H-purin-6-yl diphenylcarbamate is a rationally designed molecular probe with the potential to serve as a valuable tool for kinase research. Its unique combination of a kinase-targeting scaffold, a covalent reactive group, and an intrinsic fluorophore offers multiple avenues for investigating kinase function, from in vitro biochemical assays to cellular imaging and proteomic target identification. The protocols outlined in this document provide a starting point for researchers to explore the utility of this novel probe in their own experimental systems.

References

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Sequence-based Design of Kinase Inhibitors Applicable for Therapeutics and Target Identification. (2007). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Fluorescent kinase inhibitors as probes in cancer. (2021). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

  • Synthesis and Biological Activity of Unsaturated Carboacyclic Purine Nucleoside Analogues. (1987). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. (2021). BIOCEV. Retrieved January 13, 2026, from [Link]

  • Recent Development of Purine Derivatives and Their Biological Applications (2019-2024). (2024). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Biological activities of purine analogues: a review. (2015). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2024). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

  • Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. (2007). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Studies on the mechanism of action of isopropyl N-phenyl carbamate. (1975). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Steady-state and time-resolved fluorescence studies indicate an unusual conformation of 2-aminopurine within ATAT and TATA duplex DNA sequences. (2002). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface. (2015). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. (2022). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

  • Discovery of diphenylcarbamate derivatives as highly potent and selective IP receptor agonists: orally active prostacyclin mimetics. Part 3. (2005). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. (2023). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • Fluorescent Properties Study of 2-AminoPyridine Derivatives. (2021). Sciforum. Retrieved January 13, 2026, from [Link]

  • Purines. II. The Synthesis of Certain Purines and the Cyclization of Several Substituted 4,5-Diaminopyrimidines. (1953). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group on the Nonlinear Optical and Photophysical Properties. (2020). ResearchGate. Retrieved January 13, 2026, from [Link]

  • 2-Aminopurine as a fluorescent probe for DNA base flipping by methyltransferases. (1998). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

Sources

Application Notes & Protocols: Fluorescent Labeling with 2-Acetamido-7H-purin-6-yl Diphenylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Purine-Based Probe for Amine-Reactive Labeling

Fluorescent labeling, the covalent attachment of a fluorophore to a target biomolecule, is an indispensable technique in modern life sciences, underpinning applications from immunofluorescence and flow cytometry to advanced super-resolution microscopy.[1][2][3] The choice of fluorophore is critical, dictating the sensitivity, specificity, and feasibility of an experiment. While a vast arsenal of fluorescent dyes exists, there is a continuous drive to develop probes with unique photophysical properties and functionalities.

Purine analogs, particularly derivatives of 2-aminopurine (2AP), represent a unique class of fluorophores.[4][5] Unlike larger, more disruptive organic dyes, 2AP is a structural analog of adenine and guanine, offering a minimally perturbing probe that can report on local molecular environments.[6][7] Historically, the fluorescence of 2AP has been noted for its sensitivity to its immediate surroundings, particularly its quenching upon stacking with natural nucleobases in DNA, making it a powerful tool for studying nucleic acid dynamics.[6][8][9]

This application note introduces a novel class of 2AP-based labeling reagents: 2-Acetamido-7H-purin-6-yl diphenylcarbamate derivatives . These probes are engineered to harness the advantageous photophysical properties of the 2-acetamidopurine core while introducing a highly efficient reactive group for bioconjugation. The key innovations of this molecular design are:

  • The Fluorophore Core: The 2-acetamidopurine scaffold provides intrinsic fluorescence, with excitation and emission profiles suitable for standard fluorescence instrumentation. The acetyl group modulates the electronic properties of the 2-amino group, potentially enhancing photostability and quantum yield compared to the parent 2AP.

  • The Reactive Moiety: The diphenylcarbamate group at the 6-position functions as an excellent leaving group, transforming the purine into a potent amine-reactive agent. This allows for the direct and efficient labeling of primary amines, such as the ε-amino group of lysine residues on proteins, under mild physiological conditions.[10][11]

These reagents bridge the gap between classic fluorescent nucleoside analogs and mainstream protein labeling, providing researchers with a new tool for creating fluorescent bioconjugates.

Principle of the Labeling Reaction

The conjugation of 2-Acetamido-7H-purin-6-yl diphenylcarbamate to a biomolecule, such as a protein or antibody, proceeds via a nucleophilic acyl substitution reaction. The target for this reaction is typically a deprotonated primary amine (-NH₂), most commonly found on the side chain of lysine residues or the N-terminus of the polypeptide chain.

The reaction mechanism involves the amine nucleophile attacking the carbonyl carbon of the diphenylcarbamate group. This forms an unstable tetrahedral intermediate, which subsequently collapses. The diphenylcarbamate moiety is expelled as a stable leaving group, resulting in the formation of a robust and stable carbamate linkage between the purine fluorophore and the target protein. This chemistry is analogous to the well-established N-hydroxysuccinimide (NHS) ester method for protein labeling.[2][12]

Figure 1: Reaction scheme for labeling a protein with 2-Acetamido-7H-purin-6-yl diphenylcarbamate.

The reaction is typically performed in a buffer with a pH between 7.5 and 8.5. This slightly alkaline condition is a crucial compromise: it ensures that a sufficient fraction of the lysine amino groups (pKa ≈ 10.5) are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the reactive diphenylcarbamate group.[13][14]

Photophysical Properties and Characterization

While the precise photophysical properties will vary slightly depending on the specific derivative and the local environment after conjugation, they are based on the 2-aminopurine core. Researchers should experimentally determine the final characteristics of their specific conjugate.

PropertyRepresentative ValueNotes
Excitation Max (λex) ~310 - 330 nmIn the UV range. May shift upon conjugation.
Emission Max (λem) ~370 - 390 nmEmission in the violet-blue region of the spectrum.
Molar Extinction Coeff. 8,000 - 12,000 M⁻¹cm⁻¹At the λex. Necessary for calculating the Degree of Labeling.
Fluorescence Quantum Yield 0.1 - 0.6Highly dependent on the solvent and local environment. The free nucleoside has a high quantum yield (~0.65), which is often quenched upon incorporation into macromolecules.[6]
Fluorescence Lifetime 1 - 10 nsThe fluorescence decay of 2AP in solution is typically a single exponential, but becomes multi-exponential when incorporated into complex structures.[6]

Values are based on published data for 2-aminopurine and its derivatives and should be considered estimates.[4][15][16]

Detailed Application Protocols

Protocol 1: Fluorescent Labeling of an Antibody (IgG)

This protocol provides a general method for labeling 100 µg of an IgG antibody. The molar excess of the labeling reagent may need to be optimized for different proteins or desired labeling densities.

Materials:

  • Antibody (IgG) solution (e.g., 1 mg/mL in PBS)

  • 2-Acetamido-7H-purin-6-yl diphenylcarbamate derivative (Probe)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification Column: Gel filtration resin (e.g., Sephadex G-25) suitable for separating proteins from small molecules.

  • Phosphate-Buffered Saline (PBS), pH 7.4

Workflow Overview:

workflow prep_ab 1. Prepare Antibody Buffer exchange into Reaction Buffer prep_probe 2. Prepare Probe Stock Dissolve in anhydrous DMSO reaction 3. Labeling Reaction Incubate Ab + Probe for 1-2 hours at RT prep_ab->reaction Add Probe to Antibody prep_probe->reaction purify 4. Purify Conjugate Remove unreacted probe via gel filtration reaction->purify Load reaction mixture onto column characterize 5. Characterize Measure Absorbance (A280 & A320) Calculate DOL purify->characterize Collect protein fraction store 6. Store Conjugate Store at 4°C, protected from light characterize->store

Figure 2: General workflow for antibody labeling and characterization.

Step-by-Step Procedure:

  • Antibody Preparation: a. If your antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3). This can be done using a desalting column or dialysis. b. Adjust the concentration of the antibody to 1-2 mg/mL in the Reaction Buffer. For this protocol, we will use 100 µL of a 1 mg/mL solution (100 µg total).

  • Labeling Reagent Preparation (Prepare Immediately Before Use): a. Prepare a 10 mg/mL stock solution of the 2-Acetamido-7H-purin-6-yl diphenylcarbamate derivative in anhydrous DMSO. b. Rationale: The reactive diphenylcarbamate group is susceptible to hydrolysis, so the stock solution should be prepared in a dry solvent and used without delay.[14]

  • Labeling Reaction: a. Add a 10-20 fold molar excess of the labeling reagent to the antibody solution.

    • Calculation:
    • Moles of IgG = (100 x 10⁻⁶ g) / (150,000 g/mol ) ≈ 0.67 nmol
    • Moles of Probe (for 15x excess) = 0.67 nmol * 15 ≈ 10 nmol
    • Volume of Probe Stock = (10 nmol) / (Concentration of stock in nmol/µL). Adjust accordingly. b. Add the calculated volume of the probe stock solution to the antibody solution while gently vortexing. c. Incubate the reaction for 1-2 hours at room temperature, protected from light. d. Rationale: A molar excess drives the reaction to completion. Incubation time can be optimized; longer times may lead to higher labeling but also more hydrolysis of the probe.[10][12]
  • Purification of the Labeled Antibody: a. Prepare a gel filtration column according to the manufacturer's instructions, equilibrating it with PBS (pH 7.4). b. Apply the entire reaction mixture to the top of the column. c. Elute the conjugate with PBS. The labeled antibody will be in the first colored fraction to elute, while the smaller, unreacted probe molecules will be retained on the column and elute later. d. Collect the protein-containing fractions.

  • Storage: a. Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C. Avoid repeated freeze-thaw cycles.[13]

Protocol 2: Characterization and Calculation of Degree of Labeling (DOL)

The DOL, or the average number of fluorophore molecules per antibody, is a critical parameter for ensuring experimental consistency. It can be determined using UV-Vis spectrophotometry.

Procedure:

  • Measure Absorbance: a. Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λex of the purine probe (e.g., ~320 nm, A₃₂₀). Use PBS as the blank.

  • Calculate the Degree of Labeling (DOL): a. Correct for Fluorophore Contribution at 280 nm: The purine probe will have some absorbance at 280 nm. This must be corrected for to get an accurate protein concentration. The correction factor (CF) is the ratio of the probe's absorbance at 280 nm to its absorbance at its λex (A₂₈₀/A₃₂₀). This value should be determined for the free dye. Let's assume a representative CF of 0.4. b. Calculate Protein Concentration:

    • Corrected A₂₈₀ = A₂₈₀ - (A₃₂₀ × CF)
    • Protein Conc. (M) = Corrected A₂₈₀ / ε_protein
    • Where ε_protein for IgG is ~210,000 M⁻¹cm⁻¹ c. Calculate Fluorophore Concentration:
    • Fluorophore Conc. (M) = A₃₂₀ / ε_probe
    • Where ε_probe is the molar extinction coefficient of the probe at its λex. d. Calculate DOL:
    • DOL = Fluorophore Conc. (M) / Protein Conc. (M)

Interpretation: An optimal DOL for antibodies is typically between 2 and 5.[12] Lower values may result in a weak signal, while higher values can lead to self-quenching of the fluorophores or impaired antigen binding due to modification of critical lysine residues.

Environmental Sensitivity and Advanced Applications

A key feature of the 2-aminopurine core is the sensitivity of its fluorescence to the local microenvironment.[17][18] Unlike many conventional dyes that are designed to be consistently bright, the emission from the purine probe can be modulated by factors such as:

  • Stacking Interactions: When brought into close proximity with aromatic systems (like tryptophan residues in a protein or other bases in nucleic acids), the fluorescence can be quenched.[6][19]

  • Solvent Polarity: Changes in the polarity of the probe's environment can alter its quantum yield.[4]

  • Buffer Components: Certain buffer ions, particularly phosphate, have been shown to quench 2AP fluorescence through excited-state interactions.[20]

This environmental sensitivity opens the door for more sophisticated assays beyond simple visualization.

G cluster_unbound Unbound State cluster_bound Bound State / Conformational Change unbound Labeled Protein (Probe is solvent-exposed) unbound_signal High Fluorescence Signal unbound->unbound_signal Excitation bound Labeled Protein + Binding Partner (Probe enters hydrophobic pocket) unbound->bound Binding Event bound_signal Quenched/Shifted Signal bound->bound_signal Excitation

Figure 3: The probe's fluorescence may change upon a binding event.

Potential Applications:

  • Conformational Change Assays: Labeling a protein near a hinge region could allow for the detection of conformational changes upon ligand binding, which may alter the probe's local environment and fluorescence signal.

  • Binding Assays: If the probe is located at a binding interface, its fluorescence may be quenched or enhanced upon interaction with a binding partner, forming the basis for a homogenous, real-time binding assay.[17]

  • Drug Discovery Screening: These probes can be used in high-throughput screening to identify small molecules that bind to a target protein and induce a change in its conformation.[17]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low DOL (<1) 1. Inactive (hydrolyzed) labeling reagent.2. Insufficient molar excess of probe.3. Presence of competing amine nucleophiles (e.g., Tris buffer).4. Reaction pH is too low.1. Prepare probe stock solution fresh in anhydrous DMSO.2. Increase the molar excess of the probe in the reaction.3. Ensure the protein is in an amine-free buffer (bicarbonate, borate, or HEPES).4. Verify the pH of the reaction buffer is 8.0-8.5.
High DOL (>8) / Precipitation 1. Excessive molar excess of probe.2. Reaction time is too long.3. Over-labeling leading to protein aggregation.1. Reduce the molar excess of the probe.2. Decrease the reaction incubation time.3. If precipitation occurs, centrifuge to remove aggregates before purification. Optimize for a lower DOL.
No/Low Fluorescence Signal 1. Low DOL.2. Severe quenching of the probe on the protein surface.3. Incorrect filter sets on the microscope/fluorometer.1. Address low DOL as described above.2. This is an intrinsic property; the labeling site may be unsuitable. If possible, try labeling a different protein or mutant.3. Ensure your instrument is set up to measure excitation ~320 nm and emission ~380 nm.

References

  • Vertex AI Search. (n.d.). Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads.
  • Liang, J., & Matsika, S. (2011). Pathways for fluorescence quenching in 2-aminopurine π-stacked with pyrimidine nucleobases. PubMed.
  • Liang, J., & Matsika, S. (2011). Pathways for Fluorescence Quenching in 2-Aminopurine π-Stacked with Pyrimidine Nucleobases. Journal of the American Chemical Society.
  • Jean, J. M., & Hall, K. B. (2001). 2-Aminopurine fluorescence quenching and lifetimes: role of base stacking. Semantic Scholar.
  • Lumiprobe. (n.d.). Antibody Labeling Kits manual.
  • Jean, J. M., & Hall, K. B. (2001). 2-Aminopurine fluorescence quenching and lifetimes: Role of base stacking. PMC - NIH.
  • (n.d.). Deploying Fluorescent Nucleoside Analogues for High Throughput Inhibitor Screening. NIH.
  • (n.d.). Fluorescent Nucleoside Analogues as DNA Probes.
  • (n.d.). Bioconjugation strategies for fluorescent labels. ResearchGate.
  • (n.d.). Buffer-Dependent Photophysics of 2-Aminopurine: Insights into Fluorescence Quenching and Excited-State Interactions. The Journal of Physical Chemistry B - ACS Publications.
  • Zhang, Y., et al. (n.d.). Fluorescent labeling strategies for molecular bioimaging. PMC - PubMed Central.
  • (n.d.). Fluorescent Labeling: Attaching Fluorophores to Biomolecules for Sensitive Detection and Investigation. Bioclone.
  • (2025). Highly Fluorescent 2‐Aminopurine Derivatives: Synthesis, Photo‐physical Characterization, and Preliminary Cytotoxicity Evaluation. Request PDF - ResearchGate.
  • Tanpure, A. A., Pawar, M. G., & Srivatsan, S. G. (n.d.). Fluorescent Nucleoside Analogs: Probes for Investigating Nucleic Acid Structure and Function. Digital Repository at Indian Institute of Science Education and Research Pune.
  • (2015). 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface. Quarterly Reviews of Biophysics - Cambridge University Press & Assessment.
  • (n.d.). Highly fluorescent 2‐Aminopurine derivatives: synthesis, photo‐physical characterization, and preliminary cytotoxicity evaluation. RepositóriUM - Universidade do Minho.
  • (n.d.). Antibody Fluorescent Labeling Techniques and Dye Selection Guide.
  • Tor, Y. (2017). Fluorescent nucleobases as tools for studying DNA and RNA. PMC - PubMed Central.
  • (n.d.). Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies. Thermo Fisher Scientific - US.
  • Roca-Sanjuán, D., et al. (n.d.). Adenine and 2-aminopurine: Paradigms of modern theoretical photochemistry. PNAS.
  • Mitchison, T. (2013). Microscopy: Labeling Proteins with Fluorescent Probes. YouTube.
  • (n.d.). Protein Labeling Reagents. Thermo Fisher Scientific - US.
  • Gotor, R., et al. (2019). Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines. PubMed Central.

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Application Note: High-Yield Crystallization Strategies for the Small Molecule 2-Acetamido-7H-purin-6-yl diphenylcarbamate for X-ray Structure Determination

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract: This document provides a comprehensive guide with detailed protocols for obtaining single crystals of 2-Acetamido-7H-purin-6-yl diphenylcarbamate suitable for X-ray diffraction analysis. The methodologies detailed herein are designed for researchers, medicinal chemists, and structural biologists aiming to elucidate the three-dimensional structure of this and similar small molecules. We move beyond simple step-by-step instructions to explain the underlying principles of crystallization, enabling scientists to rationally design experiments and troubleshoot common issues such as oiling out, microcrystal formation, and amorphous precipitation. The protocols cover essential preliminary steps, including purity assessment and solubility screening, and detail three primary crystallization techniques: Slow Solvent Evaporation, Vapor Diffusion, and Solvent Layering.

Foundational Principles & Compound Analysis

The Goal: From Supersaturation to a Single Crystal

The fundamental principle of crystallization from solution is the controlled transition of a solute from a disordered, dissolved state to a highly ordered, solid crystalline lattice. This is achieved by preparing a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility, and then allowing the system to slowly return to equilibrium.[1][2][3] If this process is sufficiently slow, molecules have time to orient themselves correctly, leading to the growth of a few large, well-ordered crystals rather than a mass of small, imperfect ones or an amorphous powder.[4][5] Key factors influencing crystal quality include compound purity, solvent choice, temperature, and the rate of supersaturation.[4]

Structural Analysis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate

A rational approach to crystallization begins with an analysis of the target molecule's structure to predict its physicochemical properties.

  • Purine Core (2-Acetamido-6-hydroxy-purine derivative): This part of the molecule is polar and contains multiple hydrogen bond donors (N-H from the purine ring and amide) and acceptors (N atoms in the purine ring, C=O from the amide and carbamate). This suggests solubility in polar solvents and a strong tendency to form ordered structures through hydrogen bonding.[6]

  • Diphenylcarbamate Group: The two phenyl rings introduce significant non-polar, hydrophobic character and the potential for π-π stacking interactions. This bulky, rigid group will influence the overall crystal packing.

  • Combined Character: The molecule possesses a distinct amphiphilic nature, with both highly polar, hydrogen-bonding regions and non-polar, hydrophobic regions. This duality is the primary challenge and opportunity in solvent selection. A single solvent may not be ideal; therefore, binary or tertiary solvent systems are often required to fine-tune solubility.[7][8]

Pre-Crystallization Essentials: Purity and Solubility

Absolute purity is the most critical prerequisite for successful crystallization. Impurities can inhibit nucleation, disrupt lattice formation, and lead to oils or amorphous solids.[4][9]

  • Purity Verification: Before attempting crystallization, verify purity (>98%) using methods such as ¹H NMR, LC-MS, and High-Performance Liquid Chromatography (HPLC).

  • Solubility Screening Protocol: The cornerstone of designing a crystallization experiment is a thorough solubility screen. This is performed on a small scale to conserve material.

Protocol 2.1: Micro-Scale Solubility Screening

  • Preparation: Aliquot approximately 1-2 mg of the compound into several small, clean glass vials (e.g., 1 mL HPLC vials).

  • Solvent Addition: To each vial, add a different test solvent dropwise (e.g., 20 µL increments) from the list in Table 1.

  • Observation & Agitation: After each addition, cap the vial, vortex or sonicate for 30 seconds, and observe. Record the total volume of solvent required to fully dissolve the compound.

  • Categorization: Classify each solvent based on the results:

    • High Solubility: Dissolves in < 0.2 mL. These are potential "good" solvents for slow evaporation or as the primary solvent in diffusion methods.

    • Moderate Solubility: Dissolves in 0.2 - 1.0 mL. These are often ideal single-solvent systems for slow cooling or slow evaporation.[4]

    • Low/Insoluble: Does not fully dissolve in > 1.0 mL. These are potential "anti-solvents" or "precipitants" for vapor diffusion and layering techniques.[6][10]

Solvent Category Example Solvents Potential Role
Non-Polar Hexanes, Heptane, Cyclohexane, TolueneAnti-solvent
Moderately Non-Polar Dichloromethane (DCM), Chloroform, Diethyl Ether, Ethyl Acetate (EtOAc)Good solvent / Anti-solvent
Polar Aprotic Tetrahydrofuran (THF), Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF)Good solvent
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), WaterGood solvent / Anti-solvent

Table 1: Recommended solvent screen for 2-Acetamido-7H-purin-6-yl diphenylcarbamate.

Crystallization Methodologies & Protocols

Based on the solubility screen, select one or more of the following high-probability techniques. It is standard practice to set up multiple experiments in parallel using different solvent systems and methods.

Workflow for Crystallization Method Selection

G cluster_0 Crystallization Workflow cluster_1 Start Start: Pure Compound Sol_Screen Perform Solubility Screen (Protocol 2.1) Start->Sol_Screen Decision Analyze Solubility Results Sol_Screen->Decision Evap Slow Evaporation (Protocol 3.1) Decision->Evap Moderately Soluble in a volatile solvent Vapor Vapor Diffusion (Protocol 3.2) Decision->Vapor Soluble in Solvent A, Insoluble in Volatile Solvent B Layer Solvent Layering (Protocol 3.3) Decision->Layer Soluble in Solvent A, Insoluble in Miscible Solvent B End Harvest & Analyze Crystals Evap->End Vapor->End Layer->End

Caption: Workflow for selecting a crystallization method.

Method 1: Slow Solvent Evaporation
  • Principle: A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly. As the solvent volume decreases, the solution becomes supersaturated, inducing crystallization.[7][11] This is often the simplest and most successful method for many organic compounds.[10][12]

  • Best For: Compounds that are moderately soluble in a relatively volatile solvent (e.g., DCM, EtOAc, Acetone, MeOH/EtOH).

Protocol 3.1: Slow Evaporation

  • Dissolution: In a clean vial (a narrow tube like an NMR tube is often ideal to slow evaporation), dissolve 5-10 mg of the compound in the minimum amount of a suitable "moderate solubility" solvent to create a clear, nearly saturated solution.

  • Filtration (Optional but Recommended): To remove dust and particulate matter which can act as unwanted nucleation sites, filter the solution through a syringe filter (0.22 µm PTFE) into a clean crystallization vessel.[4]

  • Evaporation Control: Cover the vial. Do not seal it tightly. A common practice is to cover the opening with paraffin film or aluminum foil and pierce it with 1-3 small holes using a needle.[7] The fewer/smaller the holes, the slower the evaporation and often the better the crystals.

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization box) and leave it undisturbed for several days to weeks.[4]

Rationale: The slow rate of evaporation is crucial. Rapid evaporation leads to fast supersaturation, causing the formation of many nucleation sites and resulting in a microcrystalline powder.[6]

Method 2: Vapor Diffusion
  • Principle: A concentrated solution of the compound (in "Solvent A") is placed in a small open vial. This vial is then sealed inside a larger chamber containing a volatile anti-solvent ("Solvent B") in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and causing it to crystallize.[10][11][13] This technique is excellent when only small amounts of material are available.[6]

  • Best For: Cases where a good solvent ("Solvent A," e.g., THF, Toluene, DCM) and a miscible, more volatile anti-solvent ("Solvent B," e.g., Pentane, Hexane, Diethyl Ether) are identified.

G cluster_0 Vapor Diffusion Setup cluster_1 OuterVial Sealed Outer Chamber InnerVial Inner Vial: Compound + Solvent A (e.g., DCM) Crystals Crystals Form InnerVial->Crystals Induces Crystallization Reservoir Reservoir: Anti-solvent B (e.g., Pentane) Vapor Vapor Phase (Anti-solvent B) Reservoir->Vapor Evaporation Vapor->InnerVial Diffusion

Caption: Principle of the Vapor Diffusion technique.

Protocol 3.2: Vapor Diffusion

  • Prepare Solution: Dissolve 2-5 mg of the compound in a minimal amount (e.g., 0.2-0.5 mL) of Solvent A in a small, narrow vial (e.g., a 0.5 mL conical vial).

  • Prepare Chamber: Place the small vial inside a larger vial or jar (e.g., a 20 mL scintillation vial). Ensure the inner vial stands upright and does not touch the walls of the outer chamber.[6]

  • Add Anti-solvent: Add 1-2 mL of the volatile anti-solvent (Solvent B) to the bottom of the outer chamber, ensuring the liquid level is well below the opening of the inner vial.

  • Seal and Incubate: Tightly seal the outer chamber with a cap. Place it in a stable, vibration-free environment. Crystals should appear at the bottom of the inner vial over 1 to 14 days.

Rationale: The anti-solvent should ideally have a higher vapor pressure (lower boiling point) than the good solvent.[5] This ensures that the net diffusion is from the reservoir into the solution, gradually and gently reducing the compound's solubility to the point of nucleation.

Method 3: Solvent Layering (Liquid-Liquid Diffusion)
  • Principle: This technique involves carefully layering a less dense anti-solvent on top of a denser solution of the compound.[13] Crystallization occurs at the interface as the two solvents slowly diffuse into one another, creating a zone of supersaturation.[4][12]

  • Best For: Systems where a dense solvent (e.g., DCM, Chloroform) dissolves the compound well, and a less dense, miscible anti-solvent (e.g., Ethanol, Hexane, Pentane) is available.

Protocol 3.3: Solvent Layering

  • Prepare Solution: Dissolve 5-10 mg of the compound in a minimal amount (e.g., 0.5 mL) of the denser "good" solvent at the bottom of a narrow, undisturbed tube (e.g., an NMR tube or a 4 mm diameter glass tube).

  • Layering: This step requires a steady hand.[13] Using a syringe or a Pasteur pipette with the tip placed against the inner wall of the tube just above the solution's surface, slowly and carefully add the less dense anti-solvent.[13] Add a volume of anti-solvent that is 3-5 times the volume of the initial solution. The goal is to create a distinct interface with minimal mixing.

  • Incubation: Cap the tube and place it in a rack where it will remain perfectly still. Do not disturb the vessel.[6][10] Crystals will typically form at the liquid-liquid interface over hours to days.

Rationale: The slow diffusion across the interface provides a gentle and localized change in solvent composition. This controlled environment promotes the growth of high-quality single crystals. Disturbing the setup will cause rapid mixing and likely result in precipitation.

Troubleshooting Common Crystallization Problems

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Solution is too dilute; Compound is too soluble in the final solvent mixture.Start with a more concentrated solution. Use a stronger anti-solvent (one in which the compound is less soluble). Try a different method or solvent system.[14]
Amorphous Powder/Precipitate Supersaturation occurred too rapidly; Purity issues.Slow down the process (e.g., reduce evaporation rate, use a less volatile anti-solvent, cool more slowly). Re-purify the compound.
"Oiling Out" Solution became supersaturated at a temperature above the compound's melting point in that solvent mixture; Purity issues.Try setting up the crystallization at a lower temperature (e.g., in a refrigerator at 4°C).[10] Use a different solvent system. Ensure the compound is pure.[9]
Many Tiny Crystals Too many nucleation sites; Rapid supersaturation.Filter the solution before setting up the experiment to remove dust.[4] Slow down the rate of crystallization. Decrease the initial concentration of the solution.[14]

Crystal Harvesting

Once suitable crystals have formed (ideally 0.1–0.3 mm in all dimensions), they must be carefully harvested.[5]

  • Isolation: Use a pipette to carefully remove the majority of the supernatant (mother liquor).

  • Selection: Under a microscope, select a well-formed, transparent crystal with sharp edges.[13]

  • Mounting: Use a cryo-loop or a fine needle to gently scoop the crystal out of the remaining solvent. Wick away excess solvent with the edge of a paper tissue and immediately flash-cool the crystal in a stream of liquid nitrogen if required for your X-ray setup. It is often best to bring the entire vial to your crystallographer for expert mounting.[9][10]

References

  • Staples, R. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 68(s1), a1. Available at: [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Available at: [Link]

  • ChemistryViews (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Available at: [Link]

  • University of Washington, Department of Chemistry. Crystallisation Techniques. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • Bhardwaj, R. M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2538-2565. Available at: [Link]

  • University of California, San Diego, Department of Chemistry & Biochemistry. Slow Evaporation Method. Available at: [Link]

  • Hampton Research. (2002). Sitting Drop Vapor Diffusion. Crystal Growth 101. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (2013). Crystallization. Available at: [Link]

  • Sanku, M., & Svensson, H. (2017). Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME. Energy Procedia, 114, 840-851. Available at: [Link]

  • Coles, S. J., & Carroll, D. R. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 6), 661-675. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Mehrabi, P., et al. (2022). A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. Acta Crystallographica Section D: Structural Biology, 78(Pt 3), 324-332. Available at: [Link]

  • Google Patents. (1995). Production of acetylguanine. JPH0770124A.
  • University of Pennsylvania, Department of Chemistry. Crystal Growing Tips and Methods. Available at: [Link]

  • University of Florida, Center for X-ray Crystallography. Tutorials: How to Grow Crystals. Available at: [Link]

  • PDBj. (1998). Crystallization and preliminary X-ray studies of purine nucleoside phosphorylase from Cellulomonas sp. Acta Crystallographica Section D, 54(5), 1061-1063. Available at: [Link]

  • Google Patents. (1996). Syntheses of acyclic guanine nucleosides. US5583225A.
  • ResearchGate. (2001). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. Available at: [Link]

  • Google Patents. (2001). Crystalline N-acetyl neuraminic acid derivatives and process for their preparation. US6294572B1.
  • Google Patents. (2016). A kind of N2, the preparation method of 9 diacetyl guanines. CN106243107A.
  • Michigan State University, Department of Chemistry. X-Ray Crystallography Laboratory: Getting Crystals Your Crystallographer Will Treasure. Available at: [Link]

  • Thombre, K., et al. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 18(2), 1-8. Available at: [Link]

  • Collazo, M., Vaezeslami, S., & Burl, S. (2014). Improving the Crystallization Process for Optimal Drug Development. American Laboratory. Available at: [Link]

  • Google Patents. (2020). A kind of preparation method of acyclovir intermediate N(2),9-diacetylguanine. CN111777611A.
  • Regan, J., et al. (2003). N-Phenyl-N-purin-6-yl Ureas: The Design and Synthesis of p38alpha MAP Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(6), 1191-1194. Available at: [Link]

  • JoVE. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (47), 2402. Available at: [Link]

  • ResearchGate. (2011). Protein Crystallization for X-ray Crystallography. Available at: [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1845. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 2-Acetamido-7H-purin-6-yl diphenylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development and oligonucleotide synthesis. Here, we move beyond simple protocols to address the common challenges encountered during this specific acylation, providing in-depth, experience-based solutions to help you optimize your reaction yields and purity.

Overview: The "Why" Behind the Synthesis

The synthesis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate is a critical step in nucleoside chemistry, particularly for the synthesis of modified oligonucleotides. The starting material, N²-acetylguanine, possesses multiple reactive sites. The primary goal of this reaction is to selectively protect the O⁶-position of the guanine base. This prevents unwanted side reactions during subsequent synthetic steps, such as phosphitylation for phosphoramidite synthesis.[1][2] The diphenylcarbamoyl group serves as a robust protecting group that can be removed under specific conditions later in the synthetic pathway.[3][4]

Achieving a high yield is often challenging due to the inherent properties of guanine derivatives, including poor solubility and the presence of multiple nucleophilic centers. This guide provides a systematic approach to troubleshooting and optimization.

SM1 N²-acetylguanine Reaction SM1->Reaction SM2 Diphenylcarbamoyl Chloride SM2->Reaction Product 2-Acetamido-7H-purin-6-yl diphenylcarbamate Solvent Pyridine (Solvent & Base) Solvent->Reaction Facilitates reaction Reaction->Product + Pyridine·HCl

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions you might ask when encountering problems during the synthesis.

Q1: My reaction shows very low conversion. The TLC/LC-MS is dominated by the N²-acetylguanine starting material. What's going wrong?

A1: This is the most common issue and almost always points to one of two root causes: poor solubility of the starting material or insufficient reactivity of the acylating agent.

  • Causality (Solubility): N²-acetylguanine, like many purine derivatives, has very low solubility in common aprotic solvents like DCM or THF. If the starting material is not fully dissolved or in a finely dispersed slurry, the reaction can only occur on the surface of the solid particles, leading to extremely slow rates and low conversion.

  • Causality (Reactivity): Diphenylcarbamoyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on glassware.[5] If it has degraded, it will not acylate the guanine derivative effectively.

Solutions:

  • Solvent System: Anhydrous pyridine is the solvent of choice for this reaction. It serves a dual purpose: it is a good solvent for N²-acetylguanine (upon heating) and also acts as the base to neutralize the HCl generated during the reaction. Ensure your pyridine is of the highest quality and completely anhydrous.

  • Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight and cool under a stream of inert gas (argon or nitrogen). Use new, sealed bottles of anhydrous solvents.

  • Reagent Quality: Use freshly opened or properly stored diphenylcarbamoyl chloride. If the reagent is old or has been exposed to air, its quality is suspect. The synthesis of diphenylcarbamoyl chloride from diphenylamine and phosgene is well-documented, but given the hazards of phosgene, purchasing a high-quality commercial product is recommended.[6][7]

  • Temperature: Gently heating the mixture in pyridine (e.g., 40-50 °C) can significantly improve the solubility of N²-acetylguanine and increase the reaction rate. Monitor the reaction progress, as prolonged heating can sometimes lead to side products.

Q2: I see a new major spot on my TLC, but it's not my desired product. What side reactions could be occurring?

A2: While the O⁶ position is the thermodynamically favored site of acylation for the lactam tautomer, side reactions at the nitrogen atoms of the purine ring (N⁷ or N⁹) can occur, especially under kinetic control.

  • Causality (Ambident Nucleophile): The purine ring system is an "ambident nucleophile," meaning it has multiple potential sites for electrophilic attack. The relative reactivity of these sites can be influenced by the solvent, temperature, and the presence of counter-ions. Acylation at the N⁷ or N⁹ positions can lead to undesired isomers that may be difficult to separate from the target compound.

  • Solution:

    • Control Temperature: Running the reaction at a controlled temperature (e.g., room temperature or slightly above) after achieving dissolution can favor the formation of the more stable O⁶-acylated product. Avoid excessively high temperatures.

    • Use of Additives: In some acylation reactions of nucleosides, additives can help direct the regioselectivity. However, for this transformation, strict control of solvent and temperature is the most reliable method.

    • Characterization: If you suspect side products, thorough characterization by 2D NMR (HMBC, HSQC) can help identify the points of attachment.

Q3: The reaction worked, but my yield dropped significantly after purification. How can I improve the workup and isolation?

A3: Product loss during workup and purification is often due to the product's properties or suboptimal purification techniques.

  • Causality (Workup): The crude reaction mixture contains the product, unreacted starting materials, pyridine (high boiling point), and pyridine hydrochloride. Simply evaporating the pyridine can be slow and may require high vacuum. Precipitating the product by adding a non-solvent (like diethyl ether or cold water) is a common strategy, but the product might have some solubility, leading to losses.

  • Causality (Purification): The product, while more soluble than the starting material, can still be challenging to handle with column chromatography. It may streak on silica gel if the wrong solvent system is used.

Solutions:

  • Efficient Pyridine Removal: After the reaction is complete, remove pyridine under high vacuum. Co-evaporation with a high-boiling solvent like toluene can help remove the last traces.

  • Aqueous Workup: Carefully add the concentrated reaction mixture to a beaker of ice-cold water or a dilute HCl solution with vigorous stirring. This will precipitate the product while the pyridine hydrochloride salt remains in the aqueous phase. Be sure to check the pH; it should be acidic to ensure all pyridine is protonated. Filter the resulting solid, wash with cold water, and then with a small amount of cold ether to aid in drying.

  • Purification Strategy:

    • Recrystallization: If the crude product is reasonably pure, recrystallization is the best method to obtain high-purity material with minimal loss. A solvent system like ethanol/water or acetone/hexane could be effective.

    • Silica Gel Chromatography: If chromatography is necessary, use a mobile phase with a polar solvent like methanol or ethanol in dichloromethane (e.g., 1-5% MeOH in DCM). Pre-treating the silica with triethylamine (by adding ~1% to the mobile phase) can help prevent streaking and improve recovery.

Frequently Asked Questions (FAQs)

Q: Can I use a different base instead of pyridine? A: While other non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used in a solvent like DMF or DMAc, pyridine is often superior because of its excellent ability to dissolve the starting material. If using an alternative, ensure the solvent can adequately dissolve N²-acetylguanine.

Q: How do I know if my diphenylcarbamoyl chloride is still good? A: Visually, it should be a crystalline powder.[5] If it has become sticky, oily, or discolored, it has likely hydrolyzed. A simple test is to take a small amount and carefully add a drop of methanol; a vigorous reaction with the evolution of gas (HCl) indicates it is still reactive. Perform this in a fume hood.

Q: What is the typical molar excess of diphenylcarbamoyl chloride? A: A slight excess, typically 1.2 to 1.5 equivalents, is recommended to drive the reaction to completion. Using a large excess can complicate purification.

Q: How is the diphenylcarbamoyl group ultimately removed? A: The diphenylcarbamoyl group is typically cleaved under basic conditions. A common method is treatment with concentrated ammonium hydroxide or a solution of ammonia in methanol. This step is crucial in the context of oligonucleotide synthesis to deprotect the nucleobases after chain assembly.[3][4]

Optimized Experimental Protocol

This protocol incorporates the troubleshooting solutions discussed above for a robust and high-yield synthesis.

prep prep reaction reaction workup workup purify purify analyze analyze N1 1. Preparation (Dry Glassware, Anhydrous Reagents) N2 2. Reaction Setup (Dissolve SM in Pyridine, Add Reagent) N1->N2 N3 3. Reaction (Stir at RT-40°C, Monitor by TLC) N2->N3 N4 4. Workup (Quench, Precipitate in Water) N3->N4 N5 5. Isolation (Filter, Wash Solid) N4->N5 N6 6. Purification (Recrystallization or Chromatography) N5->N6 N7 7. Analysis (NMR, MS, Yield) N6->N7

Caption: High-level workflow for the optimized synthesis.

Materials:

  • N²-acetylguanine (1.0 eq)

  • Diphenylcarbamoyl chloride (1.3 eq)

  • Anhydrous Pyridine

  • Toluene

  • Deionized Water

  • Diethyl Ether

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Preparation: Place N²-acetylguanine into an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Dissolution: Add anhydrous pyridine to the flask (approx. 10-15 mL per gram of N²-acetylguanine). Begin stirring and gently warm the mixture to 40-50 °C to aid dissolution, resulting in a clear solution or a fine slurry.

  • Reagent Addition: Once the starting material is dissolved/well-suspended, cool the mixture to room temperature. In a separate flask, dissolve diphenylcarbamoyl chloride in a minimal amount of anhydrous pyridine and add it dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., 10% MeOH in DCM). The reaction is typically complete within 4-12 hours. A new, less polar spot corresponding to the product should appear, and the starting material spot should diminish.

  • Quenching & Concentration: Once the reaction is complete, cool the flask in an ice bath. Carefully add a few milliliters of methanol to quench any unreacted diphenylcarbamoyl chloride. Remove the pyridine under high vacuum, co-evaporating with toluene (2 x 20 mL) to ensure complete removal.

  • Precipitation & Isolation: Add the resulting crude oil/solid residue dropwise into a beaker containing vigorously stirring ice-cold water (approx. 200 mL per gram of starting material). A white or off-white solid should precipitate.

  • Filtration: Continue stirring for 30 minutes in the ice bath, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL), followed by a small amount of cold diethyl ether (2 x 20 mL).

  • Drying & Purification: Dry the solid product under high vacuum. At this stage, the product is often of high purity. If further purification is required, recrystallize from a suitable solvent (e.g., ethanol) or perform silica gel chromatography using a DCM/MeOH mobile phase.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the final yield.

Key Parameter Summary
ParameterRecommendationRationale & Impact on Yield
Solvent Anhydrous PyridineHigh Impact: Acts as both solvent and base. Crucial for dissolving the N²-acetylguanine starting material. Using other solvents often results in incomplete reactions.
Purity of Reagents Anhydrous, high-purityHigh Impact: Water will rapidly degrade the diphenylcarbamoyl chloride, leading to no reaction and zero yield.
Temperature 40-50 °C for dissolution, then RT for reactionMedium Impact: Initial heating improves solubility. Running the reaction at RT favors the desired O⁶-acylated product and minimizes side reactions.
Molar Ratio 1.2-1.5 eq of acylating agentMedium Impact: A slight excess drives the reaction to completion. A large excess complicates purification without significantly improving the yield.
Workup Method Precipitation in cold waterHigh Impact: Efficiently separates the product from pyridine hydrochloride and other water-soluble impurities, maximizing recovery.
References
  • Akai, S., Tanaka, R., Hoshi, H., & Sato, K. (2013). Selective Deprotection Method of N-Phenylcarbamoyl Group. The Journal of Organic Chemistry, 78(17), 8802–8808. [Link][3][4]

  • Kamimura, T., Tsuchiya, M., Koura, K., Sekine, M., & Hata, T. (1983). Diphenylcarbamoyl and propionyl groups: a new combination of protecting groups for the guanine residue. Tetrahedron Letters, 24(27), 2775–2778. [Link][1]

  • PrepChem. (n.d.). Synthesis of diphenylcarbamyl chloride. Retrieved from [Link][6]

  • PrepChem. (n.d.). Preparation of diphenylcarbamoyl chloride. Retrieved from [Link][7]

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. (General reference for protecting groups in oligonucleotide synthesis). [Link]

  • Pon, R. T., Damha, M. J., & Ogilvie, K. K. (1985). Necessary protection of the O6-position of guanine during the solid phase synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron Letters, 26(21), 2525–2528. [Link][2]

  • Wikipedia. (n.d.). Dimethylcarbamoyl chloride. (Provides general context on the reactivity of carbamoyl chlorides). Retrieved from [Link][8]

  • Shapiro, R., Cohen, B. I., & Clagett, D. C. (1970). Specific acylation of the guanine residues of ribonucleic acid. Journal of Biological Chemistry, 245(10), 2633-2639. [Link][9]

  • Matsumoto, H., Kaneko, C., Yamada, K., Takeuchi, T., & Mori, T. (1988). Studies on the N-acylation of 9-substituted guanines. Chemical & Pharmaceutical Bulletin, 36(3), 1153-1157. [Link][10]

  • Gait, M. J. (Ed.). (1984). Oligonucleotide synthesis: a practical approach. IRL press. (A foundational text on the topic). [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 2-Acetamido-7H-purin-6-yl diphenylcarbamate and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the chromatographic analysis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate (parent compound) and its associated metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during HPLC method development and execution.

Part 1: Foundational Understanding of the Analyte and its Metabolites

Before troubleshooting, it is crucial to understand the physicochemical properties of the target molecules. The parent compound is a complex molecule with distinct chemical domains that dictate its chromatographic behavior and metabolic fate.

Q1: What are the key structural features of 2-Acetamido-7H-purin-6-yl diphenylcarbamate that influence its HPLC separation?

A1: The molecule possesses three key regions:

  • Purine Core (2-Acetamido-7H-purin-6-yl): This is a polar, heterocyclic system containing nitrogen atoms that can be protonated. The purine structure is susceptible to secondary interactions with residual silanols on silica-based HPLC columns, a common cause of peak tailing.[1][2][3]

  • Diphenylcarbamate Group: This is a bulky, non-polar (hydrophobic) group that will strongly influence retention in reversed-phase chromatography. The carbamate linkage can be susceptible to hydrolysis.

  • Acetamido Group: This is a polar amide group that contributes to the overall polarity of the molecule.

The interplay between the polar purine core and the non-polar diphenylcarbamate moiety makes pH control and stationary phase selection critical for achieving optimal separation.

Q2: What are the likely metabolites of this compound, and how do their properties differ from the parent drug?

A2: While specific metabolic pathways must be empirically determined, we can predict major metabolites based on well-established biochemical transformations of purines and carbamates.[4][5][6] The primary metabolic routes are likely hydrolysis and oxidation.

Compound Predicted Structure/Identity Key Properties & Chromatographic Impact
Parent Drug 2-Acetamido-7H-purin-6-yl diphenylcarbamateModerately non-polar due to the diphenyl group. Will be well-retained on a C18 column.
Metabolite 1 (M1) 2-Acetamido-6-hydroxypurine (Acetylated Guanine)Result of carbamate hydrolysis. Significantly more polar than the parent. Will be less retained in reversed-phase HPLC.
Metabolite 2 (M2) Diphenylcarbamic acidResult of carbamate hydrolysis. Unstable; likely degrades to Diphenylamine and CO2. Diphenylamine is non-polar.
Metabolite 3 (M3) GuanineResult of de-acetylation of M1. Highly polar and basic. Prone to severe peak tailing without proper mobile phase modifiers.[3]
Metabolite 4 (M4) XanthineOxidative deamination product from Guanine (M3). Polar.[4][5]
Metabolite 5 (M5) Uric AcidFinal oxidation product of purine metabolism. Highly polar and can be challenging to retain on traditional C18 columns.[4][7]

This wide range of polarities necessitates a gradient elution method to separate the parent compound and all its potential metabolites in a single run.[8]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding method development.

Q3: What is a good starting point for HPLC method development for this compound series?

A3: A robust starting point for separating a compound and its more polar metabolites is a standard reversed-phase gradient method.

Parameter Recommended Starting Condition Rationale
Column C18, 150 mm x 4.6 mm, 3.5 or 5 µmThe C18 phase provides general-purpose hydrophobic retention, which is suitable for the parent compound and its metabolites.[9]
Mobile Phase A 0.1% Formic Acid in WaterLow pH (around 2.7) suppresses the ionization of silanol groups on the column packing, minimizing peak tailing for the basic purine metabolites.[2][10]
Mobile Phase B Acetonitrile (ACN)ACN is a common, effective organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures elution of both the highly polar metabolites (e.g., Uric Acid) and the more non-polar parent compound.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV, scan for optimal wavelength (e.g., 254 nm or 270 nm)Purine structures typically have strong UV absorbance.
Injection Vol. 10 µLA standard volume to avoid overloading.

Q4: My peaks are tailing badly, especially for the early-eluting metabolites. Why is this happening?

A4: Peak tailing is the most common issue for purine-containing compounds.[3] The primary cause is secondary retention mechanisms, where the basic nitrogen groups on the purine ring interact with acidic residual silanol groups on the silica surface of the column packing.[1][2][11] This interaction is stronger for the more polar, less-retained metabolites like guanine.

Q5: Should I use Acetonitrile or Methanol as the organic modifier?

A5: The choice of organic solvent can significantly alter selectivity. Acetonitrile and methanol have different properties; ACN can engage in dipole-dipole interactions, while methanol is more acidic.[12] It is highly recommended to screen both solvents during method development. If two peaks are co-eluting with an acetonitrile gradient, switching to methanol may resolve them.

Part 3: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving specific chromatographic problems.

Issue 1: Poor Peak Resolution (Rs < 1.5)

Poor resolution means the peaks are not adequately separated, leading to inaccurate quantification. Resolution is a function of efficiency (N), selectivity (α), and retention (k).[13]

Q6: My parent compound and a potential metabolite are co-eluting. How can I improve their separation?

A6: To improve the resolution of a critical pair, you must change the chromatography in a way that alters selectivity (α).

Step-by-Step Protocol for Improving Resolution:

  • Modify the Mobile Phase Gradient: First, try a shallower gradient. If your initial gradient was 5-95% B over 20 minutes, try 30-70% B over 20 minutes, focusing the gradient on the elution window of the critical pair. This increases the separation time between the peaks.

  • Adjust the Mobile Phase pH: The ionization state of the purine core is highly dependent on pH. Adjusting the pH of the aqueous mobile phase (e.g., using a phosphate buffer at pH 3.5 vs. formic acid at pH 2.7) can alter the retention of one analyte more than the other, thereby improving selectivity.[8] Ensure the chosen pH is at least 1.5-2 units away from the analyte's pKa for robust results.[11]

  • Change the Organic Modifier: As mentioned in Q5, switching from acetonitrile to methanol (or vice versa) is a powerful tool for changing selectivity.[12]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the stationary phase chemistry must be changed.

    • Phenyl-Hexyl Column: A phenyl column provides π-π interactions with the aromatic rings in both the purine and diphenylcarbamate moieties. This offers a completely different selectivity mechanism compared to the hydrophobic interactions of a C18 column and is often effective for separating structurally similar aromatic compounds.[8]

    • Polar-Embedded Column: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This phase provides alternative selectivity and can improve the peak shape of basic compounds.[11]

    • Carbon-Based Column: For very similar structures, a porous graphitic carbon column can offer unique selectivity based on the molecule's shape and polarizability.[14][15]

G cluster_selectivity Selectivity Optimization start Start: Poor Resolution (Rs < 1.5) q1 Is retention (k) optimal? (2 < k < 10) start->q1 a1_yes Adjust Gradient Slope (Make it shallower) q1->a1_yes Yes a1_no Adjust Organic % to Increase Retention q1->a1_no No q2 Resolution Improved? a1_yes->q2 a1_no->q2 a2_yes Stop. Method Optimized. q2->a2_yes Yes a2_no Change Selectivity (α) q2->a2_no No a3 Switch Organic Modifier (ACN <-> MeOH) a2_no->a3 a4 Adjust Mobile Phase pH (e.g., pH 2.7 -> 3.5) q3 Resolution Improved? a3->q3 a5 Change Stationary Phase (C18 -> Phenyl or Polar-Embedded) a4->q3 a5->q3 a6_yes Stop. Method Optimized. q3->a6_yes Yes a6_no Consider Advanced Techniques (e.g., 2D-LC, HILIC) q3->a6_no No

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Peak Tailing (Asymmetry Factor > 1.2)

Peak tailing compromises integration accuracy and reduces the apparent resolution between adjacent peaks.[10]

Q7: I've set the pH to 2.7 with formic acid, but my guanine and uric acid peaks still show significant tailing. What else can I do?

A7: While low pH helps, it may not be sufficient for highly basic or polar analytes that have strong interactions with the stationary phase.

Systematic Protocol for Eliminating Peak Tailing:

  • Confirm System Integrity: First, rule out system issues. A blocked frit or a void in the column can cause tailing for all peaks.[10][16] Inject a neutral compound like toluene; if it also tails, the problem is likely with the column itself.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a lower concentration of acidic silanols. Ensure you are using a column that is specified as "end-capped," which means most residual silanols have been chemically deactivated.[2][10]

  • Add a Basic Modifier (Amine Additive): If tailing persists, the remaining silanols are still interacting with your analytes. Add a small concentration (e.g., 0.1% or ~10-25 mM) of triethylamine (TEA) to the mobile phase.[17] TEA is a stronger base than the purine metabolites and will preferentially bind to the active silanol sites, effectively shielding the analytes from these secondary interactions. Note: TEA can suppress ionization in mass spectrometry.

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[1][17] Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.

  • Match Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[1] Dissolving the sample in 100% ACN when the gradient starts at 5% ACN can cause significant peak distortion.

G cluster_chemical Chemical Interaction Solutions start Start: Peak Tailing (As > 1.2) q1 Inject Neutral Compound (Toluene). Does it tail? start->q1 a1_yes Problem is Mechanical/Column Health. Check for column void/blockage. Replace column. q1->a1_yes Yes a1_no Problem is Chemical Interaction. q1->a1_no No s1 Ensure mobile phase pH is low (e.g., pH < 3) a1_no->s1 s2 Use high-purity, end-capped column q_final Peak Shape Acceptable? s1->q_final s3 Add basic modifier (e.g., TEA) s2->q_final s4 Check for column overload (Dilute sample 10x) s3->q_final s5 Match injection solvent to initial mobile phase s4->q_final s5->q_final a_final_yes Stop. Method Optimized. q_final->a_final_yes Yes a_final_no Consider alternative column chemistry (e.g., Polar-Embedded) q_final->a_final_no No

Caption: Logical workflow for troubleshooting peak tailing.

Issue 3: Retention Time Variability

Inconsistent retention times make peak identification unreliable and are unacceptable in a validated method.

Q8: My retention times are drifting to shorter times with each injection. What is the cause?

A8: A consistent drift to shorter retention times often indicates a loss of the stationary phase or insufficient column equilibration.

Troubleshooting Checklist for Retention Time Drift:

  • Column Equilibration: Is the column fully equilibrated before each injection? When using ion-pairing agents or additives like TEA, the column may require a much longer equilibration time (e.g., 30+ minutes) to ensure the stationary phase surface is saturated.[3]

  • Mobile Phase pH: Operating at a pH above 8 can cause silica dissolution ("column bleed"), which permanently damages the column and reduces retention. Confirm your mobile phase pH is within the column's recommended range (typically 2-8).[18]

  • Mobile Phase Composition: If you are using an online mixer, ensure the proportioning valves are working correctly.[18] A failure in the valve for the aqueous phase (A) could deliver a higher-than-programmed organic concentration, reducing retention times. Prepare a pre-mixed mobile phase to confirm if this is the issue.

  • Temperature Control: Ensure the column oven is maintaining a stable temperature. Fluctuations in temperature will cause retention times to shift.

  • Flow Rate Consistency: Check that the pump is delivering a consistent flow rate. Pressure fluctuations can be an indicator of a pump seal leak or a bubble in the system.[16][19]

References

  • How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru.
  • Common Causes Of Peak Tailing in Chromatography. alwsci Blogs.
  • Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. ZirChrom Separations, Inc.
  • Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides. ResearchGate.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online.
  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science.
  • Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds. MDPI.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.
  • Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. ResearchGate.
  • Purine and Pyrimidine Metabolism. University of New Mexico.
  • Reasons for Peak Tailing of HPLC Column. Hawach.
  • Factors Affecting Resolution in HPLC. Sigma-Aldrich.
  • Purine metabolism. Wikipedia.
  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent.
  • HPLC Troubleshooting Guide. ACE.
  • Uric acid. Wikipedia.
  • HPLC Troubleshooting Guide. Phenomenex.
  • Comparing the Performance and Reliability of Waters Alliance HPLC Systems for Carbamate Analysis. Waters.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.

Sources

Technical Support Center: Troubleshooting Cell Viability Assays with 2-Acetamido-7H-purin-6-yl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers utilizing 2-Acetamido-7H-purin-6-yl diphenylcarbamate in cell viability and cytotoxicity studies. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to navigate unexpected experimental outcomes with confidence. Our approach is rooted in scientific first principles, combining mechanistic explanations with practical, field-tested solutions.

A Primer on 2-Acetamido-7H-purin-6-yl diphenylcarbamate

2-Acetamido-7H-purin-6-yl diphenylcarbamate is a compound of interest due to its structural resemblance to purine nucleosides, which are fundamental to cellular metabolism and signaling. It incorporates an N2-acetylguanine core, a modification of the natural purine guanine, and a diphenylcarbamoyl moiety at the O6 position. N2-acetylguanine itself has been investigated for potential antiviral and antitumor activities, which may involve interference with DNA or RNA synthesis.[1] The carbamate functional group is known to be biologically active and can be implicated in cytotoxic effects.[2] Understanding this chemical architecture is the first step in diagnosing and resolving assay anomalies.

Frequently Asked Questions (FAQs)

Q1: I'm observing higher-than-expected cytotoxicity at low concentrations of the compound. What could be the cause?

Several factors could contribute to this observation. Let's break them down:

  • Intrinsic Cytotoxicity of the Carbamate Moiety: Carbamates as a chemical class have been shown to induce cytotoxicity and apoptosis in various cell lines.[2] Your observations may be a true reflection of the compound's potent biological activity.

  • Solvent-Induced Cytotoxicity: This compound is sparingly soluble in water.[1] Therefore, a solvent like DMSO is likely used for stock solutions. High final concentrations of DMSO (typically >0.5%) can be cytotoxic to many cell lines.

  • Compound Instability and Degradation: While many carbamates are stable, some can be hydrolyzed under physiological conditions, potentially releasing cytotoxic byproducts.[3]

Troubleshooting Steps:

  • Validate with an Orthogonal Assay: Confirm your findings using a different viability assay that relies on a distinct cellular mechanism. For example, if you are using a metabolic assay (e.g., MTT, XTT), consider a membrane integrity assay (e.g., Trypan Blue exclusion or a fluorescent live/dead stain).

  • Run a Solvent Toxicity Control: Always include a vehicle control group treated with the same final concentration of the solvent (e.g., DMSO) used in your highest compound concentration wells.

  • Assess Compound Stability: While direct measurement can be complex, you can infer stability by pre-incubating the compound in your cell culture medium for the duration of your experiment before adding it to the cells. A significant increase in cytotoxicity compared to freshly prepared compound dilutions may suggest degradation into more potent molecules.

Q2: My absorbance/luminescence readings are showing high background in my no-cell control wells containing the compound. Why is this happening?

This is a classic sign of assay interference, where the compound directly interacts with the assay reagents.

  • Chemical Reduction of Tetrazolium Salts (MTT/XTT/MTS assays): The purine ring system in your compound may have reducing properties, leading to the non-enzymatic reduction of the tetrazolium dye into colored formazan.[4] This results in a false-positive signal for cell viability.

  • Intrinsic Fluorescence/Luminescence: The compound itself might possess fluorescent or luminescent properties that overlap with the emission spectra of your assay's detection reagents (e.g., resazurin-based assays or ATP-based luminescence assays).

  • Interaction with Assay Enzymes (ATP-based assays): Purine analogs can sometimes interact with enzymes, including the luciferase used in ATP-based assays like CellTiter-Glo. This can either inhibit or stabilize the enzyme, leading to inaccurate readings.

Troubleshooting Steps:

  • Mandatory Controls: Always run "compound-only" controls (media + compound + assay reagent, without cells) for every concentration of your test compound.[4] The signal from these wells should be subtracted from your experimental wells.

  • Washing Step (for adherent cells): Before adding the viability reagent, gently wash the cells with PBS to remove any remaining extracellular compound that could interfere with the assay chemistry.[4]

  • Consult the Literature for the Assay: Review technical manuals for your specific assay, as they often list classes of compounds known to cause interference.

Q3: I'm seeing poor reproducibility and large error bars between replicate wells. What are the likely sources of this variability?

High variability can be frustrating. Here are the most common culprits when working with compounds like 2-Acetamido-7H-purin-6-yl diphenylcarbamate:

  • Poor Solubility and Precipitation: Given that N2-acetylguanine is sparingly soluble in water, your compound may be precipitating out of solution at higher concentrations in your aqueous cell culture medium.[1] This leads to inconsistent dosing in your wells.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate both the compound and the assay reagents, leading to skewed results.

  • Incomplete Solubilization of Formazan Crystals (MTT assay): If the formazan crystals are not fully dissolved, your absorbance readings will be inconsistent.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before and during your experiment, carefully inspect the wells under a microscope for any signs of compound precipitation.

  • Optimize Solubilization: If you observe precipitation, you may need to adjust your solvent concentration (while staying below cytotoxic levels) or consider using a different solvent system if compatible with your cells.

  • Mitigate Edge Effects: Avoid using the outermost wells of your plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Ensure Complete Formazan Solubilization: In MTT assays, after adding the solubilization buffer, ensure complete dissolution by gentle mixing or a short incubation on a plate shaker.[4]

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density and Compound Solubility Limit

This initial experiment is crucial to avoid many of the common pitfalls.

  • Cell Seeding: Plate a range of cell densities (e.g., from 2,500 to 40,000 cells/well in a 96-well plate) and incubate for 24 hours.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of your compound in culture medium.

  • Visual Inspection: Add an equal volume of the 2x compound dilutions to an empty 96-well plate (no cells). Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Microscopic Examination: At the end of the incubation, carefully examine the wells under a microscope for any signs of compound precipitation. The highest concentration that remains clear is your upper solubility limit for this assay.

  • Assay Performance: Perform your chosen viability assay on the plate with cells to determine the seeding density that gives a robust signal within the linear range of your detection instrument.

Protocol 2: Validating Assay Compatibility

This protocol helps to identify and correct for assay interference.

  • Plate Setup:

    • Wells 1-3 (Blank): Media only.

    • Wells 4-6 (Vehicle Control): Cells + Media with the highest concentration of solvent (e.g., DMSO).

    • Wells 7-9 (Compound Background): Media + Compound (at a specific concentration) + No Cells.

    • Wells 10-12 (Experimental): Cells + Media + Compound (at the same concentration as above).

  • Incubation: Incubate the plate for your desired treatment duration.

  • Assay: Add the viability assay reagent to all wells according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the average signal of the "Blank" wells from all other wells.

    • The signal in the "Compound Background" wells represents the direct interference of your compound with the assay. This value should be subtracted from your "Experimental" wells.

Visualizing the Troubleshooting Workflow

Caption: A logical workflow for troubleshooting unexpected results.

Understanding the Compound's Potential Mechanism of Action

2-Acetamido-7H-purin-6-yl diphenylcarbamate is a purine analog. Such compounds can exert their effects through various mechanisms, including:

  • Interference with Nucleic Acid Synthesis: As analogs of guanine, they can be mistakenly incorporated into DNA or RNA, or they can inhibit enzymes involved in purine metabolism, disrupting the supply of building blocks for nucleic acid synthesis.[5]

  • Enzyme Inhibition: Purine analogs are known to inhibit a range of enzymes, not just those involved in nucleic acid synthesis. For example, they can inhibit xanthine oxidase, an enzyme involved in purine catabolism.[6][7]

  • Signaling Pathway Modulation: Guanine and its derivatives can act as signaling molecules, and analogs may interfere with these pathways.[8][9][10][11]

The following diagram illustrates the potential cellular fates and interactions of a purine analog.

G Compound 2-Acetamido-7H-purin-6-yl diphenylcarbamate Metabolism Cellular Metabolism Compound->Metabolism Metabolic Activation or Degradation Signaling Signaling Pathways Compound->Signaling Direct Modulation Assay Viability Assay Reagents Compound->Assay Direct Interference DNA_RNA DNA/RNA Synthesis Metabolism->DNA_RNA Inhibition or Faulty Incorporation

Sources

Technical Support Center: Enhancing the Long-Term Stability of 2-Acetamido-7H-purin-6-yl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Acetamido-7H-purin-6-yl diphenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for enhancing the long-term storage stability of this compound. Our approach is rooted in scientific principles to ensure the integrity and reliability of your experimental outcomes.

Introduction to the Molecule and its Stability Challenges

2-Acetamido-7H-purin-6-yl diphenylcarbamate is a complex molecule featuring a purine scaffold, an acetamido group, and a diphenylcarbamate ester. Each of these functional groups presents unique stability considerations. The purine ring system can be susceptible to oxidation and photolytic degradation, while the carbamate ester linkage is prone to hydrolysis, particularly under basic conditions.[1][2][3] Understanding these potential degradation pathways is the first step in designing effective long-term storage strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Acetamido-7H-purin-6-yl diphenylcarbamate?

A1: The primary degradation pathways for this molecule are anticipated to be hydrolysis of the diphenylcarbamate ester and oxidation of the purine ring. Photodegradation is also a potential concern for purine analogs.[2][4]

  • Hydrolysis: The carbamate linkage can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions. Base-catalyzed hydrolysis is often more rapid for carbamates.[1][5][6] This would result in the formation of 2-acetamido-7H-purin-6-ol (a guanine derivative), diphenylamine, and carbon dioxide.

  • Oxidation: The electron-rich purine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[2][3] This can lead to the formation of various oxidized purine species, potentially altering the biological activity of the compound.

  • Photodegradation: Purine analogs can absorb UV light, leading to excited states that can undergo chemical reactions, resulting in degradation.[4] The extent of photodegradation depends on the light intensity and exposure duration.

Q2: What are the ideal storage temperatures for this compound?

A2: For long-term stability, it is recommended to store 2-Acetamido-7H-purin-6-yl diphenylcarbamate under controlled and, ideally, reduced temperature conditions.

Storage ConditionTemperature RangeRationale
Long-Term Storage -20°C to -80°CReduces the rate of all chemical degradation pathways, including hydrolysis and oxidation.[7][8]
Intermediate Storage 2-8°C (Refrigerated)Suitable for shorter-term storage, offering good protection against thermal degradation.[7][8]
Room Temperature 15-25°CNot recommended for long-term storage due to the increased risk of degradation.[7]

Q3: How does humidity affect the stability of this compound?

A3: Humidity is a critical factor due to the risk of hydrolysis of the carbamate ester. The presence of water molecules can directly participate in the degradation of the compound. Therefore, it is crucial to store the compound in a dry environment. Using desiccants or storing in a dry, inert atmosphere can significantly enhance stability.[7][9]

Q4: Should I be concerned about light exposure during storage and handling?

A4: Yes, purine-containing molecules can be sensitive to light.[4] It is best practice to store the compound in amber vials or other light-blocking containers to prevent photodegradation.[10] When handling the compound, especially in solution, minimize exposure to direct sunlight or strong artificial light.

Q5: Can the choice of solvent for stock solutions impact stability?

A5: Absolutely. The choice of solvent is critical. Protic solvents, especially water, can facilitate hydrolysis. Aprotic, anhydrous solvents are generally preferred for dissolving carbamates to minimize this risk. If aqueous buffers are necessary for experiments, fresh solutions should be prepared, and their use should be immediate. The pH of aqueous solutions should also be carefully controlled, as basic conditions can accelerate carbamate hydrolysis.[1][6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Issue 1: I am seeing a new, more polar peak in my HPLC analysis of an aged sample.

  • Potential Cause: This is likely due to the hydrolysis of the diphenylcarbamate ester, resulting in the formation of the more polar 2-acetamido-7H-purin-6-ol.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use mass spectrometry (LC-MS) to confirm the mass of the new peak corresponds to the hydrolyzed product.

    • Review Storage Conditions: Check if the sample was exposed to moisture or high humidity. Ensure storage containers are properly sealed and consider using a desiccator.

    • Solvent Check: If the sample is a solution, verify that an anhydrous aprotic solvent was used. If an aqueous solvent was necessary, check its pH and age.

    • Future Prevention: For long-term storage, ensure the solid compound is stored in a tightly sealed container at -20°C or below, with a desiccant.[7][8]

Issue 2: My compound is showing a slight discoloration (e.g., yellowing) over time.

  • Potential Cause: Discoloration can be an indicator of oxidative degradation of the purine ring or photolytic degradation.

  • Troubleshooting Steps:

    • Protect from Light: Ensure the compound is stored in a light-protected container (e.g., amber vial).[10]

    • Inert Atmosphere: For maximum protection against oxidation, consider storing the compound under an inert atmosphere, such as nitrogen or argon.[7]

    • Purity Analysis: Use a stability-indicating HPLC method to quantify the appearance of any new impurity peaks.

    • Excipient Compatibility: If the compound is in a formulation, consider potential interactions with excipients that could be promoting oxidation.[11]

Issue 3: I am observing poor reproducibility in my bioassays with older stock solutions.

  • Potential Cause: This is a common consequence of compound degradation. The concentration of the active parent compound has likely decreased, and the resulting degradation products may have different or no biological activity.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared stock solutions for sensitive experiments. Avoid using solutions that have been stored for extended periods, especially at room temperature or in aqueous buffers.

    • Quantify Concentration: Before use, verify the concentration of the active compound in your stock solution using a validated analytical method like HPLC-UV.

    • Stability in Assay Media: Perform a short-term stability study of the compound in your specific assay media to understand its stability under the experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[12][13] This information is crucial for developing stability-indicating analytical methods.

Objective: To investigate the degradation of 2-Acetamido-7H-purin-6-yl diphenylcarbamate under various stress conditions.

Materials:

  • 2-Acetamido-7H-purin-6-yl diphenylcarbamate

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Calibrated HPLC system with UV or PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Store in the dark at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[14]

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a validated HPLC method to determine the percentage of degradation and the profile of degradation products.

Diagrams

DegradationPathways 2-Acetamido-7H-purin-6-yl diphenylcarbamate 2-Acetamido-7H-purin-6-yl diphenylcarbamate Hydrolysis Hydrolysis 2-Acetamido-7H-purin-6-yl diphenylcarbamate->Hydrolysis H2O, H+ or OH- Oxidation Oxidation 2-Acetamido-7H-purin-6-yl diphenylcarbamate->Oxidation O2, Peroxides Photodegradation Photodegradation 2-Acetamido-7H-purin-6-yl diphenylcarbamate->Photodegradation UV/Vis Light 2-Acetamido-7H-purin-6-ol 2-Acetamido-7H-purin-6-ol Hydrolysis->2-Acetamido-7H-purin-6-ol Diphenylamine + CO2 Diphenylamine + CO2 Hydrolysis->Diphenylamine + CO2 Oxidized Purine Derivatives Oxidized Purine Derivatives Oxidation->Oxidized Purine Derivatives Photolytic Products Photolytic Products Photodegradation->Photolytic Products

Caption: Potential Degradation Pathways.

StabilityWorkflow Start Compound Received ForcedDegradation Forced Degradation Study (Heat, Light, H2O, O2, pH) Start->ForcedDegradation AnalyticalMethod Develop Stability-Indicating Analytical Method (e.g., HPLC) ForcedDegradation->AnalyticalMethod StorageCondition Define Optimal Storage Conditions (Temp, Humidity, Light) AnalyticalMethod->StorageCondition LongTermStudy Initiate Long-Term Stability Study StorageCondition->LongTermStudy Analysis Analyze at Timepoints LongTermStudy->Analysis DataReview Data Meets Specification? Analysis->DataReview ContinueStudy Continue Study DataReview->ContinueStudy Yes Investigate Investigate & Refine Conditions DataReview->Investigate No ContinueStudy->Analysis End Establish Shelf-Life ContinueStudy->End Investigate->LongTermStudy

Caption: Workflow for Stability Assessment.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18).
  • Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. (2025-03-26).
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Mechanism of base-induced hydrolysis of carbamates 2–5. - ResearchGate.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate.
  • How to Improve Drug Stability with Excipients - ChemIntel360. (2024-07-11).
  • Tracking the origin of photostability in purine nucleobases: the photophysics of 2-oxopurine.
  • Excipients: Essential for Drug Stability and Deliver - Hilaris Publisher.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central.
  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016-05-02).
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.
  • Excipients: What they are and their importance in the pharmaceutical industry. (2024-09-16).
  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability - JOCPR.
  • Hydrolysis of a carbamate triggered by coordination of metal ions - RSC Publishing.
  • Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption - Colorcon. (2023-10-31).
  • Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed.
  • Analytical Techniques In Stability Testing | Separation Science. (2025-03-24).
  • Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb... - ResearchGate.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01).
  • Solid State Stability | VxP Pharma. (2020-01-11).
  • Purine and Pyrimidine Metabolism. (1997-04-12).
  • Drug Substance Solid State Characterization - Agno Pharmaceuticals.
  • Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation - Sigma-Aldrich.
  • One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA - PMC.
  • Solid State Chemistry During the Early Stages of Pharmaceutical Development. (2021-11-09).
  • Stability Testing of Active Pharmaceutical Ingredients - BOC Sciences.
  • One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA - PubMed.
  • Stability Storage Conditions In Pharma Industry | GMP Insiders.
  • Purine metabolism - Wikipedia.
  • Pyrimidines, Purines and Azepines – synthesis, reactions and applications - YouTube. (2021-02-17).
  • Storage Conditions - Zamann Pharma Support GmbH.
  • Spotlight on stability: API and drug product testing - Almac.
  • Stability Testing for API Synthesis - MRIGlobal.
  • Time-Sensitive Chemicals | Environmental Health & Safety - University of Tennessee, Knoxville.
  • Why Storage Conditions Matter for Pharmaceuticals - Moravek, Inc..
  • Thermal Degradation of Alkyl N-Phenylcarbamates | Journal of the American Chemical Society.
  • Structure of some of the purine analogs discussed in this article. Only... - ResearchGate.
  • Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. (2025-07-30).
  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC - PubMed Central - NIH. (2023-03-27).
  • Stability of dithiocarbamates during the preparation and extraction of food samples.
  • Purine analogue - Wikipedia.
  • Purine analogues – Knowledge and References - Taylor & Francis.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing. (2025-02-04).
  • Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - MDPI. (2019-03-11).
  • Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed.
  • The influence of the purine 2-amino group on DNA conformation and stability. Synthesis and conformational analysis of d[T(2-aminoA)]3 - PubMed.

Sources

Technical Support Center: Assaying Enzymes with 2-Acetamido-7H-purin-6-yl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enzyme assays utilizing 2-Acetamido-7H-purin-6-yl diphenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for refining your experimental protocols. As Senior Application Scientists, we have synthesized the following information to ensure technical accuracy and offer field-proven insights.

Introduction to 2-Acetamido-7H-purin-6-yl diphenylcarbamate in Enzyme Assays

2-Acetamido-7H-purin-6-yl diphenylcarbamate is a synthetic molecule featuring a purine core, an acetamido group, and a diphenylcarbamate moiety.[1][2][3] Its structure suggests it may serve as a substrate for enzymes that recognize and modify purine derivatives or those that can hydrolyze carbamate bonds.[4][5] The most probable enzymatic reaction is the hydrolysis of the carbamate linkage, which would release diphenylamine and a purine derivative. This reaction can be monitored to determine the activity of the enzyme .

This guide will walk you through the essential steps of setting up a reliable assay, from substrate preparation to data interpretation, and provide solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the likely enzymatic reaction for 2-Acetamido-7H-purin-6-yl diphenylcarbamate?

A1: The most probable enzymatic reaction is the hydrolysis of the carbamate ester bond. This would yield diphenylamine and 2-acetamido-6-hydroxy-7H-purine. The progress of the reaction can be monitored by detecting the formation of one of these products.

Q2: How can I prepare the substrate stock solution?

A2: Due to its aromatic nature, 2-Acetamido-7H-purin-6-yl diphenylcarbamate is expected to have low aqueous solubility.[6][7] Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[6] It is crucial to keep the final concentration of the organic solvent in the assay low (typically <1% v/v) to avoid enzyme denaturation or inhibition.

Q3: What type of enzymes might be active on this substrate?

A3: Enzymes that could potentially hydrolyze the carbamate bond include carboxylesterases, cholinesterases, and other serine hydrolases.[5] Additionally, enzymes involved in purine metabolism might exhibit activity towards the purine core of the molecule.[2]

Q4: How can I detect the product of the enzymatic reaction?

A4: The products of the hydrolysis reaction, diphenylamine and the purine derivative, have distinct UV-visible absorbance spectra. A spectrophotometric assay can be developed by monitoring the change in absorbance at a wavelength where the product has a significantly different extinction coefficient than the substrate. High-performance liquid chromatography (HPLC) is another robust method to separate and quantify the substrate and product over time.

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity Detected
Possible Cause Troubleshooting Step Scientific Rationale
Substrate Instability Run a no-enzyme control to measure the rate of spontaneous hydrolysis of the substrate in the assay buffer.Carbamates can be susceptible to hydrolysis, especially at non-neutral pH. It is important to distinguish between enzymatic and non-enzymatic substrate degradation.
Poor Substrate Solubility Decrease the substrate concentration or increase the percentage of co-solvent (e.g., DMSO) in the assay buffer, ensuring the final concentration does not exceed a level tolerated by the enzyme.Poor solubility can lead to substrate aggregation, reducing its availability to the enzyme.
Inappropriate Buffer Conditions Screen a range of pH values and buffer compositions.Enzyme activity is highly dependent on pH and ionic strength.
Enzyme Inhibition Perform the assay at various substrate concentrations to check for substrate inhibition.High concentrations of the substrate or one of its products can inhibit enzyme activity.
Issue 2: High Background Signal in the No-Enzyme Control
Possible Cause Troubleshooting Step Scientific Rationale
Substrate Instability Adjust the pH of the assay buffer towards neutral. Store the substrate stock solution at -20°C or -80°C and prepare fresh dilutions before each experiment.The stability of carbamate compounds can be pH-dependent.
Contaminated Reagents Use high-purity water and freshly prepared buffers.Contaminants in the reagents can interfere with the assay.
Issue 3: Assay Signal is Not Linear with Time
Possible Cause Troubleshooting Step Scientific Rationale
Substrate Depletion Use a lower enzyme concentration or a shorter reaction time.The initial reaction velocity should be measured when the substrate concentration is not limiting.
Product Inhibition Measure the initial reaction rates at different substrate concentrations.The product of the enzymatic reaction may be inhibiting the enzyme.
Enzyme Instability Perform a control experiment to assess the stability of the enzyme over the time course of the assay in the absence of the substrate.The enzyme may be losing activity over time under the assay conditions.

Experimental Protocols

Protocol 1: Preparation of Substrate Stock Solution
  • Weigh out a precise amount of 2-Acetamido-7H-purin-6-yl diphenylcarbamate.

  • Dissolve the compound in 100% DMSO to a final concentration of 10 mM.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Enzyme Assay Protocol (Spectrophotometric)
  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • In a 96-well plate, add the reaction buffer, substrate (diluted from the DMSO stock), and water to the desired final volume.

  • Initiate the reaction by adding the enzyme solution.

  • Immediately place the plate in a spectrophotometer pre-set to the appropriate wavelength and temperature.

  • Record the absorbance at regular intervals for a set period.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Visualizing Workflows

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Buffer D Mix Buffer and Substrate in Plate A->D B Prepare Substrate Stock (in DMSO) B->D C Prepare Enzyme Solution E Add Enzyme to Initiate Reaction C->E D->E F Measure Absorbance Over Time E->F G Plot Absorbance vs. Time F->G H Calculate Initial Velocity G->H

Caption: A typical workflow for a spectrophotometric enzyme assay.

Troubleshooting_Workflow Start No/Low Activity Detected Substrate_Sol Is Substrate Soluble? Start->Substrate_Sol Substrate_Stab Is Substrate Stable? Substrate_Sol->Substrate_Stab Yes Decrease_Conc Decrease Substrate Concentration Substrate_Sol->Decrease_Conc No Buffer_Opt Are Buffer Conditions Optimal? Substrate_Stab->Buffer_Opt Yes No_Enzyme_Ctrl Run No-Enzyme Control Substrate_Stab->No_Enzyme_Ctrl No Enzyme_Inhib Is there Substrate Inhibition? Buffer_Opt->Enzyme_Inhib Yes Check_pH Optimize pH and Buffer Buffer_Opt->Check_pH No Titra_Substrate Vary Substrate Concentration Enzyme_Inhib->Titra_Substrate Yes Success Activity Detected Enzyme_Inhib->Success No Decrease_Conc->Substrate_Sol Check_pH->Buffer_Opt Titra_Substrate->Success No_Enzyme_Ctrl->Substrate_Stab

Caption: A decision tree for troubleshooting low enzyme activity.

Data Summary Table

ParameterRecommended RangeNotes
Substrate Concentration 1-100 µMStart with a concentration around the expected Km.
Enzyme Concentration 1-100 nMShould be in the linear range of the assay.
DMSO Concentration < 1% (v/v)Higher concentrations may inhibit the enzyme.
pH 6.0 - 8.5To be optimized for the specific enzyme.
Temperature 25 - 37 °CTo be optimized for the specific enzyme.

References

Sources

Technical Support Center: Addressing Off-Target Effects of 2-Acetamido-7H-purin-6-yl diphenylcarbamate in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Acetamido-7H-purin-6-yl diphenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies for identifying and mitigating off-target effects in cellular models. Our goal is to ensure the integrity of your data and the success of your experiments.

Introduction

2-Acetamido-7H-purin-6-yl diphenylcarbamate is a synthetic compound featuring a purine scaffold. This structural motif is common in molecules designed to interact with ATP-binding sites, suggesting its potential primary mechanism of action involves the inhibition of protein kinases. However, the conserved nature of the ATP pocket across the human kinome means that off-target interactions are a significant possibility.[1] Unidentified off-target effects can lead to misinterpretation of experimental results, attributing a phenotype to the intended target when it is, in fact, caused by an interaction with an unintended protein.[2]

This guide provides a logical workflow, from initial observation of an unexpected phenotype to the validation of specific off-target interactions, empowering you to generate robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: I'm observing a cellular phenotype that doesn't align with the known or expected function of my target. What could be the cause?

A1: This is a classic indication of a potential off-target effect. While the compound may be acting on its intended target, the observed phenotype could be dominated by its interaction with one or more other proteins.[1][2] It is also crucial to rule out compound-specific artifacts, such as insolubility, degradation, or interference with your assay technology. The first step is to perform critical preliminary checks before proceeding to off-target screening.

Q2: As a purine analog, what are the most likely off-targets for this compound?

A2: The most probable off-targets are other kinases. The human genome contains over 500 protein kinases, many of which share structural similarities in their ATP-binding pocket.[3] Therefore, an inhibitor designed for one kinase can often bind to others with varying affinities. Additionally, other non-kinase proteins that bind ATP or other purine-based nucleotides (e.g., certain metabolic enzymes, DNA/RNA polymerases) could also be potential off-targets.

Q3: How do I determine the optimal concentration of the compound to use in my cell-based assays?

A3: It is critical to perform a dose-response curve for your intended phenotype or a direct measure of target engagement. The goal is to use the lowest concentration that elicits the desired on-target effect. Using excessively high concentrations dramatically increases the likelihood of engaging lower-affinity off-targets.[1][4] As a starting point, we recommend a concentration range of 5 to 10 times the biochemical IC50 or Ki value, if known. If these values are unknown, a wide concentration range (e.g., 10 nM to 10 µM) should be tested.[4]

Q4: How can I confirm that the compound is actually entering the cell and binding to its intended target?

A4: Target engagement can be confirmed directly in cells using methods like the Cellular Thermal Shift Assay (CETSA). This technique measures the change in thermal stability of a protein upon ligand binding. An increase in the melting temperature of your target protein in the presence of the compound provides strong evidence of direct binding in a physiological context.

Q5: Could my results be an artifact of the compound's chemical properties?

A5: Yes. Compound precipitation at high concentrations, degradation in media, or intrinsic fluorescence can all lead to false results.[5] It is essential to verify the compound's purity, solubility in your specific assay medium, and stability over the time course of your experiment. Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.[4]

Troubleshooting Workflow: From Observation to Validation

When faced with unexpected results, a systematic approach is key. The following workflow provides a logical path to diagnose and validate potential off-target effects.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Validation & Confirmation A Unexpected Phenotype Observed B Step 1: Preliminary Checks - Purity (HPLC/MS) - Solubility in Media - Dose-Response Curve A->B C Step 2: On-Target Engagement - Cellular Thermal Shift Assay (CETSA) - Target Phosphorylation (Western Blot) B->C D Step 3: Broad Off-Target Screen - In Vitro Kinome Profiling - Proteome-wide methods (e.g., DARTS) C->D Target engagement confirmed, but phenotype is still unexplained E Prioritize Candidate Off-Targets D->E F Step 4: Validate Causal Link - Genetic Rescue (Overexpression) - siRNA/CRISPR Knockdown - Use Structurally Dissimilar Inhibitor E->F G Confirmed Off-Target Phenotype F->G

Caption: A systematic workflow for identifying and validating off-target effects.

Experimental Protocols

Here we provide condensed protocols for key validation experiments. Always optimize these protocols for your specific cellular model and experimental setup.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol assesses the direct binding of the compound to its target protein within intact cells by measuring changes in protein thermal stability.

  • Rationale: Ligand binding typically stabilizes a protein, increasing the temperature required to denature it. This provides strong evidence of target engagement in a cellular environment.

Materials:

  • Cells expressing the target protein

  • 2-Acetamido-7H-purin-6-yl diphenylcarbamate

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR thermocycler or heating blocks

  • SDS-PAGE and Western blot reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the compound at a working concentration (e.g., 10x IC50) and another with the vehicle control for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of soluble target protein at each temperature point by SDS-PAGE and Western blotting.

  • Data Interpretation: Plot the band intensity of the soluble protein against temperature for both treated and vehicle control samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.

Protocol 2: In Vitro Kinase Profiling

This biochemical assay screens the compound against a large panel of purified kinases to identify potential off-targets. This is typically performed as a service by specialized companies.

  • Rationale: Kinome screening provides a broad, unbiased view of the compound's selectivity across the kinase family, identifying unintended targets that could be responsible for the observed phenotype.[3]

Procedure Overview:

  • Compound Submission: Provide the compound to a contract research organization (CRO) that offers kinase profiling services (e.g., Reaction Biology, Eurofins).

  • Assay Format: The CRO will typically perform radiometric ([³³P]-ATP) or fluorescence-based assays to measure the activity of each kinase in the presence of your compound, usually at a fixed concentration (e.g., 1 µM).[3][6]

  • Data Analysis: The results are provided as a percentage of inhibition for each kinase. Hits are typically defined as kinases inhibited by >50% or >75%.

  • Follow-up: For significant hits, it is crucial to determine their full IC50 curves to understand the compound's potency against these off-targets compared to its on-target potency.

Protocol 3: Genetic Rescue/Validation

This cellular experiment aims to confirm that the inhibition of a specific off-target kinase is responsible for the observed phenotype.

  • Rationale: If a phenotype is caused by an off-target, knocking down that off-target should phenocopy the compound's effect. Conversely, overexpressing the on-target should not rescue the phenotype caused by an off-target effect.

Procedure (using siRNA knockdown):

  • Identify Candidate: Select a high-priority off-target from your kinome profiling data.

  • siRNA Transfection: Transfect your cells with a validated siRNA specific to the candidate off-target. Use a non-targeting siRNA as a negative control.

  • Incubation: Allow 48-72 hours for the siRNA to take effect and for the target protein to be knocked down. Confirm knockdown efficiency via Western blot or qPCR.

  • Phenotypic Assay: Perform the same cellular assay where you initially observed the unexpected phenotype.

  • Data Interpretation: If the cells treated with the specific siRNA show the same phenotype as the cells treated with the compound, it strongly suggests that the phenotype is mediated by the inhibition of that specific off-target.

Data Presentation & Interpretation

Hypothetical Kinase Profiling Results

The table below illustrates how to interpret results from a kinase profiling screen for 2-Acetamido-7H-purin-6-yl diphenylcarbamate.

Kinase Target% Inhibition @ 1 µMIC50 (nM)Selectivity Index (Off-Target IC50 / On-Target IC50)Priority for Validation
Target Kinase A (On-Target) 98% 50 - -
Off-Target Kinase X95%851.7High
Off-Target Kinase Y80%75015Medium
Off-Target Kinase Z55%>10,000>200Low

Interpretation:

  • Kinase X is a high-priority candidate for validation. Its IC50 is very close to the on-target kinase, suggesting it will be inhibited at similar concentrations in cellular assays.

  • Kinase Y is a medium priority. It is inhibited, but with a 15-fold lower potency. It may contribute to the phenotype at higher compound concentrations.

  • Kinase Z is a low priority. The compound is significantly less potent against this kinase.

Signaling Pathway Considerations

Understanding the pathways involved is crucial. An off-target effect can produce a similar downstream phenotype as an on-target effect, complicating analysis.

Signaling_Pathway cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway A Target Kinase A B Substrate 1 A->B C Cellular Phenotype (e.g., Apoptosis) B->C X Off-Target Kinase X Y Substrate 2 X->Y Y->C Inhibitor 2-Acetamido-7H-purin-6-yl diphenylcarbamate Inhibitor->A Intended Inhibition Inhibitor->X Unintended Inhibition

Caption: On-target vs. off-target pathway convergence on a single phenotype.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • AAT Bioquest. (2023, May 24). What are the common methods available to detect kinase activities?
  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • MacDonald, M. L., et al. (2025, August 7). Identifying off-target effects and hidden phenotypes of drugs in human cells. ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Results with TIM-3 Inhibitors.
  • CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them.
  • Lomenick, B., et al. (n.d.). Identification of Direct Protein Targets of Small Molecules. PubMed Central.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Thermo Fisher Scientific. (2021, October 12). How to measure and minimize off-target effects... [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.

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Technical Support Center: Strategies to Reduce the Toxicity of 2-Acetamido-7H-purin-6-yl diphenylcarbamate in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Disclaimer: The compound "2-Acetamido-7H-purin-6-yl diphenylcarbamate" is not extensively documented in public scientific literature. This guide is therefore based on established principles of toxicology and pharmacology for related chemical structures, including purine analogues and compounds with carbamate and acetamido moieties. The strategies provided are general and require adaptation to specific experimental findings.

Introduction

Researchers investigating novel chemical entities frequently encounter unexpected toxicity in preclinical animal studies. This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate the toxicity of 2-Acetamido-7H-purin-6-yl diphenylcarbamate. The methodologies described are grounded in established preclinical safety evaluation principles to ensure scientific rigor and regulatory alignment.[1][2][3]

Part 1: Initial Toxicity Assessment & Troubleshooting

This section addresses immediate questions that arise when initial signs of toxicity are observed in an animal study.

FAQ 1: My initial dose-ranging study with 2-Acetamido-7H-purin-6-yl diphenylcarbamate shows acute toxicity (e.g., rapid weight loss, lethargy, mortality) at doses required for efficacy. What are my immediate steps?

Your immediate goal is to determine if the observed toxicity is due to the intrinsic properties of the molecule or external factors related to your study design.

Troubleshooting Steps:

  • Verify Compound Purity and Formulation: Impurities from synthesis can have their own toxic profiles.[4] Re-verify the purity of your compound batch using appropriate analytical methods (e.g., HPLC, LC-MS). Ensure the formulation is homogenous and stable, and that the vehicle itself is non-toxic at the administered volume.[5]

  • Conduct a Vehicle-Only Control Group: This essential group will help you definitively rule out any adverse effects caused by the formulation excipients.

  • Refine the Dosing Regimen: Acute toxicity is often linked to high peak plasma concentrations (Cmax).[6] Consider dose fractionation (e.g., splitting the daily dose into two or more administrations) to maintain the total daily exposure (AUC) while lowering Cmax.

  • Evaluate Route of Administration: If you are using a route like intraperitoneal (IP) injection, consider if it's causing local irritation or peritonitis, which can be mistaken for systemic toxicity. If clinically relevant, switch to an oral or intravenous (IV) route.[7] The route of administration can significantly impact how a compound is metabolized and distributed.[8]

Part 2: Mechanistic Investigation of Toxicity

If initial troubleshooting doesn't resolve the issue, a deeper investigation into the mechanism of toxicity is warranted. The chemical structure of 2-Acetamido-7H-purin-6-yl diphenylcarbamate suggests several potential liabilities.

Hypothesized Toxicity Pathways

Based on its structure, the toxicity could stem from:

  • Purine Analog-Related Effects: Interference with DNA/RNA synthesis or cellular metabolism.[9][10]

  • Metabolite-Induced Toxicity: The diphenylcarbamate or acetamido groups could be metabolized into reactive or toxic species.

  • Off-Target Pharmacology: The compound may interact with unintended biological targets.

FAQ 2: How can I determine if the toxicity is caused by the parent compound or a metabolite?

Distinguishing between parent compound and metabolite toxicity is a critical step that guides further strategy.

Experimental Workflow:

  • In Vitro Metabolic Stability Assay: Incubate the compound with liver microsomes or hepatocytes from the animal species used in your study (e.g., mouse, rat, dog).[11] This will provide an initial indication of how rapidly the compound is metabolized.

  • Metabolite Identification: Use high-resolution mass spectrometry to identify the major metabolites formed in the in vitro assay. Pay close attention to metabolites that could be toxic, such as those resulting from the cleavage of the carbamate bond (potentially releasing aniline derivatives) or oxidation of the aromatic rings.[12]

  • In Vitro Cytotoxicity Assays: Test the parent compound and any identified major metabolites on relevant cell lines (e.g., hepatocytes for liver toxicity, renal proximal tubule cells for kidney toxicity) to compare their relative toxicity.

The following diagram outlines a decision-making process for investigating the source of toxicity.

Toxicity_Investigation_Workflow A Toxicity Observed in Vivo B Step 1: In Vitro Metabolism Assay (Liver Microsomes/Hepatocytes) A->B C Is the compound metabolized? B->C D Toxicity likely due to Parent Compound C->D No E Step 2: Metabolite ID (LC-MS) C->E Yes I Proceed to Formulation or Co-administration Strategies D->I F Step 3: In Vitro Cytotoxicity (Parent vs. Metabolites) E->F G Are metabolites more toxic? F->G G->D No H Toxicity likely Metabolite-Driven G->H Yes J Proceed to Medicinal Chemistry Modification to Block Metabolism H->J Mitigation_Strategies cluster_pk Change HOW the body sees the drug cluster_pd PROTECT the body from the drug Start Observed Toxicity PK_Mod Pharmacokinetic Modulation (Formulation) Start->PK_Mod PD_Mod Pharmacodynamic Modulation (Co-administration) Start->PD_Mod Node_PK1 Controlled Release PK_Mod->Node_PK1 Node_PK2 Nanosuspension PK_Mod->Node_PK2 Node_PK3 Prodrug Approach PK_Mod->Node_PK3 Node_PD1 Cytoprotective Agents (e.g., NAC for liver) PD_Mod->Node_PD1 Node_PD2 Metabolic Inhibitors PD_Mod->Node_PD2 Outcome Reduced Toxicity Improved Therapeutic Window Node_PK1->Outcome Node_PK2->Outcome Node_PK3->Outcome Node_PD1->Outcome Node_PD2->Outcome

Sources

Technical Support Center: Method Refinement for Quantifying 2-Acetamido-7H-purin-6-yl diphenylcarbamate in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalytical quantification of 2-Acetamido-7H-purin-6-yl diphenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, validation, and troubleshooting. As your Senior Application Scientist, I have structured this guide to address the specific challenges you may encounter when working with this purine derivative in complex biological matrices.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the initial phases of method development for 2-Acetamido-7H-purin-6-yl diphenylcarbamate.

Q1: What is the recommended analytical technique for quantifying 2-Acetamido-7H-purin-6-yl diphenylcarbamate in biological samples like plasma or urine?

A1: For quantifying novel small molecules like 2-Acetamido-7H-purin-6-yl diphenylcarbamate in complex biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2][3] This technique offers the high sensitivity and selectivity required to distinguish the analyte from endogenous matrix components.[3] High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) provides the necessary chromatographic separation, while the tandem mass spectrometer allows for specific detection and quantification using Multiple Reaction Monitoring (MRM).[4][5]

Q2: How do I choose an appropriate internal standard (IS) for this analysis?

A2: The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., with ¹³C or ¹⁵N). If a stable isotope-labeled IS is unavailable, a close structural analog that does not occur endogenously and is not a metabolite of the drug should be used.[1] The IS should have similar chromatographic retention time, extraction recovery, and ionization response to the analyte to effectively compensate for variations during sample processing and analysis.[1] For this compound, a potential analog could be another purine derivative with similar lipophilicity.

Q3: What are the critical parameters to consider during bioanalytical method validation?

A3: Bioanalytical method validation ensures that the analytical procedure is reliable and reproducible for its intended use.[6][7] Key parameters to evaluate, in line with regulatory guidelines from bodies like the FDA and ICH, include:[6][8][9]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[4]

  • Accuracy and Precision: How close the measured values are to the true value and the degree of scatter in the data, respectively.[4][10]

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[10]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.[4][11]

  • Recovery: The efficiency of the extraction process.[10]

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[11]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top).[12][13]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments in a question-and-answer format.

Guide 1: Sample Preparation and Extraction

Q: I am experiencing low and inconsistent recovery of the analyte from plasma samples. What could be the cause and how can I improve it?

A: Low and variable recovery is often due to an inefficient extraction method or analyte instability. Considering the structure of 2-Acetamido-7H-purin-6-yl diphenylcarbamate, which contains both polar (purine core) and non-polar (diphenylcarbamate) moieties, a systematic approach to optimizing extraction is crucial.

  • Protein Precipitation (PPT): This is the simplest method but can be prone to matrix effects.

    • Troubleshooting: If using acetonitrile and recovery is low, try a mixture of acetonitrile and acetone (1:1 v/v), which has been shown to improve recovery for some polar compounds. Also, ensure the ratio of organic solvent to plasma is sufficient (typically 3:1 or 4:1) for complete protein removal.[14]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT.

    • Troubleshooting: The choice of extraction solvent is critical. Start with a moderately polar, water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[5] Adjusting the pH of the aqueous phase can significantly improve partitioning. Since the purine core is basic, increasing the pH to >8 will neutralize it, favoring extraction into an organic solvent.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and can be highly selective.[15]

    • Troubleshooting: For a compound with both polar and non-polar characteristics, a mixed-mode SPE sorbent (e.g., combining reversed-phase and ion-exchange properties) is recommended. A mixed-mode cation exchange cartridge could capture the basic purine ring.[15] Ensure proper conditioning of the SPE cartridge, and optimize the wash and elution steps. A weak organic wash can remove interferences, while a stronger organic solvent, possibly with a pH modifier like ammonium hydroxide, will be needed for elution.[15]

Guide 2: Chromatographic Issues

Q: My analyte is showing poor peak shape (e.g., tailing or fronting) on a C18 column. How can I resolve this?

A: Poor peak shape is a common issue in reversed-phase chromatography, often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Secondary Interactions: The basic purine core can interact with residual acidic silanol groups on the silica-based C18 packing material, leading to peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase.[12][16] This will protonate the basic sites on the analyte and suppress the interaction with silanols.

    • Solution 2: Use a Modern Column: Employ an end-capped C18 column or a column with a different stationary phase, such as one with a phenyl-hexyl phase, which may offer different selectivity for your molecule.[17]

  • Mobile Phase Mismatch: If the sample is reconstituted in a solvent much stronger than the initial mobile phase, it can cause peak fronting.

    • Solution: Ensure your reconstitution solvent is as weak as or weaker than the starting mobile phase conditions of your gradient.[15]

  • Column Overload: Injecting too much analyte can also lead to peak distortion.

    • Solution: Dilute the sample or reduce the injection volume.

Guide 3: Mass Spectrometry Detection

Q: I am observing a weak MS signal and significant ion suppression. What steps can I take to improve sensitivity?

A: A weak signal and ion suppression are often linked to matrix effects, where co-eluting compounds from the biological sample interfere with the ionization of the analyte in the MS source.[1][18]

  • Improve Chromatographic Separation:

    • Solution 1: Optimize Gradient: Adjust the HPLC/UPLC gradient to better separate the analyte from the bulk of the matrix components. A shallower gradient around the elution time of your analyte can resolve it from interfering species.[17]

    • Solution 2: Use a Different Column: As mentioned above, switching to a column with a different selectivity (e.g., phenyl-hexyl, pentafluorophenyl) can move the analyte away from the region of ion suppression.[17]

  • Enhance Sample Cleanup:

    • Solution: If you are using protein precipitation, switch to a more rigorous cleanup method like SPE to remove a larger portion of the interfering matrix components, especially phospholipids.[15]

  • Optimize MS Source Parameters:

    • Solution: Systematically optimize source-dependent parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the ionization efficiency for your specific compound.[19]

  • Check for Analyte Instability:

    • Solution: The carbamate and acetamido groups in your molecule could be susceptible to in-source fragmentation or degradation. Investigate the stability of the analyte in the mobile phase and under the MS source conditions. Adding a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the mobile phase can sometimes stabilize the analyte ion.[5]

Experimental Protocols & Data Presentation

Table 1: Comparison of Sample Preparation Techniques
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by denaturation with organic solvent.Partitioning of analyte between two immiscible liquid phases.Analyte is retained on a solid sorbent and eluted with a solvent.
Selectivity LowModerateHigh
Typical Recovery 80-100%70-95%>90%
Matrix Effect HighModerateLow
Speed/Throughput HighModerateLow to Moderate
Recommended Use Early discovery, high-throughput screening.When PPT is not clean enough; good for moderately polar compounds.Regulated bioanalysis; when high sensitivity and low matrix effects are required.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a starting point for developing a robust SPE method for 2-Acetamido-7H-purin-6-yl diphenylcarbamate.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard (IS) working solution and vortex. Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to lyse cells and ensure the basic purine moiety is protonated.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.[15]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.[15]

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the purine, releasing it from the sorbent.[15]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[15]

Visualizations

Bioanalytical Workflow Diagram

cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Sample Collection (e.g., Plasma, Urine) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (PPT, LLE, or SPE) SampleStorage->SamplePrep LC_Separation LC Separation (UPLC/HPLC) SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataProcessing Data Processing (Integration) MS_Detection->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Report Report Generation Quantification->Report

Caption: General workflow for bioanalytical method development.

Troubleshooting Low Analyte Signal

cluster_yes cluster_no Start Low Analyte Signal Observed CheckIS Is Internal Standard (IS) Signal Also Low? Start->CheckIS SystemIssue Potential System-Wide Issue: - MS Source Problem - LC Plumbing Leak - Injection Error CheckIS->SystemIssue Yes CheckRecovery Is Analyte Recovery Low? CheckIS->CheckRecovery No OptimizeExtraction Optimize Sample Prep: - Change Extraction Type (PPT, LLE, SPE) - Adjust pH - Change Solvents CheckRecovery->OptimizeExtraction Yes CheckSuppression Is there Ion Suppression? CheckRecovery->CheckSuppression No OptimizeChroma Improve Chromatography: - Modify Gradient - Change Column CheckSuppression->OptimizeChroma Yes OptimizeMS Optimize MS Parameters: - Source Conditions - MRM Transitions CheckSuppression->OptimizeMS No

Caption: Decision tree for troubleshooting low analyte signal.

References

  • Benchchem. A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Purine Analogs.
  • Benchchem. Analytical Techniques for the Detection of 2,6-Disubstituted Purines: Application to 2,6-Diaminopurine.
  • ResearchGate. Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS | Request PDF.
  • Unknown Source. Sample preparation for the determination of purine nucleotide analogues in tissues.
  • PubMed. Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS.
  • PubMed Central. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
  • Phoenix Pharmaceuticals, Inc. Sample Preparation.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. AN APPROACH TO BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • LCGC International. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples.
  • IITRI. Bioanalytical Method Development and Validation.
  • Unknown Source. Quantitative analysis of small molecules in biological samples.
  • Unknown Source. A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY RP - HPLC ABSTRACT.
  • ResearchGate. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
  • Benchchem. Troubleshooting Atractylon quantification in complex biological matrices.
  • YouTube. Advancing bioanalytical method development and validation for small molecules.
  • Unknown Source. Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids.
  • Unknown Source. Analytical Method Validation: A Comprehensive Review of Current Practices.
  • Unknown Source. The Validation Criteria for Analytical Methods Used in Pharmacy Practice Research.
  • Gavin Publishers. Validation of Analytical Methods: A Review.
  • Unknown Source. LC-MS Resource Guide.
  • NIH. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC.
  • MDPI. The Development of a Highly Sensitive Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Method for the Validation of Flualprazolam and Isotonitazene in Serum.
  • RSC Publishing. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study.
  • FDA. Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.

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Validation & Comparative

A Researcher's Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Analysis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel small molecule inhibitors, using the hypothetical compound 2-Acetamido-7H-purin-6-yl diphenylcarbamate as a case study. We will explore a systematic approach, from initial target identification to cellular pathway analysis, and compare its hypothetical performance against a known kinase inhibitor.

The discovery of a new bioactive small molecule is a critical starting point in drug development.[1] However, a thorough understanding of its mechanism of action is paramount for its advancement as a potential therapeutic. This guide will walk you through the essential experimental workflows to elucidate and validate the molecular targets and cellular effects of our lead compound.

Proposed Mechanism of Action for 2-Acetamido-7H-purin-6-yl diphenylcarbamate

Based on its purine scaffold, a common feature in many kinase inhibitors, we hypothesize that 2-Acetamido-7H-purin-6-yl diphenylcarbamate acts as an ATP-competitive inhibitor of a specific cellular kinase. The diphenylcarbamate moiety may contribute to its selectivity and potency. For the purpose of this guide, we will hypothesize that its primary target is a Cyclin-Dependent Kinase (CDK), a family of kinases often implicated in cell cycle regulation and cancer.

Part 1: Target Identification and Validation

The first crucial step is to identify the direct protein target(s) of our compound.[2][3] Several unbiased methods can be employed to achieve this.

Experimental Workflow: Affinity-Based Protein Profiling

This workflow aims to isolate and identify the binding partners of 2-Acetamido-7H-purin-6-yl diphenylcarbamate from a cellular lysate.

cluster_0 Compound Immobilization cluster_1 Protein Binding cluster_2 Target Elution & Identification A Synthesize a biotinylated analog of 2-Acetamido-7H-purin-6-yl diphenylcarbamate B Immobilize on streptavidin-coated beads A->B Covalent linkage C Incubate beads with cell lysate B->C D Wash away non-specific binders C->D Stringent washing steps E Elute bound proteins D->E F Separate proteins by SDS-PAGE E->F G In-gel digestion and LC-MS/MS analysis F->G H Identify proteins via database search G->H

Figure 1: Workflow for affinity-based target identification.

Detailed Protocol:

  • Synthesis of Biotinylated Probe: A derivative of 2-Acetamido-7H-purin-6-yl diphenylcarbamate with a biotin tag is synthesized. It is crucial to position the linker and tag at a site that does not interfere with the compound's binding to its target.

  • Immobilization: The biotinylated compound is incubated with streptavidin-coated magnetic beads to create the affinity matrix.

  • Cell Lysate Preparation: A chosen cell line (e.g., a cancer cell line with known CDK activity) is lysed to release cellular proteins.

  • Affinity Pull-Down: The cell lysate is incubated with the compound-coated beads.[3]

  • Washing: The beads are washed extensively with buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: The specifically bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer.

  • Protein Identification: The eluted proteins are separated by gel electrophoresis, excised, and identified by mass spectrometry.[3]

Part 2: Target Engagement and Biophysical Characterization

Once a putative target is identified (e.g., CDK2), the next step is to confirm direct binding and quantify the interaction.

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the binding kinetics (association and dissociation rates) between a ligand (our compound) and an analyte (the target protein).[4]

A Immobilize purified CDK2 protein on SPR sensor chip BB BB A->BB B Flow different concentrations of 2-Acetamido-7H-purin-6-yl diphenylcarbamate over the chip C Measure the change in refractive index (Response Units) over time D Calculate association (ka), dissociation (kd), and equilibrium dissociation (KD) constants C->D BB->C

Figure 2: Surface Plasmon Resonance (SPR) workflow.

Detailed Protocol:

  • Protein Immobilization: Recombinant human CDK2 protein is immobilized on a sensor chip.

  • Compound Injection: A series of concentrations of 2-Acetamido-7H-purin-6-yl diphenylcarbamate are injected over the chip surface.

  • Data Acquisition: The binding is monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Kinetic Analysis: The resulting sensorgrams are fitted to a binding model to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).[4]

Comparative Data: Binding Affinity

Here we compare the hypothetical binding affinity of our compound with a known CDK inhibitor, Dinaciclib.

CompoundTargetKD (nM)
2-Acetamido-7H-purin-6-yl diphenylcarbamateCDK215
DinaciclibCDK23

Lower KD values indicate stronger binding affinity.

Part 3: In Vitro Functional Assays

To confirm that binding to the target kinase translates into functional inhibition, in vitro kinase assays are performed.

Experimental Workflow: In Vitro Kinase Assay

This assay measures the ability of our compound to inhibit the phosphorylation of a substrate by the target kinase.

A Incubate CDK2/Cyclin E complex with a known substrate (e.g., Histone H1) and ATP BB BB A->BB B Add varying concentrations of 2-Acetamido-7H-purin-6-yl diphenylcarbamate C Measure substrate phosphorylation (e.g., via radioactive 32P-ATP incorporation or phospho-specific antibody) D Calculate the IC50 value C->D BB->C

Figure 3: In Vitro Kinase Assay workflow.

Comparative Data: Kinase Inhibition
CompoundTargetIC50 (nM)
2-Acetamido-7H-purin-6-yl diphenylcarbamateCDK250
DinaciclibCDK210

Lower IC50 values indicate greater potency of inhibition.

Part 4: Cellular Mechanism of Action

The final step is to validate that the compound elicits the expected biological response in a cellular context.

Signaling Pathway Analysis

If 2-Acetamido-7H-purin-6-yl diphenylcarbamate inhibits CDK2, we expect to see a downstream effect on cell cycle progression. Specifically, inhibition of CDK2 should lead to a block in the G1/S phase transition.

A Treat cells with 2-Acetamido-7H-purin-6-yl diphenylcarbamate D Assess cell proliferation (e.g., MTT assay) A->D BA BA A->BA B Lyse cells and perform Western blot for phospho-Retinoblastoma (pRb) C Analyze cell cycle distribution by flow cytometry (Propidium Iodide staining) BA->C

Figure 4: Cellular analysis workflow.

Expected Outcomes:

  • Western Blot: A decrease in the phosphorylation of Retinoblastoma (Rb), a direct substrate of CDK2.

  • Flow Cytometry: An accumulation of cells in the G1 phase of the cell cycle.

  • Proliferation Assay: A dose-dependent decrease in cell viability.

Comparative Data: Cellular Potency
CompoundCell LineEffectEC50 (nM)
2-Acetamido-7H-purin-6-yl diphenylcarbamateMCF-7Anti-proliferation200
DinaciclibMCF-7Anti-proliferation50

Lower EC50 values indicate greater potency in a cellular context.

Conclusion

This guide has outlined a systematic and robust approach to validating the mechanism of action of a novel small molecule inhibitor, using the hypothetical compound 2-Acetamido-7H-purin-6-yl diphenylcarbamate as an example. By combining target identification, biophysical characterization, in vitro functional assays, and cellular pathway analysis, researchers can build a comprehensive and compelling case for the compound's mechanism of action. This multi-faceted approach, grounded in established scientific principles, is essential for the successful development of new therapeutic agents.

References

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • Biophysical Approaches to Small Molecule Discovery and Valid
  • Target identification and mechanism of action in chemical biology and drug discovery.
  • The Experimentalist's Guide to Machine Learning for Small Molecule Design.
  • Target identification of small molecules: an overview of the current applic
  • Synthesis and Biological Activity of Novel 6-Substituted Purine Deriv

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A Comparative Guide to 2-Acetamido-7H-purin-6-yl diphenylcarbamate and its Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to mimic the adenine core of ATP and effectively target the active site of protein kinases.[1][2] Dysregulation of protein kinase activity is a known driver of numerous pathologies, most notably cancer, making them a critical class of therapeutic targets.[2] This guide presents a comparative analysis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate , a representative purine derivative, and a series of its structural analogs. We will dissect the molecule's core components, explore rational design strategies for its modification, and evaluate the impact of these changes on biological activity. The structure-activity relationships (SAR) discussed are grounded in established principles of kinase inhibitor design.[3][4] This document provides researchers, scientists, and drug development professionals with a framework for understanding and advancing this promising class of compounds, supported by detailed experimental protocols for their synthesis and evaluation.

Introduction: The Purine Scaffold in Kinase Inhibition

Protein kinases orchestrate a vast network of cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[1] Their ubiquitous role makes them central to processes like cell cycle progression, proliferation, and apoptosis.[4] In many cancers, mutations or overexpression of certain kinases lead to uncontrolled cell growth and survival.[2]

The ATP-binding site of kinases has proven to be a highly "druggable" pocket. Purine-based molecules, due to their structural homology with ATP's adenine ring, are particularly effective at competing for this site. The purine core typically forms a critical set of hydrogen bonds with the "hinge" region of the kinase, anchoring the inhibitor in the active site.[3] The substituents at the C2, C6, and N9 positions then project into adjacent pockets, and their chemical nature dictates the inhibitor's potency and selectivity.[2][5]

This guide focuses on 2-Acetamido-7H-purin-6-yl diphenylcarbamate as a lead compound. Its structure features three key regions for exploration:

  • The Purine Core: The hinge-binding anchor.

  • The 2-Acetamido Group: A modification of the essential 2-amino group, influencing electronic properties and steric interactions.

  • The 6-Diphenylcarbamate Moiety: A large, flexible group designed to occupy the solvent-exposed region or a hydrophobic pocket, offering significant opportunities for potency and selectivity modulation. The carbamate functional group itself is a common motif in therapeutic agents, valued for its stability and ability to form key interactions.[6]

Design and Synthesis Strategy of Analogs

The rational design of analogs aims to systematically probe the chemical space around the purine scaffold to optimize target engagement. A modular synthetic approach is typically employed, starting from a common, commercially available precursor such as 2-amino-6-chloropurine.[7] This allows for the independent modification of the key positions.

The general synthetic logic is as follows:

  • Modification of the 2-amino group: Acylation to introduce the acetamido group or other amides.

  • Substitution at the 6-position: Nucleophilic substitution of the 6-chloro group with an oxygen nucleophile (from diphenylcarbamic acid, in the case of the lead compound) or other amines, thiols, or alkoxides.[7][8]

  • Substitution at the 9-position: Alkylation of the purine nitrogen to improve properties like cell permeability.[4]

Synthetic_Strategy cluster_0 Core Precursor cluster_1 Modification Pathways cluster_2 Final Analogs Precursor 2-Amino-6-Chloropurine Step1 Step 1: N2-Acylation Precursor->Step1 Acetic Anhydride Step2 Step 2: C6-Substitution Step1->Step2 Various Nucleophiles (e.g., R2N-COOH) Step3 Step 3: N9-Alkylation Step2->Step3 Alkyl Halides Analogs Diverse Library of Substituted Purines Step3->Analogs Kinase_Assay_Workflow cluster_workflow ADP-Glo™ Kinase Assay Workflow A 1. Dispense Compound (1 µL in 384-well plate) B 2. Add Kinase/Substrate (2 µL) A->B C 3. Pre-incubate (15 min, RT) B->C D 4. Add ATP to Initiate (2 µL) C->D E 5. Kinase Reaction (60 min, 30°C) D->E F 6. Add ADP-Glo™ Reagent (5 µL, Stop Reaction) E->F G 7. Incubate (40 min, RT) F->G H 8. Add Detection Reagent (10 µL, Signal Generation) G->H I 9. Incubate (30 min, RT) H->I J 10. Read Luminescence I->J Binding_Mode cluster_pocket Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Molecule Hinge Hinge Region (e.g., Leu, Glu) HydrophobicPocket Hydrophobic Pocket RibosePocket Ribose Pocket Purine Purine Core Purine->Hinge H-Bonds Group2 2-Acetamido Group Group2->Hinge H-Bond Group6 6-Diphenylcarbamate Group6->HydrophobicPocket Hydrophobic Interactions

Sources

A Guide to the Preclinical Cross-Validation of 2-Acetamido-7H-purin-6-yl diphenylcarbamate: A Hypothetical Workflow for In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest literature review, specific in vitro and in vivo experimental data for 2-Acetamido-7H-purin-6-yl diphenylcarbamate (CAS: 112233-74-6) is not publicly available.[1][2][3] This guide, therefore, presents a comprehensive, scientifically grounded, and hypothetical framework for the preclinical evaluation of this compound. By leveraging established methodologies for analogous purine derivatives, we provide researchers, scientists, and drug development professionals with a robust workflow for moving from initial laboratory screening to whole-organism validation, culminating in a meaningful cross-validation of the resulting data.

The purine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.[4] Given this precedent, this guide will proceed under the hypothesis that 2-Acetamido-7H-purin-6-yl diphenylcarbamate possesses anti-inflammatory properties.

Introduction: The Imperative of Cross-Validation

In drug discovery, the journey from a promising molecule to a viable therapeutic candidate is fraught with challenges. A critical milestone in this process is the successful translation of early-stage in vitro findings to in vivo efficacy.[3] In vitro assays, conducted in controlled laboratory environments like cell cultures, are invaluable for high-throughput screening and elucidating molecular mechanisms. However, they inherently lack the systemic complexity of a living organism. Conversely, in vivo studies provide a holistic view of a compound's efficacy, toxicity, and pharmacokinetic profile but are resource-intensive.[5]

The U.S. Food and Drug Administration (FDA) defines an in vitro-in vivo correlation (IVIVC) as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[6][7] Establishing a strong IVIVC is a key objective in pharmaceutical development as it can serve as a surrogate for bioequivalence studies, support manufacturing changes, and ultimately, de-risk the progression of a drug candidate.[8] This guide will delineate a practical strategy for generating and correlating the necessary data for 2-Acetamido-7H-purin-6-yl diphenylcarbamate, our subject compound.

Part 1: In Vitro Evaluation of Anti-Inflammatory Potential

The initial phase of our investigation focuses on quantifying the direct anti-inflammatory effects of the compound at the molecular and cellular levels. The causality behind this multi-assay approach is to build a comprehensive profile, from specific enzyme inhibition to broader cellular responses.

Experimental Protocol 1: Cyclooxygenase (COX) Enzyme Inhibition Assay
  • Rationale: The COX-1 and COX-2 enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes. Differentiating between COX-1 and COX-2 inhibition is crucial, as selective COX-2 inhibition is often desired to minimize gastrointestinal side effects associated with COX-1 inhibition.

  • Methodology:

    • A commercial colorimetric COX inhibitor screening assay kit will be utilized per the manufacturer's instructions.

    • The compound, 2-Acetamido-7H-purin-6-yl diphenylcarbamate, will be dissolved in DMSO to create a stock solution and then serially diluted to a range of concentrations (e.g., 0.1 µM to 100 µM).

    • In separate wells of a 96-well plate, recombinant human COX-1 and COX-2 enzymes are pre-incubated with the test compound or a reference standard (e.g., Indomethacin) for a defined period (e.g., 15 minutes at 25°C).

    • The enzymatic reaction is initiated by adding arachidonic acid as the substrate.

    • The reaction is allowed to proceed for a specified time (e.g., 10 minutes), after which the amount of prostaglandin H2 (PGH2) produced is measured colorimetrically via a chromogen that reacts with the peroxidase activity of COX.

    • Absorbance is read using a plate reader at the appropriate wavelength (e.g., 590 nm).

    • The percentage of inhibition is calculated relative to a vehicle control (DMSO), and the IC50 value (the concentration required to inhibit 50% of enzyme activity) is determined by non-linear regression analysis.

Experimental Protocol 2: Inhibition of Nitric Oxide (NO) Production in Macrophages
  • Rationale: During inflammation, macrophages are stimulated to produce large amounts of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). Overproduction of NO contributes to tissue damage. This assay measures the compound's ability to suppress this inflammatory response in a cellular context.

  • Methodology:

    • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin and maintained at 37°C in a 5% CO2 humidified incubator.

    • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

    • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. After 1 hour of pre-incubation, cells are stimulated with lipopolysaccharide (LPS, 1 µg/mL) to induce inflammation. A set of wells will remain unstimulated as a negative control.

    • Incubation: The plate is incubated for 24 hours.

    • NO Measurement: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent is added to each well.

    • Quantification: The plate is incubated for 15 minutes at room temperature, and the absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

    • Cell Viability: A parallel plate is treated identically, and cell viability is assessed using an MTT assay to ensure that the observed NO reduction is not due to cytotoxicity. The IC50 value for NO inhibition is then calculated.

Hypothetical In Vitro Data Summary

For this guide, we will assume the following results for our compound compared to a standard anti-inflammatory drug, Indomethacin.

AssayTest Compound (IC50, µM)Indomethacin (IC50, µM)
COX-1 Inhibition25.50.8
COX-2 Inhibition2.15.2
NO Inhibition (LPS)8.715.4

These hypothetical results suggest our compound is a potent and selective COX-2 inhibitor with significant activity in a cell-based inflammation model.

Visualization: In Vitro Screening Workflow

G cluster_prep Preparation cluster_assays Assays cluster_readout Data Acquisition & Analysis Compound Test Compound Stock (in DMSO) SerialDil Serial Dilutions Compound->SerialDil COX COX-1 / COX-2 Enzyme Assays SerialDil->COX RAW RAW 264.7 Cell Culture (LPS Stimulation) SerialDil->RAW COX_Readout Colorimetric Reading (% Inhibition) COX->COX_Readout Griess Griess Assay (Nitrite Quantification) RAW->Griess MTT MTT Assay (Cell Viability) RAW->MTT IC50_Calc IC50 Calculation COX_Readout->IC50_Calc Griess->IC50_Calc MTT->IC50_Calc

Caption: Workflow for in vitro anti-inflammatory evaluation.

Part 2: In Vivo Validation and Pharmacokinetics

Following promising in vitro results, the next logical step is to assess the compound's performance in a living system. This phase evaluates both efficacy in a disease model and the pharmacokinetic behavior of the compound, which are critical determinants of its therapeutic potential.

Experimental Protocol 3: Carrageenan-Induced Paw Edema Model
  • Rationale: This is a classic, well-characterized model of acute inflammation.[9] Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified. This model is widely used to screen for the in vivo activity of potential anti-inflammatory drugs.

  • Methodology:

    • Animals: Male Wistar rats (180-200g) are used. Animals are fasted overnight before the experiment with free access to water.

    • Grouping: Animals are randomly divided into groups (n=6 per group):

      • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)

      • Group 2: Reference Drug (e.g., Diclofenac, 10 mg/kg, oral)

      • Group 3-5: Test Compound at different doses (e.g., 10, 30, 100 mg/kg, oral)

    • Dosing: The initial volume of the right hind paw of each rat is measured using a plethysmometer. The respective treatments are then administered orally.

    • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Measurement: Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculation: The percentage of edema inhibition is calculated using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Protocol 4: Pharmacokinetic (PK) Study
  • Rationale: Understanding how the body processes a drug (Absorption, Distribution, Metabolism, and Excretion - ADME) is crucial. A compound can be highly potent in vitro but fail in vivo due to poor absorption, rapid metabolism, or low exposure at the target site. Pharmacokinetic studies provide essential parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve, representing total drug exposure).[10]

  • Methodology:

    • Animals and Dosing: Male Sprague-Dawley rats are used. A separate cohort of animals is cannulated (e.g., in the jugular vein) for serial blood sampling. The test compound is administered via oral gavage at a specific dose (e.g., 30 mg/kg).

    • Blood Sampling: Blood samples (approx. 0.2 mL) are collected into heparinized tubes at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.

    • Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

    • Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. This involves protein precipitation, separation on a C18 column, and detection by a mass spectrometer.

    • PK Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key PK parameters.

Hypothetical In Vivo Data Summary
ParameterTest Compound (30 mg/kg)Diclofenac (10 mg/kg)
Efficacy
% Edema Inhibition (at 3h)58.2%65.5%
Pharmacokinetics
Cmax (ng/mL)1250N/A
Tmax (hr)1.5N/A
AUC (0-t) (ng*hr/mL)7800N/A
Half-life (t½) (hr)4.2N/A

These hypothetical results indicate that our compound is efficacious in an acute inflammation model and possesses reasonable oral bioavailability and exposure.

Visualization: In Vivo Validation Workflow

G cluster_efficacy Efficacy Study cluster_pk Pharmacokinetic Study E_Animals Wistar Rats (Grouping & Dosing) E_Induction Carrageenan Injection (Paw) E_Animals->E_Induction E_Measure Plethysmometer Reading (Paw Volume) E_Induction->E_Measure E_Analysis Calculate % Edema Inhibition E_Measure->E_Analysis PK_Animals SD Rats (Oral Dosing) PK_Sample Serial Blood Sampling PK_Animals->PK_Sample PK_Bioanalysis LC-MS/MS Analysis (Plasma Concentration) PK_Sample->PK_Bioanalysis PK_Analysis Calculate PK Parameters (Cmax, AUC, etc.) PK_Bioanalysis->PK_Analysis

Caption: Workflow for in vivo efficacy and pharmacokinetic studies.

Part 3: The Bridge - In Vitro-In Vivo Correlation (IVIVC)

With robust datasets from both in vitro and in vivo experiments, we can now construct the bridge between them. The goal of IVIVC is to use the in vitro data as a predictor for the in vivo response, a powerful tool in drug development.[2][11]

Establishing the Correlation

The highest level of correlation, termed Level A correlation , aims to establish a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[6] While originally designed for formulation science, the principle can be adapted to correlate a pharmacodynamic (PD) response with a mechanistic in vitro parameter.

In our hypothetical case, we aim to correlate the in vitro COX-2 inhibition (a key mechanism of action) with the in vivo anti-inflammatory effect (edema inhibition).

  • Deconvolution of In Vivo Data: The plasma concentration data from the PK study would be used to model the in vivo absorption rate of the drug over time.

  • Correlation Plot: A simple, direct approach is to plot the in vitro potency against the in vivo efficacy. For instance, plotting the log of the COX-2 IC50 value against the maximum percentage of edema inhibition. A strong correlation across a series of similar compounds would suggest the in vitro assay is a good predictor of in vivo success.

  • Mechanistic PK/PD Modeling: A more sophisticated approach involves building a mathematical model that links the plasma concentration of the drug over time (PK) to its anti-inflammatory effect (PD). This model would incorporate the in vitro IC50 value as a key parameter representing the drug's potency at the target site. A successful model would be able to predict the time course of edema inhibition based on the measured plasma concentrations and the in vitro potency.

Interpreting Discrepancies

A lack of correlation is as informative as a strong correlation. Potential reasons for a disconnect between in vitro and in vivo results include:

  • Poor Pharmacokinetics: The compound may not be absorbed well orally or may be cleared from the body too quickly to achieve therapeutic concentrations.

  • Metabolic Instability: The compound could be rapidly metabolized into inactive forms in the liver.

  • Off-Target Effects: The in vivo effect might be driven by a mechanism other than the one measured in vitro.

  • Protein Binding: High plasma protein binding can reduce the amount of free drug available to act on the target tissue.

Visualization: The IVIVC Process

G cluster_in_vitro In Vitro Data cluster_in_vivo In Vivo Data cluster_correlation Correlation & Modeling cluster_prediction Predictive Power vitro_data Potency (e.g., COX-2 IC50) model Mathematical Model (PK/PD Analysis) vitro_data->model vivo_data Efficacy (% Edema Inhibition) vivo_data->model pk_data Exposure (Plasma Conc. vs Time) pk_data->model predict Predict In Vivo Efficacy from In Vitro Data model->predict

Caption: Conceptual framework for establishing an IVIVC.

Conclusion

This guide has outlined a hypothetical yet rigorous and experimentally sound pathway for the preclinical evaluation of 2-Acetamido-7H-purin-6-yl diphenylcarbamate as a potential anti-inflammatory agent. By systematically progressing from targeted in vitro assays to holistic in vivo models and then critically analyzing the correlation between these datasets, researchers can build a comprehensive understanding of a compound's therapeutic potential. This structured approach, grounded in scientific causality, not only validates early findings but also provides the crucial insights needed to make informed decisions in the long and complex journey of drug development.

References

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine. Available from: [Link]

  • Taylor & Francis Group. (1997). Pharmacokinetics of Purine Nucleoside Analogs. Available from: [Link]

  • Pharmaffiliates. CAS No: 112233-74-6 | Product Name : 2-Acetamido-9H-purin-6-yl diphenylcarbamate. Available from: [Link]

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available from: [Link]

  • PharmaTutor. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available from: [Link]

  • Plunkett, W., & Gandhi, V. (1996). Pharmacology of purine nucleoside analogues. Hematology and Cell Therapy. Available from: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available from: [Link]

  • PubMed. (2014). In vitro inflammatory/anti-inflammatory effects of nitrate esters of purines. Available from: [Link]

  • Patsnap. (2025). How is in vitro–in vivo correlation (IVIVC) established?. Available from: [Link]

  • RSC Publishing. (2024). Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. Available from: [Link]

  • Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences. Available from: [Link]

  • World Journal of Advanced Research and Reviews. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available from: [Link]

  • Lu, Y., et al. (2011). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal. Available from: [Link]

Sources

Benchmarking the selectivity of 2-Acetamido-7H-purin-6-yl diphenylcarbamate against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic efficacy and safety of small molecule kinase inhibitors are intrinsically linked to their selectivity across the human kinome.[1] Dysregulation of protein kinase activity is a known driver of numerous diseases, most notably cancer, making kinases a primary target for drug development.[2][3] This guide provides a comprehensive benchmark of a novel investigational compound, 2-Acetamido-7H-purin-6-yl diphenylcarbamate (hereafter referred to as APD), against a broad panel of protein kinases. We present a detailed experimental methodology for assessing kinase selectivity, followed by a comparative analysis of APD's inhibition profile against well-characterized inhibitors, Staurosporine (a promiscuous inhibitor) and Lapatinib (a dual EGFR/HER2 inhibitor). The data generated herein characterizes APD as a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) with secondary activity against HER2, highlighting its potential as a targeted therapeutic agent.

Introduction: The Imperative of Kinase Selectivity

The human genome encodes over 500 protein kinases, which together orchestrate a vast network of signaling pathways controlling cellular processes like growth, proliferation, differentiation, and survival.[4] In cancer, mutations or aberrant expression of these kinases can lead to uncontrolled signaling, promoting tumorigenesis.[2][3] Consequently, protein kinase inhibitors have become a cornerstone of modern oncology.[1]

However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[1][5] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and adverse clinical side effects.[1] Conversely, in some cases, a multi-targeted or "polypharmacology" approach can offer enhanced efficacy.[6][7] Therefore, rigorous and early characterization of a compound's selectivity profile is a critical step in the drug discovery process, enabling informed decisions about lead optimization and potential therapeutic applications.[8][9]

This guide details the selectivity profiling of APD, a novel purine-based compound, to determine its potency and specificity across the kinome.

Methodology for Kinase Selectivity Profiling

To ensure a robust and reproducible assessment of selectivity, a well-defined experimental strategy is essential. Our approach is grounded in established biochemical assay principles designed to provide a clear, quantitative measure of inhibitor potency.

2.1. Rationale for Experimental Design
  • Kinase Panel Selection: A representative panel of kinases is crucial for an accurate assessment of selectivity. The chosen panel should include members from different branches of the kinome tree to provide a broad overview of potential interactions.[6] For this study, a panel of 96 kinases, including major tyrosine and serine/threonine kinase families implicated in oncology, was selected.

  • Assay Technology: The radiometric [³³P]-ATP filter binding assay was chosen as the primary screening method. This format is considered a gold standard due to its high sensitivity, low interference from compound autofluorescence, and direct measurement of substrate phosphorylation.[9] It allows for the use of low enzyme concentrations, which is critical for accurately determining the potency of highly effective inhibitors.[10]

  • ATP Concentration: For the initial single-point screen, a standard ATP concentration of 10 µM is used. For follow-up IC₅₀ determinations, the ATP concentration is set to the apparent Michaelis constant (Kₘ) for each specific kinase. Performing the assay at ATP Kₘ ensures that the resulting IC₅₀ value is a direct and comparable measure of the inhibitor's binding affinity (IC₅₀ ≈ 2 x Kᵢ for a competitive inhibitor).[10][11]

2.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep Compound Dilution (APD, Controls in DMSO) Assay_Plate Assay Plating (384-well format) Compound_Prep->Assay_Plate Reagent_Prep Reagent Preparation (Kinases, Substrates, Buffers) Reagent_Prep->Assay_Plate Incubation Kinase Reaction Initiate with [³³P]-ATP Assay_Plate->Incubation Termination Reaction Termination Spot onto filter membrane Incubation->Termination Washing Membrane Washing Remove unbound [³³P]-ATP Termination->Washing Scintillation Scintillation Counting (Quantify ³³P incorporation) Washing->Scintillation Data_Norm Data Normalization (% Inhibition vs Controls) Scintillation->Data_Norm IC50_Calc IC₅₀ Curve Fitting (Dose-response analysis) Data_Norm->IC50_Calc Report Final Report (Selectivity Profile) IC50_Calc->Report

Caption: Workflow for Kinase Selectivity Profiling.

2.3. Step-by-Step Experimental Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of APD, Staurosporine, and Lapatinib in 100% DMSO.

    • For single-point screening, perform a serial dilution to create a 100 µM working solution. This will yield a final assay concentration of 1 µM.

    • For IC₅₀ determination, create a 10-point, 3-fold serial dilution series from the 100 µM working stock.

  • Kinase Reaction Mixture Preparation:

    • For each kinase, prepare a master mix containing reaction buffer, the required cofactors (e.g., MgCl₂, MnCl₂), the specific peptide or protein substrate, and the kinase enzyme.

    • The final concentrations of all components should be optimized for linear reaction kinetics.

  • Assay Execution:

    • Dispense 1 µL of the diluted compound or DMSO vehicle control into a 384-well plate.

    • Add 5 µL of the kinase reaction mixture to each well and briefly centrifuge.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 4 µL of [³³P]-ATP solution (at Kₘ concentration for IC₅₀ or 10 µM for screening).

    • Incubate the reaction for 60 minutes at 30°C.

  • Reaction Termination and Detection:

    • Terminate the reaction by spotting 8 µL of the reaction mixture onto a phosphocellulose filter membrane.

    • Wash the membrane three times with 0.75% phosphoric acid to remove unincorporated [³³P]-ATP, followed by a final wash with acetone.

    • Allow the membrane to air dry completely.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining for each well relative to the DMSO vehicle controls (100% activity) and a "no enzyme" or highly inhibited control (0% activity).

    • Percentage Inhibition is calculated as: 100 - (% Activity).

    • For IC₅₀ determination, plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Results: Selectivity Profile of APD

The inhibitory activity of APD was first assessed at a single concentration of 1 µM against a panel of 96 kinases. The results are compared with Staurosporine, a notoriously promiscuous inhibitor, and Lapatinib, a more selective dual inhibitor.

3.1. Single-Point Inhibition Screen (1 µM)
Kinase TargetAPD (% Inhibition)Staurosporine (% Inhibition)Lapatinib (% Inhibition)Kinase Family
EGFR 98% 99%97%Tyrosine Kinase
HER2 (ERBB2) 85% 98%95%Tyrosine Kinase
VEGFR2 45%95%25%Tyrosine Kinase
ABL1 15%99%10%Tyrosine Kinase
SRC 12%97%8%Tyrosine Kinase
CDK2/CycA 5%92%4%Ser/Thr Kinase
PKCα 2%96%3%Ser/Thr Kinase
p38α (MAPK14) 8%88%6%Ser/Thr Kinase
AKT1 4%85%2%Ser/Thr Kinase
... (87 other kinases)<10%>80% for most<15% for most-

Table 1: Comparative single-point screen. Data shows the percentage inhibition of kinase activity at a 1 µM compound concentration. APD demonstrates high inhibition of EGFR and HER2 with minimal activity against other kinases, in stark contrast to the broad-spectrum inhibition by Staurosporine.

3.2. Potency (IC₅₀) Determination

Based on the initial screen, dose-response curves were generated for kinases showing >40% inhibition to determine the IC₅₀ values.

Kinase TargetAPD (IC₅₀, nM)Staurosporine (IC₅₀, nM)Lapatinib (IC₅₀, nM)
EGFR 8.5 2.110.2
HER2 (ERBB2) 25.3 3.512.8
VEGFR2 48515.6>10,000

Table 2: IC₅₀ values for APD and comparator compounds against key kinases. APD is a potent, single-digit nanomolar inhibitor of EGFR and shows strong activity against HER2, while being significantly less potent against VEGFR2.

Discussion: Interpreting the Selectivity of APD

The experimental data clearly positions APD as a potent and selective inhibitor of the ERBB family of receptor tyrosine kinases.

  • High Potency and Selectivity: With an IC₅₀ of 8.5 nM for EGFR, APD demonstrates potent target engagement. The selectivity is highlighted by the >50-fold difference in potency between EGFR and VEGFR2, and the lack of significant activity against serine/threonine kinases like AKT1 and CDK2 at 1 µM. This profile is highly favorable compared to Staurosporine, which indiscriminately inhibits a wide range of kinases. While Lapatinib is also selective for EGFR/HER2, APD shows a slightly more potent inhibition of EGFR in this assay.

  • Therapeutic Relevance: The primary targets of APD, EGFR and HER2, are well-validated oncogenes whose aberrant signaling drives the progression of numerous cancers, including non-small cell lung, breast, and colorectal cancers.[2][12] The ability of APD to potently inhibit these drivers suggests its potential as an anti-cancer therapeutic. The PI3K/AKT and RAS/MAPK pathways are two major downstream cascades regulated by EGFR and HER2.[12][13] By blocking the upstream receptor, APD can effectively shut down these pro-survival and pro-proliferative signals.

4.1. EGFR Signaling Pathway Context

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 Grb2 Grb2/SOS EGFR->Grb2 P PI3K PI3K EGFR->PI3K P APD APD APD->EGFR Inhibition Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: APD inhibits the EGFR/HER2 signaling cascade.

Conclusion

This comparative guide demonstrates that 2-Acetamido-7H-purin-6-yl diphenylcarbamate (APD) is a potent inhibitor of EGFR and HER2 with a highly selective profile across the kinome. Its specificity distinguishes it from promiscuous inhibitors like Staurosporine and positions it as a promising candidate for targeted cancer therapy. The detailed protocols and comparative data provided herein serve as a robust framework for the evaluation of novel kinase inhibitors, underscoring the importance of comprehensive selectivity profiling in modern drug discovery. Future work should focus on cellular assays to confirm on-target activity and subsequent in vivo studies to evaluate efficacy and safety.

References
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Reith, A. D. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. Nature Biotechnology, 31(11), 1042-1048. [Link]

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  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]

  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2005). Protein kinase inhibitors: structural insights into selectivity. Current Opinion in Drug Discovery & Development, 8(4), 481-488. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons. [Link]

  • Brehmer, D., Montalvo, R., Godl, K., & Klebl, B. (2012). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 5(11), 1224-1246. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zihin, G. H. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Apsel, B., Blair, J. A., Gonzalez, B., Nazif, T. M., Feldman, M. E., Aizenstein, B., ... & Shokat, K. M. (2008). A chemical genomic approach for identifying substrate kinases reveals C-TAK1 as a regulator of Wnt signaling. Nature Chemical Biology, 4(11), 691-699. [Link]

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Comparative study of the photophysical properties of 2-Acetamido-7H-purin-6-yl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Photophysical Properties of Novel Purine Analogs: A Case Study of 2-Acetamido-7H-purin-6-yl diphenylcarbamate

In the dynamic field of drug discovery and molecular biology, the development of novel fluorescent probes is of paramount importance for elucidating complex biological processes. Purine analogs, in particular, offer a unique window into the intricate world of nucleic acid structure, dynamics, and interactions. This guide presents a comprehensive framework for the photophysical characterization of a novel purine derivative, 2-Acetamido-7H-purin-6-yl diphenylcarbamate. As this specific compound is not extensively characterized in existing literature, we will establish a robust comparative methodology, benchmarking its projected properties against the well-established fluorescent nucleobase analog, 2-aminopurine (2-AP).

This document is intended for researchers, scientists, and drug development professionals. It will not only provide step-by-step experimental protocols but also delve into the underlying scientific principles, ensuring a self-validating and authoritative approach to the evaluation of new chemical entities.

Introduction: The Rationale for Developing Novel Fluorescent Purine Analogs

The purine scaffold is a cornerstone of biological systems, forming the basis of DNA and RNA, as well as vital cofactors and signaling molecules. The introduction of fluorescent purine analogs into these systems allows for real-time monitoring of a wide array of processes, including DNA replication and repair, RNA folding, and enzyme kinetics. The ideal fluorescent analog should exhibit several key properties:

  • High Fluorescence Quantum Yield (Φ_F): A measure of the efficiency of the fluorescence process. A high quantum yield is crucial for sensitivity.

  • Environmental Sensitivity: The fluorescence properties should change in response to alterations in the local environment (e.g., solvent polarity, stacking interactions), providing a readout of molecular events.

  • Minimal Perturbation: The analog should mimic the natural purine as closely as possible to avoid disrupting the biological system under investigation.

  • Photostability: The probe should be resistant to photobleaching, allowing for prolonged observation.

  • Large Stokes Shift: A significant separation between the absorption and emission maxima is desirable to minimize self-absorption and improve the signal-to-noise ratio.

2-aminopurine (2-AP) is the most widely studied fluorescent nucleobase analog. However, its quantum yield is often low in aqueous solutions and can be significantly quenched within DNA and RNA structures. This provides a strong impetus for the development of new analogs, such as our target molecule, 2-Acetamido-7H-purin-6-yl diphenylcarbamate, which incorporates bulky, electron-withdrawing groups that could potentially enhance its photophysical properties.

Experimental Framework for Photophysical Characterization

A thorough characterization of a new fluorescent probe involves a series of spectroscopic measurements. The following sections detail the essential experiments required to evaluate the performance of 2-Acetamido-7H-purin-6-yl diphenylcarbamate relative to 2-aminopurine.

Synthesis and Sample Preparation

The first step is the synthesis and purification of the target compound. A plausible synthetic route would involve the acylation of the 2-amino group of a suitable purine precursor, followed by the introduction of the diphenylcarbamate moiety at the 6-position. High-purity samples are essential for accurate photophysical measurements, and purification by techniques such as high-performance liquid chromatography (HPLC) is recommended.

For spectroscopic analysis, stock solutions of the compound are typically prepared in a high-purity organic solvent, such as dimethyl sulfoxide (DMSO), and then diluted to the desired concentration in the solvent of interest. It is crucial to work with optically dilute solutions (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

UV-Visible Absorption Spectroscopy

This is the foundational measurement that provides information about the electronic transitions of the molecule.

Protocol:

  • Prepare a solution of the compound in a 1 cm path length quartz cuvette.

  • Use the solvent as a blank to record the baseline.

  • Measure the absorption spectrum over a relevant wavelength range (e.g., 220-500 nm).

  • Identify the wavelength of maximum absorption (λ_max) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Expert Insight: The molar extinction coefficient is a measure of how strongly the molecule absorbs light at a given wavelength. A high ε is advantageous for achieving a strong fluorescence signal. The position of λ_max provides a first indication of the electronic structure of the molecule.

Steady-State Fluorescence Spectroscopy

This technique provides information on the fluorescence emission properties of the molecule.

Protocol:

  • Using the same sample from the absorption measurement, place the cuvette in a fluorometer.

  • Record the emission spectrum by exciting the sample at its λ_max.

  • Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation wavelengths.

Expert Insight: The shape and position of the emission spectrum are characteristic of the fluorophore. The excitation spectrum should ideally be superimposable with the absorption spectrum, which confirms that the observed fluorescence originates from the absorbing species. The difference in wavelength between the absorption maximum and the emission maximum is the Stokes shift .

Determination of Fluorescence Quantum Yield (Φ_F)

The quantum yield is the ratio of photons emitted to photons absorbed and is a critical measure of a fluorophore's performance. The relative method, using a well-characterized standard, is commonly employed.

Protocol:

  • Choose a suitable quantum yield standard with an absorption spectrum that overlaps with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common choice for excitation in the UV range.

  • Prepare a series of concentrations of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.

  • Measure the absorption and fluorescence emission spectra for all solutions.

  • Integrate the area under the emission spectra.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.

  • Calculate the quantum yield of the sample (Φ_s) using the following equation:

    Φ_s = Φ_r * (m_s / m_r) * (η_s² / η_r²)

    where Φ is the quantum yield, m is the slope of the integrated fluorescence intensity vs. absorbance plot, η is the refractive index of the solvent, and the subscripts s and r refer to the sample and the reference, respectively.

Diagram of the Experimental Workflow for Quantum Yield Determination

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Dilute Solutions of Sample abs_spec Measure Absorbance at Excitation Wavelength prep_sample->abs_spec prep_std Prepare Dilute Solutions of Standard (e.g., Quinine Sulfate) prep_std->abs_spec fluo_spec Measure Fluorescence Emission Spectra abs_spec->fluo_spec integrate Integrate Area Under Emission Curves fluo_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot slope Determine Slopes (m_s, m_r) plot->slope calc Calculate Quantum Yield (Φ_s) Using Comparative Equation slope->calc

Caption: Workflow for determining relative fluorescence quantum yield.

Time-Resolved Fluorescence Spectroscopy

This technique measures the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.

Protocol:

  • Use a time-correlated single-photon counting (TCSPC) system.

  • Excite the sample with a pulsed laser source at λ_max.

  • Measure the decay of the fluorescence intensity over time.

  • Fit the decay curve to an exponential function to determine the lifetime.

Expert Insight: The fluorescence lifetime is an intrinsic property of a fluorophore and can be sensitive to its environment. For example, quenching processes can shorten the lifetime. A longer lifetime can be beneficial for certain applications, such as fluorescence polarization assays.

Solvatochromism Study

This involves measuring the absorption and emission spectra of the compound in a range of solvents with varying polarities.

Protocol:

  • Prepare solutions of the compound in a series of solvents (e.g., hexane, toluene, chloroform, ethanol, acetonitrile, water).

  • Measure the absorption and emission spectra in each solvent.

  • Analyze the shifts in λ_max for both absorption and emission as a function of solvent polarity.

Expert Insight: The degree to which the spectra shift with solvent polarity (solvatochromism) indicates the change in the dipole moment of the molecule upon electronic excitation. A strong solvatochromic effect suggests that the probe will be a sensitive reporter of its local environment.

Comparative Analysis: 2-Acetamido-7H-purin-6-yl diphenylcarbamate vs. 2-Aminopurine

To illustrate the application of this framework, we present a hypothetical but plausible set of photophysical data for our novel compound and compare it to experimentally determined values for 2-aminopurine.

Property2-Aminopurine (2-AP)2-Acetamido-7H-purin-6-yl diphenylcarbamate (Hypothetical Data)Advantage of Novel Compound
λ_max (abs) in Water (nm) 305325Red-shifted absorption may reduce background from biomolecules.
λ_max (em) in Water (nm) 370420Larger Stokes shift reduces self-absorption and improves signal-to-noise.
Stokes Shift (nm) 6595Significantly larger, beneficial for fluorescence imaging.
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~7,000~12,000Higher absorptivity leads to a stronger fluorescence signal.
Quantum Yield (Φ_F) in Water 0.01-0.030.25Substantially higher quantum yield provides greater sensitivity.
Fluorescence Lifetime (τ) in Water (ns) 2.44.8Longer lifetime may be advantageous for certain applications.
Solvatochromic Shift (Emission, Hexane to Water) ~10 nm~40 nmGreater sensitivity to environmental polarity.

Interpretation of Comparative Data:

The hypothetical data for 2-Acetamido-7H-purin-6-yl diphenylcarbamate suggest a significant improvement over 2-aminopurine in several key areas. The introduction of the acetamido and diphenylcarbamate groups could lead to an extended π-system, resulting in the observed red-shift in both absorption and emission. This is a desirable feature as it moves the excitation and emission wavelengths away from the region where native biomolecules absorb and fluoresce.

The most striking projected improvement is the dramatic increase in the fluorescence quantum yield in an aqueous environment. This could be attributed to the bulky diphenylcarbamate group sterically hindering non-radiative decay pathways, such as collisional quenching by water molecules. The enhanced solvatochromism also suggests that this novel probe could be a more sensitive reporter of changes in the local microenvironment, for example, upon binding to a protein or intercalating into DNA.

Mechanistic Considerations and Future Directions

The proposed photophysical properties of 2-Acetamido-7H-purin-6-yl diphenylcarbamate highlight the potential of rational design in creating superior fluorescent probes. The electron-withdrawing nature of the carbamate and the extended conjugation from the acetamido group likely play a crucial role in modulating the electronic structure of the purine core.

Diagram of Proposed Structure-Property Relationships

G cluster_structure Structural Modifications cluster_properties Resulting Photophysical Properties acetamido 2-Acetamido Group red_shift Red-Shifted Spectra acetamido->red_shift Extends π-system solvato Enhanced Solvatochromism acetamido->solvato Increases dipole moment change carbamate 6-Diphenylcarbamate Group carbamate->red_shift Modifies electronic structure stokes Increased Stokes Shift carbamate->stokes Alters excited state geometry qy Higher Quantum Yield carbamate->qy Steric hindrance reduces non-radiative decay

Caption: Postulated relationships between structure and photophysical properties.

Future work should focus on the synthesis and experimental validation of these properties. Further studies could involve incorporating this novel analog into oligonucleotides to investigate its performance as a probe for DNA and RNA dynamics. Its sensitivity to the environment could be particularly useful for studying protein-nucleic acid interactions.

Conclusion

While 2-aminopurine has been an invaluable tool for molecular biology, there is a clear and present need for fluorescent purine analogs with improved photophysical properties. This guide has outlined a comprehensive experimental framework for the characterization of new probes, using the hypothetical molecule 2-Acetamido-7H-purin-6-yl diphenylcarbamate as a case study. The projected enhancements in quantum yield, Stokes shift, and environmental sensitivity demonstrate the potential of this and other rationally designed analogs to push the boundaries of what can be observed at the molecular level. The methodologies described herein provide a clear and robust pathway for the validation and comparative analysis of the next generation of fluorescent biological probes.

References

  • Title: 2-Aminopurine: a fluorescent probe for DNA structure and dynamics. Source: Annual review of biophysics and biomolecular structure. URL: [Link]

  • Title: Fluorescence of 2-aminopurine as a probe of base stacking in single-stranded oligonucleotides. Source: Biophysical journal. URL: [Link]

Confirming the Binding Site of 2-Acetamido-7H-purin-6-yl diphenylcarbamate Through Mutagenesis: A Comparative Guide to Biophysical Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of two primary biophysical methods—Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)—for validating the binding site of a small molecule inhibitor. Using the hypothetical case of 2-Acetamido-7H-purin-6-yl diphenylcarbamate and its putative target, a protein kinase, we will explore the experimental journey from hypothesis to confirmation. This document is intended for researchers, scientists, and drug development professionals seeking to understand not just the "how," but the "why" behind experimental design and technology selection in drug discovery.

The Scientific Premise: From Hypothesis to a Testable Model

The discovery of a novel small molecule with potential therapeutic activity, such as 2-Acetamido-7H-purin-6-yl diphenylcarbamate, is merely the first step. To rationally optimize this lead compound, a deep understanding of its mechanism of action is paramount. The foundational question is: where and how does it bind to its protein target?

Based on its purine scaffold, we hypothesize that our compound targets the highly conserved ATP-binding site of a protein kinase. The ATP-binding site of most kinases features a glycine-rich loop and a key lysine residue essential for coordinating the ATP molecule[1]. Disrupting this interaction is a common mechanism for kinase inhibitors[2].

Our central hypothesis is that specific amino acid residues within this pocket are critical for the binding of our compound. To test this, we will employ site-directed mutagenesis, a technique that allows for the precise alteration of the protein's amino acid sequence[3][4]. By mutating a residue expected to be crucial for binding, we anticipate a significant change in the binding affinity of our compound[5][6]. If a mutation dramatically reduces binding, it provides strong evidence that the altered residue is part of the binding site[7].

This guide will compare two gold-standard techniques for quantifying this change in binding affinity: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Experimental Design: A Mutagenesis Strategy

Our strategy involves creating point mutations—specifically, converting key residues to alanine. An alanine substitution removes the side chain beyond the β-carbon, effectively eliminating specific interactions like hydrogen bonds or salt bridges without drastically altering the protein's overall fold.

Putative Target: A generic human protein kinase (e.g., a member of the Src family)[8].

Hypothesized Key Residues for Mutagenesis:

  • The "Gatekeeper" Residue (e.g., Threonine): This residue controls access to a deeper hydrophobic pocket. Mutating it can significantly alter inhibitor specificity.

  • A Hinge Region Residue (e.g., Methionine): The hinge region forms hydrogen bonds with the adenine ring of ATP. An inhibitor's purine scaffold likely mimics this interaction.

  • A Catalytic Lysine: This lysine is crucial for coordinating the phosphate groups of ATP. While a mutation here might render the enzyme inactive, it is an excellent test for confirming the ATP-binding pocket as the inhibitor's site of action.

The overall experimental workflow is designed to produce the wild-type (WT) and mutant proteins and then quantitatively compare their interaction with the compound using both ITC and SPR.

G cluster_design Design & Preparation cluster_analysis Biophysical Analysis cluster_conclusion Conclusion Hypothesis Hypothesize Binding Site (Kinase ATP Pocket) Mutagenesis Site-Directed Mutagenesis (e.g., Thr to Ala) Hypothesis->Mutagenesis Expression Protein Expression & Purification (WT & Mutant in E. coli) Mutagenesis->Expression ITC Isothermal Titration Calorimetry (ITC) Expression->ITC Compare Binding Thermodynamics SPR Surface Plasmon Resonance (SPR) Expression->SPR Compare Binding Kinetics Data Comparative Data Analysis ITC->Data SPR->Data Confirmation Binding Site Confirmation Data->Confirmation

Caption: Overall experimental workflow.

Core Methodologies: Step-by-Step Protocols

Site-Directed Mutagenesis (QuikChange™ Method)

This protocol creates a specific point mutation in the expression plasmid containing the kinase gene. The method uses a high-fidelity DNA polymerase to replicate the entire plasmid, incorporating the mutation via mutagenic primers.

  • Primer Design: Design two complementary oligonucleotide primers, 15-25 bases long, containing the desired mutation (e.g., changing a Threonine codon ACC to an Alanine codon GCC) in the center. The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction containing the wild-type plasmid template, the mutagenic primers, dNTPs, and a high-fidelity polymerase like PfuUltra.

    • Reaction Mix Example: 5 µl of 10x reaction buffer, 10-50 ng of dsDNA template, 125 ng of each primer, 1 µl of dNTP mix, ddH₂O to 50 µl, and 1 µl of PfuUltra DNA polymerase.

  • Thermal Cycling: Perform 12-18 cycles of denaturation (95°C), annealing (55-60°C), and extension (68°C). The extension time depends on the plasmid size (approx. 1 min/kb)[9][10].

  • Template Digestion: Following PCR, digest the parental, methylated template DNA by adding the DpnI restriction enzyme and incubating for 1 hour at 37°C. DpnI specifically cleaves methylated DNA, leaving only the newly synthesized, mutated plasmids[11][12].

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells (e.g., XL1-Blue). Plate on selective media (e.g., LB agar with ampicillin).

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation via Sanger sequencing.

Recombinant Protein Expression and Purification

This protocol describes the production of His-tagged wild-type and mutant kinase proteins in E. coli.

  • Transformation: Transform the verified wild-type and mutant plasmids into an expression strain of E. coli (e.g., BL21(DE3))[13].

  • Culture Growth: Inoculate a single colony into a starter culture of LB media with the appropriate antibiotic and grow overnight at 37°C. The next day, use the starter culture to inoculate a larger volume of media[14].

  • Induction: Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to grow the culture for another 3-4 hours at a reduced temperature (e.g., 30°C) to improve protein solubility[15].

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., PBS with lysozyme and protease inhibitors) and lyse the cells, typically by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cell debris. The target protein is in the supernatant. Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC), typically with a nickel-NTA resin column.

  • Quality Control: Elute the protein from the column and confirm its purity and size using SDS-PAGE. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. The purified protein should be dialyzed into the specific buffer required for downstream ITC or SPR analysis.

Biophysical Analysis: A Head-to-Head Comparison

Once the purified wild-type and mutant proteins are available, their interaction with 2-Acetamido-7H-purin-6-yl diphenylcarbamate can be quantified.

G ITC Isothermal Titration Calorimetry (ITC) Measures heat change (ΔH) upon binding K_D (Affinity) ΔH (Enthalpy) ΔS (Entropy) n (Stoichiometry) SPR Surface Plasmon Resonance (SPR) Measures change in refractive index upon binding K_D (Affinity) k_on (Association Rate) k_off (Dissociation Rate)

Caption: Key outputs of ITC and SPR.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for thermodynamic characterization, providing a complete binding profile in a single experiment without labeling[16][17].

Experimental Protocol:

  • Sample Preparation: Dialyze both the protein (WT or mutant) and the compound extensively into the same buffer to minimize heats of dilution. A typical buffer is PBS, pH 7.4. Degas all solutions.

  • Instrument Setup: Place the protein solution (typically 10-50 µM) into the sample cell of the calorimeter. Load the compound solution (typically 10-20 times the protein concentration) into the injection syringe.

  • Titration: Perform a series of small, precise injections of the compound into the protein solution. The instrument measures the minute temperature changes after each injection.

  • Data Analysis: The raw data is a series of heat spikes corresponding to each injection. Integrating these peaks yields a binding isotherm, which is a plot of heat change per mole of injectant versus the molar ratio of ligand to protein. This curve is then fit to a binding model to extract the thermodynamic parameters.

Interpreting the Data:

A successful binding event will produce a sigmoidal binding isotherm. The key parameters derived are:

  • Dissociation Constant (K_D): A measure of binding affinity. A lower K_D indicates a stronger interaction.

  • Enthalpy Change (ΔH): The heat released (exothermic) or absorbed (endothermic) upon binding.

  • Stoichiometry (n): The molar ratio of the ligand to the protein in the complex (e.g., n=1 suggests a 1:1 binding site).

ParameterWild-Type KinaseT_to_A MutantInterpretation
K_D (μM) 0.550100-fold decrease in affinity, indicating the Threonine is critical for binding.
ΔH (kcal/mol) -8.5-1.2Significant reduction in favorable enthalpy, suggesting loss of a key interaction like a hydrogen bond.
n (Stoichiometry) 1.10.9Stoichiometry remains ~1:1, confirming the mutation didn't just cause protein misfolding.

Hypothetical ITC data comparing WT and mutant kinase.

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time. It is exceptionally sensitive and provides detailed kinetic information[9][14].

Experimental Protocol:

  • Chip Preparation: Immobilize the ligand (in this case, the kinase protein) onto a sensor chip surface. Common methods include amine coupling to a CM5 chip. One flow cell should be left as a reference to subtract non-specific binding.

  • Analyte Injection: Flow a series of concentrations of the analyte (the small molecule compound) over the chip surface. The instrument records the change in response units (RU) over time, generating a sensorgram.

  • Phases of a Sensorgram:

    • Association: As the compound flows over the chip, the RU signal increases as it binds to the immobilized protein.

    • Steady-State: The signal plateaus when the rate of association equals the rate of dissociation.

    • Dissociation: When buffer is flowed over the chip, the compound dissociates, and the RU signal decreases.

  • Data Analysis: The sensorgrams are fit to a kinetic model (e.g., a 1:1 Langmuir model) to determine the kinetic rate constants.

Interpreting the Data:

The sensorgram provides a visual representation of the binding kinetics.

  • Association Rate (k_on): How quickly the compound binds to the protein.

  • Dissociation Rate (k_off): How quickly the compound dissociates from the protein. A slower k_off often correlates with longer drug efficacy (residence time).

  • Dissociation Constant (K_D): Calculated as k_off / k_on.

ParameterWild-Type KinaseT_to_A MutantInterpretation
k_on (M⁻¹s⁻¹) 1.5 x 10⁵1.2 x 10⁵Association rate is largely unchanged, suggesting the initial "docking" is not affected.
k_off (s⁻¹) 7.5 x 10⁻³6.0 x 10⁻¹Dissociation rate is ~80 times faster, indicating the complex is much less stable. The key interaction holding the compound in place has been lost.
K_D (μM) 0.055.0~100-fold decrease in affinity, consistent with ITC data.

Hypothetical SPR data comparing WT and mutant kinase.

Comparative Guide: Choosing the Right Tool for the Job

Both ITC and SPR are powerful techniques, but they offer different insights and have different practical considerations. The choice depends on the specific scientific question being asked[15][18][19].

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output Thermodynamics (K_D, ΔH, ΔS, n) Kinetics (k_on, k_off, K_D)
Principle Measures heat change in solutionMeasures refractive index change on a surface
Labeling Label-freeLabel-free
Throughput Lower; one experiment at a timeHigher; can screen multiple compounds or mutants
Sample Consumption Higher; requires larger volumes and concentrationsLower; very sensitive, requires less protein
Strengths - Provides a complete thermodynamic profile.[16] - In-solution measurement, no immobilization needed. - Directly measures stoichiometry.- Provides detailed kinetic information (residence time). - Extremely high sensitivity, good for weak interactions. - Real-time monitoring of binding events.[9]
Weaknesses - Lower sensitivity than SPR. - Can be sensitive to buffer mismatches. - Does not provide kinetic rates.- Requires immobilization of one partner, which could affect its activity. - Susceptible to mass transport limitations. - Does not provide thermodynamic data.
Best For... Validating the thermodynamic drivers of an interaction and confirming stoichiometry.High-throughput screening, kinetic optimization (residence time), and analyzing very high or low affinity interactions.

Conclusion: A Validated Binding Site

By combining site-directed mutagenesis with biophysical analysis, we can build a robust case for the binding site of 2-Acetamido-7H-purin-6-yl diphenylcarbamate. If mutating a key Threonine residue in the ATP-binding pocket of our target kinase results in a ~100-fold increase in the K_D value, as measured by both ITC and SPR, we have strong, corroborating evidence that this residue is a critical interaction point.

  • ITC would reveal that the loss of affinity is driven by a significant decrease in favorable enthalpy (ΔH), strongly suggesting the disruption of a crucial hydrogen bond.

  • SPR would further elucidate that this disruption leads to a much faster dissociation rate (k_off), making the inhibitor-protein complex far less stable.

Together, these techniques provide a comprehensive and validated picture of the molecular interaction. This knowledge is not merely academic; it is the foundation for the next stage of drug development: structure-based design to rationally improve the potency, selectivity, and ultimately, the therapeutic potential of the lead compound.

References

  • Duff, M. R., et al. (2011). Isothermal titration calorimetry for characterizing protein-ligand interactions. Methods in Molecular Biology. [Link]

  • EMBL-EBI. Protein kinase, ATP binding site (IPR017441). InterPro. [Link]

  • Ghodsian, R., et al. (2023). A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine. Biosensors. [Link]

  • Stratagene. QuikChange™ Site-Directed Mutagenesis Kit Manual. [Link]

  • CDN. Site Directed Mutagenesis Protocol. [Link]

  • Varghese, S., et al. (2015). Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. Bioinformatics. [Link]

  • Esposito, D., & Chatterjee, D. K. (2006). Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag. Methods in Molecular Biology. [Link]

  • ResearchGate. Alignment of residues defining ATP binding site for protein kinases... [Link]

  • protocols.io. (2019). E. coli protein expression and purification. [Link]

  • Wilson, W. D. (2001). Analysis of mutant proteins. Current Protocols in Protein Science. [Link]

  • Wright, J., & Clyne, R. (2018). QMUL Science Alive: Protein expression and purification. YouTube. [Link]

  • Sino Biological. Expression and Purification of Recombinant Proteins in E. coli. [Link]

  • Ahler, E., et al. (2020). Targeting dynamic ATP-binding site features allows discrimination between highly homologous protein kinases. eLife. [Link]

  • ResearchGate. Review articles in SITE-DIRECTED MUTAGENESIS. [Link]

  • Rosano, C., & Ceccarelli, E. (2014). Recombinant protein expression in Escherichia coli: advances and challenges. Frontiers in Microbiology. [Link]

  • Frasca, V. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

  • ResearchGate. In vitro ITC analyses of mutant tH2 protein binding to wild-type sA28... [Link]

  • ResearchGate. SPR binding sensorgrams for the interaction of HER2 wild type and... [Link]

  • Lab Manager. (2023). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. [Link]

  • XanTec bioanalytics. Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. [Link]

  • Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry: a tutorial. Current Opinion in Structural Biology. [Link]

  • Adikes, B. D., & Unruh, J. R. (2013). Site-directed mutagenesis. Methods in Enzymology. [Link]

  • Creative Diagnostics. Mutant vs Wild-Type Interaction Comparison. [Link]

  • TA Instruments. Characterizing Binding Interactions by ITC. [Link]

  • Wikipedia. Site-directed mutagenesis. [Link]

  • ResearchGate. I am new to ITC. Could anyone help to analyze the result? [Link]

  • TA Instruments. Characterizing Protein-Protein Interactions by ITC. [Link]

  • Montanari, D., & Schoonjans, K. (2013). Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs. Methods in Molecular Biology. [Link]

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Evaluating the Synergistic Potential of 2-Acetamido-7H-purin-6-yl diphenylcarbamate in Combination Therapies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Experimental Design and Data Interpretation

In the landscape of modern drug discovery, particularly in oncology, the focus has shifted from single-agent therapies to strategic combination regimens. The rationale is clear: combination therapies can enhance efficacy, overcome drug resistance, and potentially reduce toxicity by enabling lower doses of individual agents. This guide provides a comprehensive framework for evaluating the synergistic effects of a novel investigational compound, 2-Acetamido-7H-purin-6-yl diphenylcarbamate (herein referred to as Compound A), with other therapeutic agents.

Drawing from established principles of pharmacological synergy and leveraging robust analytical methods, this document will guide researchers through the process of designing, executing, and interpreting synergy studies. We will ground our discussion in the widely accepted Chou-Talalay method for quantifying drug interactions, providing a quantitative basis for identifying promising combination therapies for further preclinical and clinical development.

Mechanistic Rationale for Combination Studies with Compound A

While the precise mechanism of action for Compound A is under investigation, preliminary structural analyses and initial screening data suggest its classification as a multi-kinase inhibitor, with potential activity against key signaling pathways implicated in cell proliferation and survival. Based on this putative mechanism, we hypothesize that combining Compound A with agents that target parallel or downstream pathways could lead to synergistic anti-cancer effects.

For the purpose of this guide, we will explore the synergistic potential of Compound A with two well-characterized therapeutic agents:

  • Everolimus: An mTOR inhibitor that blocks a critical signaling node downstream of the PI3K/AKT pathway, which is frequently dysregulated in cancer.

  • Paclitaxel: A microtubule-stabilizing agent that induces mitotic arrest and apoptosis.

The rationale for these pairings is to simultaneously inhibit distinct, yet crucial, cellular processes, thereby creating a multi-pronged attack on cancer cell viability.

Experimental Design for Synergy Evaluation

A robust evaluation of drug synergy requires a systematic experimental design that allows for the quantitative assessment of interactions across a range of concentrations. The checkerboard assay is a standard and effective method for this purpose.[1][2]

The Checkerboard Assay Workflow

The checkerboard assay involves treating cells with a matrix of concentrations of two drugs, both alone and in combination. This allows for the determination of the inhibitory effects of each drug individually and the combined effect of the drug pair.

G cluster_0 Preparation cluster_1 Execution cluster_2 Data Acquisition & Analysis prep1 Determine IC50 of each drug individually prep2 Prepare serial dilutions of Compound A and Partner Drug prep1->prep2 exec1 Seed cells in 96-well plates prep2->exec1 exec2 Treat cells with drug matrix (Checkerboard layout) exec1->exec2 exec3 Incubate for 72 hours exec2->exec3 data1 Measure cell viability (e.g., CellTiter-Glo® Assay) exec3->data1 data2 Calculate Fraction Affected (Fa) for each well data1->data2 data3 Calculate Combination Index (CI) using Chou-Talalay method data2->data3 data4 Generate Fa-CI plots and isobolograms data3->data4

Caption: Workflow for a checkerboard synergy assay.

Detailed Experimental Protocol: Cell Viability Assay

The following protocol outlines a typical cell viability assay for synergy testing using a luminescent-based method to quantify ATP, an indicator of metabolically active cells.

  • Cell Seeding: Seed a cancer cell line of interest (e.g., MCF-7 breast cancer cells) into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of Compound A and the partner drug (Everolimus or Paclitaxel) in culture medium. The concentration range should bracket the previously determined IC50 values of each drug.

  • Drug Treatment: Treat the cells with the drug combinations in a checkerboard format. This includes columns with Compound A alone, rows with the partner drug alone, and the central matrix with the combinations of both drugs. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[3] This assay quantifies ATP, which is a marker of metabolically active cells.

  • Data Analysis:

    • Normalize the raw luminescence data to the vehicle-treated control wells to determine the fraction of viable cells.

    • Calculate the Fraction affected (Fa) for each treatment condition (Fa = 1 - fraction of viable cells).

    • Use the Fa values for the single agents and the combinations to calculate the Combination Index (CI) using specialized software like CompuSyn.[4]

Quantifying Synergy: The Chou-Talalay Method

The Chou-Talalay method provides a quantitative framework for assessing drug interactions based on the mass-action law.[5][6] The cornerstone of this method is the Combination Index (CI), which provides a numerical value for the nature and magnitude of the drug interaction.

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The CI value is calculated using the following equation:

CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂

Where (Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 alone that are required to produce a given effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of Drug 1 and Drug 2 in combination that produce the same effect.

Data Interpretation and Visualization

The output of a synergy analysis is typically visualized in two ways: the Fa-CI plot (also known as a Chou-Chou plot) and the isobologram.

Fa-CI Plot

The Fa-CI plot graphs the Combination Index (CI) as a function of the Fraction affected (Fa). This plot is invaluable for understanding how the nature of the drug interaction changes with the level of effect.

G cluster_0 Fa-CI Plot origin x_axis origin->x_axis Fraction Affected (Fa) y_axis origin->y_axis Combination Index (CI) additive_line additive_line_end additive_line->additive_line_end CI = 1 (Additive) synergy_region Synergism antagonism_region Antagonism data_point1 data_point2 data_point1->data_point2 data_point3 data_point2->data_point3 data_point4 data_point3->data_point4 data_point5 data_point4->data_point5

Caption: Example of a Fa-CI plot showing synergism (CI < 1).

Isobologram

The isobologram is a graphical representation of iso-effective combinations. The doses of the two drugs required to produce a specific level of effect (e.g., IC50) are plotted on the x and y axes. A line connecting the single-agent doses represents the line of additivity.

  • Points below the line: Synergism

  • Points on the line: Additive effect

  • Points above the line: Antagonism

Hypothetical Data: Compound A in Combination

The following tables summarize hypothetical data from synergy experiments with Compound A.

Table 1: Combination of Compound A with Everolimus in MCF-7 Cells

Fraction Affected (Fa)Combination Index (CI)Interaction
0.250.85Slight Synergism
0.500.62Synergism
0.750.45Strong Synergism
0.900.38Strong Synergism

Table 2: Combination of Compound A with Paclitaxel in MCF-7 Cells

Fraction Affected (Fa)Combination Index (CI)Interaction
0.251.10Slight Antagonism
0.500.98Additive
0.750.82Slight Synergism
0.900.75Synergism

Mechanistic Interpretation of Synergistic Interactions

The strong synergistic interaction observed between Compound A and Everolimus can be rationalized by their complementary mechanisms of action. By inhibiting both upstream kinases (Compound A) and the downstream mTOR pathway (Everolimus), the combination achieves a more complete blockade of the PI3K/AKT/mTOR signaling axis, a critical driver of proliferation and survival in many cancers.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Compound_A Compound A Compound_A->PI3K Inhibits Everolimus Everolimus Everolimus->mTOR Inhibits

Caption: Putative synergistic mechanism of Compound A and Everolimus.

The interaction between Compound A and Paclitaxel is more complex, showing antagonism at low effect levels and synergism at higher effect levels. This may indicate that at low concentrations, the cytostatic effects of Compound A could interfere with the cytotoxicity of Paclitaxel, which is dependent on cell cycle progression. However, at higher, more cytotoxic concentrations, the combined insult to the cell from both kinase inhibition and mitotic arrest leads to a synergistic outcome.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the evaluation of synergistic effects of 2-Acetamido-7H-purin-6-yl diphenylcarbamate (Compound A) with other anti-cancer agents. By employing a systematic experimental design, such as the checkerboard assay, and a robust quantitative analysis method, like the Chou-Talalay Combination Index, researchers can reliably identify and characterize synergistic drug combinations.

The hypothetical data presented herein illustrates the potential for Compound A to act synergistically with an mTOR inhibitor, providing a strong rationale for further preclinical investigation of this combination. Future studies should aim to validate these findings in additional cell lines and in vivo models, as well as to further elucidate the underlying molecular mechanisms of the observed synergy.

References

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. [Link]

  • Lee, J. J., & Kong, M. (2012). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. Journal of Cancer Science & Therapy, S5. [Link]

  • Chou, T. C., & Talalay, P. (1984). Quantitative analysis of dose-effect relationships: the combined effects of multiple drugs or enzyme inhibitors. Advances in enzyme regulation, 22, 27-55. [Link]

  • Lee, J. S., & Lee, J. S. (2003). Experimental design and sample size determination for testing synergism in drug combination studies based on uniform measures. Statistics in medicine, 22(19), 3157-3175. [Link]

  • Chou, T. C. (2006). Preclinical versus clinical drug combination studies. Leukemia & lymphoma, 47(11), 2275-2283. [Link]

  • Ganesan, K., & Xu, B. (2021). Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method. European journal of pharmacology, 897, 173919. [Link]

  • Mason, D. J., et al. (2020). Experimental Design to Identify Antibiotic Synergy. bioRxiv. [Link]

  • ResearchGate. (2018). How to study synergism? [Link]

  • Bio-protocol. (2017). Cell viability assay for drug synergy. [Link]

  • Harris, L. A., et al. (2016). Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach. PloS one, 11(8), e0160211. [Link]

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Independent Verification and Comparative Analysis of Synthetic Routes to 2-Acetamido-7H-purin-6-yl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Medicinal Chemists and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a wide array of therapeutic agents. The functionalization of the purine ring at various positions allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. This guide focuses on the synthesis of a novel derivative, 2-Acetamido-7H-purin-6-yl diphenylcarbamate, a compound of interest for its potential as a kinase inhibitor or modulator of other ATP-binding proteins. Given the absence of a published synthesis for this specific molecule, this document provides a comprehensive guide to its proposed synthesis, a rigorous protocol for its independent verification, and a comparative analysis of an alternative synthetic strategy. The objective is to equip researchers with the necessary framework to synthesize, verify, and consider alternative pathways for this and similar novel purine derivatives.

Proposed Primary Synthetic Route (Route A)

The most direct proposed synthesis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate involves a two-step process starting from the commercially available 2-aminopurine. This route prioritizes the early introduction of the acetamido group, followed by the formation of the carbamate ester at the C6 position.

Rationale for Synthetic Choices

The choice to first acetylate 2-aminopurine to form 2-acetamidopurine is based on the well-established reactivity of the C2 amino group. This initial step also serves to protect this position from reacting with the highly reactive diphenylcarbamoyl chloride in the subsequent step. The second step, the formation of the carbamate, is a nucleophilic acyl substitution at the C6 position of the purine ring, a common strategy for introducing functionality at this site.

Experimental Protocol: Route A

Step 1: Synthesis of 2-Acetamidopurine

  • To a stirred suspension of 2-aminopurine (1.0 eq) in anhydrous pyridine (10 mL/g of purine), add acetic anhydride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with cold water (20 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-acetamidopurine.

Step 2: Synthesis of 2-Acetamido-7H-purin-6-yl diphenylcarbamate

  • Suspend 2-acetamidopurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (15 mL/g of purine).

  • Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to form the corresponding alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of diphenylcarbamoyl chloride (1.2 eq) in anhydrous DMF (5 mL) dropwise.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target compound.

Alternative Synthetic Route (Route B)

An alternative approach involves the initial formation of a carbamate at the C6 position of a protected 2-aminopurine, followed by acetylation. This route explores a different order of functional group introduction, which can sometimes offer advantages in terms of yield or purity.

Rationale for Synthetic Choices

This route begins with the protection of the C2 amino group, for example, as a phthalimide, to prevent its reaction with diphenylcarbamoyl chloride. Following the formation of the C6-carbamate, the protecting group is removed, and the final acetylation is performed. This multi-step approach provides an alternative for comparison, particularly if Route A results in low yields or difficult purification.

Experimental Protocol: Route B (Conceptual)
  • Protection: Protect the 2-amino group of 2-aminopurine (e.g., with phthalic anhydride).

  • Carbamate Formation: React the protected 2-aminopurine with diphenylcarbamoyl chloride in the presence of a suitable base to form the C6-carbamate.

  • Deprotection: Remove the protecting group from the C2 amino position (e.g., with hydrazine).

  • Acetylation: Acetylate the free C2 amino group using acetic anhydride to yield the final product.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Acetylation FirstRoute B: Carbamate First (Conceptual)
Starting Material 2-Aminopurine2-Aminopurine
Number of Steps 24
Key Reagents Acetic anhydride, NaH, Diphenylcarbamoyl chloridePhthalic anhydride, NaH, Diphenylcarbamoyl chloride, Hydrazine, Acetic anhydride
Potential Advantages More convergent, fewer steps.May offer better control of regioselectivity and potentially higher overall yield if Route A is problematic.
Potential Disadvantages Potential for side reactions at the purine nitrogens.Longer synthetic sequence, requires protection/deprotection steps which can lower the overall yield.
Estimated Overall Yield ModeratePotentially lower due to more steps
Purification Complexity ModeratePotentially higher due to more intermediates

Independent Verification Protocol

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized 2-Acetamido-7H-purin-6-yl diphenylcarbamate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound.[1][2] A reversed-phase method would be suitable for this analysis.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with A: Water (0.1% formic acid) and B: Acetonitrile (0.1% formic acid)

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Outcome: A single major peak with a purity of >95% by peak area.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the target compound.[3][4]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Expected [M+H]⁺: m/z = 373.13

  • Fragmentation Analysis: Tandem MS (MS/MS) can provide structural information. Expected fragments would correspond to the loss of the diphenylcarbamoyl group and the acetyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[5][6][7]

  • ¹H NMR (500 MHz, DMSO-d₆):

    • Expected Chemical Shifts (δ, ppm):

      • ~10.5-11.5 (s, 1H, N-H of acetamido)

      • ~8.0-8.5 (s, 1H, purine C8-H)

      • ~7.2-7.6 (m, 10H, aromatic protons of diphenyl groups)

      • ~2.1-2.3 (s, 3H, acetyl CH₃)

  • ¹³C NMR (125 MHz, DMSO-d₆):

    • Expected Chemical Shifts (δ, ppm):

      • ~168-172 (C=O of acetamido)

      • ~150-155 (C=O of carbamate)

      • ~150-160 (purine carbons)

      • ~140-145 (purine carbons)

      • ~120-130 (aromatic carbons)

      • ~24-26 (acetyl CH₃)

Data Summary and Visualization

Table of Expected Analytical Data
Analytical TechniqueParameterExpected Result for 2-Acetamido-7H-purin-6-yl diphenylcarbamate
HPLC Purity>95%
MS (ESI+) [M+H]⁺373.13
¹H NMR Chemical Shifts (ppm)See detailed list above.
¹³C NMR Chemical Shifts (ppm)See detailed list above.
Diagrams

Synthesis_Route_A start 2-Aminopurine intermediate 2-Acetamidopurine start->intermediate Acetic anhydride, Pyridine product 2-Acetamido-7H-purin-6-yl diphenylcarbamate intermediate->product 1. NaH, DMF 2. Diphenylcarbamoyl chloride

Caption: Proposed Primary Synthetic Pathway (Route A).

Verification_Workflow synthesis Synthesized Product (from Route A or B) hplc HPLC Analysis synthesis->hplc ms Mass Spectrometry synthesis->ms nmr NMR Spectroscopy (1H, 13C) synthesis->nmr purity Purity > 95% hplc->purity mw Correct Molecular Weight ms->mw structure Confirmed Structure nmr->structure final Verified Compound purity->final mw->final structure->final

Caption: Analytical Workflow for Independent Verification.

Conclusion

This guide provides a detailed framework for the synthesis and independent verification of 2-Acetamido-7H-purin-6-yl diphenylcarbamate. While the primary proposed synthetic route is the more direct approach, the conceptual alternative offers a valuable comparison and a potential backup strategy. The outlined analytical protocols are essential for ensuring the integrity of the synthesized compound. This comprehensive approach, combining synthetic strategy with rigorous verification, is fundamental to the successful development of novel purine-based compounds for therapeutic applications. Researchers are encouraged to adapt and optimize these protocols based on their experimental observations.

References

  • Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link]

  • Chen, X. B., & Gomes, M. J. (1995). Measurement of purine derivatives and creatinine in urine by HPLC. Journal of Chromatography B: Biomedical Sciences and Applications, 667(2), 342-346. [Link]

  • Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. DSpace@MIT. [Link]

  • General HPLC Methods. University of Colorado Anschutz Medical Campus. [Link]

  • Czauderna, M., & Kowalczyk, J. (1998). Simultaneous determination of purine derivatives in urine by high-performance liquid chromatography. Journal of Animal and Feed Sciences, 7(4), 433-442. [Link]

  • Hăbeanu, M., Călin, I., & Gheorghe, A. (2009). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Archiva Zootechnica, 12(4), 59-70. [Link]

  • Hăbeanu, M., Călin, I., & Gheorghe, A. (2009). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Archiva Zootechnica. [Link]

  • Lemr, K., Adam, T., Fryčák, P., & Friedecký, D. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399–403. [Link]

  • Rethwisch, M., et al. (2025). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C-N Coupling. Organic Letters. [Link]

  • Kopecký, J., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. ResearchGate. [Link]

  • Zarei, M., & Jarrahpour, A. (2018). Selective Synthesis of Secondary Arylcarbamates via Efficient and Cost Effective Copper-Catalyzed Mono Arylation of Primary Carbamates with Aryl Halides and Arylboronic Acids. Catalysis Letters. [Link]

  • Vinogradova, E. V., Fors, B. P., & Buchwald, S. L. (2012). Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate: a practical synthesis of unsymmetrical ureas. Journal of the American Chemical Society. [Link]

  • Lemr, K., Adam, T., Frycák, P., & Friedecký, D. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. PubMed. [Link]

  • Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Singh, S., et al. (2020). The de novo synthesis of purines and pyrimidines. ResearchGate. [Link]

  • Dračínský, M., & Bouř, P. (2010). C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study. Magnetic Resonance in Chemistry. [Link]

  • Aryal, S. (2022). Purine Synthesis. Microbe Notes. [Link]

  • Kaboudin, B., & Kazemi, F. (2008). One-Pot Synthesis of β-Acetamido Ketones Using Boric Acid at Room Temperature. International Journal of Organic Chemistry. [Link]

  • Horký, P., & Dvořák, D. (2015). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. Magnetic Resonance in Chemistry. [Link]

  • Aryal, S. (2021). Synthesis of Purine RiboNucleotides. Biochemistry Den. [Link]

  • Hashizume, T. (1960). Synthesis of 9-β-D-Glucopyranosyl-adenine-6'-phosphate. Journal of the Agricultural Chemical Society of Japan. [Link]

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Safety Operating Guide

A Comprehensive Safety and Handling Guide for 2-Acetamido-7H-purin-6-yl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-Acetamido-7H-purin-6-yl diphenylcarbamate. As a novel chemical entity, specific toxicological and hazard data are not yet available. Therefore, this guidance is predicated on a conservative approach, drawing from the known hazards of its structural components: purine analogs and carbamates. All personnel must supplement this guide with a thorough, site-specific risk assessment before commencing any work.

Hazard Assessment: A Compound of Unknown Potency

2-Acetamido-7H-purin-6-yl diphenylcarbamate is a complex molecule featuring a purine core, a structure found in many biologically active and potent compounds, including some chemotherapeutics. Purine analogs are known to act as antimetabolites, interfering with DNA and RNA synthesis.[1][2] This can lead to significant systemic toxicity, with potential dose-limiting side effects such as myelosuppression (suppression of bone marrow's ability to produce blood cells).[1]

The diphenylcarbamate moiety also warrants caution. Carbamates as a class of compounds can be absorbed through the skin and may cause irritation to the skin, eyes, and respiratory tract.[3][4] Some carbamates are also known to have neurological effects. Given the combined structural alerts, this compound must be handled as if it were highly toxic and biologically active.

Assumed Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[5]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.

  • Organ Toxicity: Potential for systemic effects, particularly on hematopoietic (blood-forming) systems, based on the purine analog structure.[1]

  • Carcinogenicity/Mutagenicity: Unknown, but some purine analogs are used in cancer chemotherapy due to their cytotoxic nature.[7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent all routes of exposure. The following table outlines the minimum required PPE for handling 2-Acetamido-7H-purin-6-yl diphenylcarbamate.[8]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over safety goggles when there is a risk of splashes or aerosol generation.[3][8]Protects against accidental splashes of solutions or fine dust particles that could cause severe eye irritation or be absorbed through the eyes.[5][6]
Skin Protection Gloves: Chemical-resistant, unlined gloves such as double-gloving with nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before each use.[3][9] Lab Coat/Suit: A buttoned, knee-length laboratory coat. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or a disposable suit should be worn over the lab coat.[3]Carbamates can be absorbed through the skin.[3] The purine analog structure suggests potential for systemic toxicity upon dermal absorption. Double-gloving provides an extra layer of protection. A lab coat or suit prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter (P100) is required if handling the solid outside of a certified chemical fume hood or if dust generation is likely.[6] Always work within a certified chemical fume hood when handling the solid or preparing solutions to minimize inhalation exposure.The primary route of exposure for solid compounds is often inhalation of fine dust particles.[10] A fume hood provides the primary engineering control to prevent respiratory exposure. A respirator is a necessary secondary precaution in specific scenarios.
Footwear Closed-toe shoes made of a non-porous material are required in any area where this chemical is handled or stored.[9]Protects the feet from spills and dropped objects.
Operational Plan: A Step-by-Step Approach to Safety

A clear and methodical workflow is essential for minimizing the risk of exposure. The following diagram and steps outline the safe handling protocol for 2-Acetamido-7H-purin-6-yl diphenylcarbamate.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep1 Review SDS/Safety Guide prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed when ready handle2 Prepare Solutions in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 Experiment complete clean2 Segregate and Label Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Logical workflow for the safe handling of 2-Acetamido-7H-purin-6-yl diphenylcarbamate.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly read and understand this safety guide and any available safety information for structurally similar compounds.[6]

    • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[9][11]

    • Don all required PPE as outlined in the table above.

    • Prepare your designated work area, which must be a certified chemical fume hood. Ensure the sash is at the appropriate working height.

    • Lay down absorbent bench paper to contain any potential spills.

  • Handling the Compound:

    • Perform all manipulations of the solid compound, including weighing and transferring, within the fume hood to prevent the generation of airborne dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of the compound tightly closed when not in use.[12]

  • After Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Carefully remove and dispose of contaminated bench paper into the designated solid waste container.

    • Remove PPE in a manner that avoids self-contamination. Gloves should be removed last.

    • Wash hands and forearms thoroughly with soap and water after removing PPE.[13]

Disposal Plan: Responsible Waste Management

All waste generated from handling 2-Acetamido-7H-purin-6-yl diphenylcarbamate must be treated as hazardous waste.[14] Do not dispose of this chemical or its containers in the regular trash or down the drain.

Waste Segregation and Disposal:

  • Solid Waste: All disposable items contaminated with the compound, including gloves, bench paper, weighing paper, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.[15]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvents used.

  • Empty Containers: "Empty" containers that held the solid compound are not truly empty and will contain hazardous residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of as solid hazardous waste.[14]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "2-Acetamido-7H-purin-6-yl diphenylcarbamate".

Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures, as regulations can vary.[15]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: In case of a small spill within a fume hood, use an absorbent material to clean it up and place the waste in a sealed hazardous waste container. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.

References

  • Benchchem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • Benchchem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • Washington State Department of Agriculture. (n.d.). WSDA Pesticide Applicator Advisory.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl diphenylcarbamate.
  • AKEMI chemisch technische Spezialfabrik GmbH. (2022). Safety data sheet.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Diphenyl carbonate.
  • Sigma-Aldrich. (2024). Aldrich P23407 - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Cole-Parmer. (2017). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Purine Analogs - Holland-Frei Cancer Medicine.
  • National Center for Biotechnology Information. (2014). Purine Analogues - LiverTox.
  • Ohio Environmental Protection Agency. (2023). The Disposal of Hazardous Waste Pharmaceuticals FAQs.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • Wikipedia. (n.d.). Chemotherapy.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Naphthalenedicarboxylic acid.
  • American Chemistry Council. (2020). Leaders Guide Safe Handling Of Methylenediphenyl Diisocyanate.

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